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  • Product: 4-Chloro-3-nitro-1,7-naphthyridine

Core Science & Biosynthesis

Foundational

Physicochemical Properties & Synthetic Utility of 4-Chloro-3-nitro-1,7-naphthyridine

[1][2][3] Executive Summary 4-Chloro-3-nitro-1,7-naphthyridine (CAS: 1824294-05-4) is a highly activated heterocyclic building block used primarily in the discovery of kinase inhibitors and KRAS G12D targeting agents.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

4-Chloro-3-nitro-1,7-naphthyridine (CAS: 1824294-05-4) is a highly activated heterocyclic building block used primarily in the discovery of kinase inhibitors and KRAS G12D targeting agents.[1][2][3] Its utility stems from the specific electronic arrangement of the 1,7-naphthyridine core: the 3-nitro group and the N-7 nitrogen atom cooperatively activate the C-4 position for facile nucleophilic aromatic substitution (SNAr).[1][2][3] This guide provides a comprehensive analysis of its physicochemical data, reactivity profiles, and handling protocols to support its use in high-value drug development campaigns.[3][4][5]

Chemical Identity & Structural Analysis[3][6][7]

The compound is a bicyclic heteroaromatic system where the electron-deficient nature of the pyridine rings is further enhanced by a nitro group.[2][3]

ParameterData
IUPAC Name 4-Chloro-3-nitro-1,7-naphthyridine
CAS Registry Number 1824294-05-4
Molecular Formula C₈H₄ClN₃O₂
Molecular Weight 209.59 g/mol
SMILES ClC1=C(=O)C=NC2=CC=NC=C12
Key Functional Groups Aryl Chloride (Leaving Group), Nitro (Activator), Naphthyridine Nitrogen (N-1, N-7)
Electronic Activation Analysis

The reactivity of the C-4 chlorine is governed by three converging electronic factors:

  • Inductive Effect (-I): The adjacent N-1 and the vinylogous N-7 withdraw electron density from the C-4 carbon.[1][2][3]

  • Mesomeric Effect (-M): The ortho-nitro group at C-3 stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack.[2][3]

  • Scaffold Deficit: The 1,7-naphthyridine ring is inherently π-deficient, making it more susceptible to nucleophiles than comparable quinoline analogs.[2][3]

Physicochemical Properties[2][3][13][14]

The following data aggregates experimental observations from patent literature and predicted values based on structural analogs.

PropertyValue / DescriptionSource/Note
Physical State Solid[1]
Appearance Brown to dark yellow powder[1]
Melting Point >150 °C (Decomposition likely)Analogous nitro-heterocycles
Solubility Soluble in DMSO, DMF, 1,4-Dioxane, CH₂Cl₂.[1][2][3][6] Low solubility in water.[2][3][5]Empirical observation
LogP (Predicted) ~1.5 - 1.9Consensus estimation
Mass Spectrometry [M+H]⁺ = 210.1 m/zESI-MS [1]
Storage Stability Moisture sensitive (hydrolysis to 4-one).[1][2] Store at -20°C under inert gas.Standard protocol

Reactivity & Synthetic Utility[3][15]

The core utility of 4-Chloro-3-nitro-1,7-naphthyridine lies in its role as a precursor to 4-amino-3-nitro derivatives, which are subsequently reduced to 3,4-diamino systems for cyclization into tricyclic scaffolds (e.g., imidazo[4,5-c][1,7]naphthyridines).[1][2][3]

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chlorine atom by primary or secondary amines is the most common transformation.[2][4][5] Due to the high activation, these reactions often proceed under mild conditions (room temperature to 80°C) using a non-nucleophilic base (DIPEA, Et₃N).[4][5]

Nitro Group Reduction

Following SNAr, the 3-nitro group is typically reduced to an amine.[2][3] Common methods include:

  • Catalytic Hydrogenation: H₂ / Pd-C (Cleanest, but requires care with halogenated intermediates if dehalogenation is a risk).[2][3][4]

  • Dissolving Metal Reduction: Fe / NH₄Cl or SnCl₂ (Robust, tolerates other sensitive groups).[2][4][5]

Cyclization

The resulting ortho-diamine system reacts with orthoesters, aldehydes, or phosgene equivalents to form fused imidazole or urea rings, critical for ATP-competitive kinase inhibitor design.[3][5]

Visualization of Reactivity Pathways[3]

ReactivityPathways Figure 1: Synthetic workflow from 4-chloro-3-nitro-1,7-naphthyridine to tricyclic cores. Start 4-Chloro-3-nitro- 1,7-naphthyridine Intermediate 4-Amino-3-nitro- Derivative Start->Intermediate S_NAr (R-NH2, Base) 1,4-Dioxane, 80°C Reduced 3,4-Diamino- 1,7-naphthyridine Intermediate->Reduced Reduction (Fe/NH4Cl or H2/Pd) Final Imidazo[4,5-c] [1,7]naphthyridine Reduced->Final Cyclization (Orthoester/Aldehyde)

Experimental Protocols

Protocol A: SNAr Displacement with a Secondary Amine

Adapted from WO2021083167 [1].[2][3]

Objective: Synthesis of a 4-amino-substituted intermediate.

  • Preparation: Dissolve 4-Chloro-3-nitro-1,7-naphthyridine (1.0 equiv) in anhydrous 1,4-dioxane (approx. 0.15 M concentration).[2][4][5]

  • Addition: Add the amine nucleophile (e.g., tert-butyl piperazine-1-carboxylate, 1.1–2.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).[2][3][4]

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by LC-MS.[2][3]

    • Note: The reaction is typically complete within 3 hours due to the high electrophilicity of the substrate.[3][5]

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (SiO₂) eluting with a gradient of MeOH in DCM (e.g., 0–10%).[2][4][5]

Protocol B: Handling & Stability Check

Self-Validating Step: Before committing valuable nucleophiles, check the quality of the starting material.[2][3]

  • TLC: Run a TLC (5% MeOH/DCM). The 4-chloro compound should appear as a distinct spot (R_f ~0.6-0.8).[1][2] A baseline spot indicates hydrolysis to the 4-hydroxy/4-one species (inactive for SNAr).[1][2]

  • LC-MS: Confirm the presence of the parent ion (m/z 210) and absence of the hydrolyzed mass (m/z ~192).[2][4]

Analytical Characterization

When characterizing this compound or its derivatives, look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • H-2: Singlet, highly deshielded (~9.0–9.5 ppm) due to being between the nitro group and N-1.[2][3]

    • H-8: Doublet, deshielded (~9.0 ppm) due to proximity to N-7.[2][3]

    • H-5/H-6: Characteristic coupling pattern for the pyridine ring (dd).[1][2][3]

  • MS Fragmentation:

    • Characteristic chlorine isotope pattern (3:1 ratio of M : M+2) is visible in the parent 4-chloro compound but disappears upon substitution with an amine.[2]

Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Quality control workflow for 4-chloro-3-nitro-1,7-naphthyridine. Sample Crude Reaction Mixture TLC TLC (5% MeOH/DCM) Check for hydrolysis (baseline) Sample->TLC LCMS LC-MS (ESI+) Target: m/z 210 (Cl pattern) Sample->LCMS NMR 1H NMR (DMSO-d6) Confirm aromatic region integrals LCMS->NMR If purity >90%

Safety & Hazards

  • Corrosivity: As an activated aryl chloride, it can act as an alkylating agent (sensitizer).[2][4][5] Handle in a fume hood.

  • Toxicity: Nitroaromatics are potential mutagens.[2][3][5] Avoid inhalation of dust.[2][3][5]

  • Reactivity: Violent reaction possible with strong nucleophiles (hydrazine) or reducing agents in uncontrolled conditions.[2][4][5]

References

  • Patent: Substituted Heterocyclic Fused Cyclic Compound, Preparation Method Therefor and Pharmaceutical Use Thereof. WO2021083167A1. (2021).[2][4][5] Describes the synthesis and use of 4-chloro-3-nitro-1,7-naphthyridine in KRAS inhibitor synthesis.

  • General Reference: The Chemistry of Naphthyridines. Elsevier.[2][3][5] (Comprehensive review of naphthyridine reactivity and synthesis).

  • Database: ChemicalBook Entry for CAS 1824294-05-4.

Sources

Exploratory

Chemical Structure and Reactivity of 3-Nitro-1,7-Naphthyridine Derivatives: A Comprehensive Guide for Drug Development

Executive Summary The 1,7-naphthyridine scaffold (pyrido[3,4-b]pyridine) represents a privileged pharmacophore in modern medicinal chemistry. Recently, functionalized derivatives—specifically those originating from 3-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine scaffold (pyrido[3,4-b]pyridine) represents a privileged pharmacophore in modern medicinal chemistry. Recently, functionalized derivatives—specifically those originating from 3-nitro-1,7-naphthyridine —have emerged as critical intermediates in the synthesis of highly selective therapeutics, including [1],[2], and [3]. This whitepaper provides an in-depth technical analysis of the structural chemistry, electronic properties, and validated synthetic workflows governing the reactivity of 3-nitro-1,7-naphthyridine derivatives.

Structural Chemistry & Electronic Profiling

The fundamental physical properties and reactivity profiles of the 1,7-naphthyridine core are dictated by its fused bicyclic nature containing two electron-withdrawing nitrogen atoms at positions 1 and 7[4][5].

The introduction of a nitro group (


) at the 3-position  profoundly alters the electronic landscape of the molecule:
  • Inductive and Resonance Withdrawal: The strongly electron-withdrawing nitro group works in tandem with the N1 atom to severely deplete electron density at the C2 and C4 positions.

  • Electrophilic Activation: The C4 position, being ortho to the nitro group and para to the N1 atom, becomes exceptionally electrophilic. This lowers the lowest unoccupied molecular orbital (LUMO) energy of the ring, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Leaving Group Lability: When a halogen (e.g., chlorine) is installed at the C4 position, the resulting 4-chloro-3-nitro-1,7-naphthyridine acts as a highly reactive electrophile, capable of coupling with sterically hindered amines under mild conditions[6][7].

Mechanistic Pathways: Nucleophilic Aromatic Substitution ( )

The functionalization of the C4 position relies on the


 mechanism. The causality behind the success of this reaction lies in the stabilization of the anionic intermediate (Meisenheimer complex). The negative charge generated upon nucleophilic attack is efficiently delocalized onto the highly electronegative oxygen atoms of the 3-nitro group and the N1 ring nitrogen, significantly lowering the activation energy of the rate-determining step.

SNAr_Mechanism N1 4-Chloro-3-nitro- 1,7-naphthyridine N3 Meisenheimer Complex (Stabilized Anion) N1->N3 Nucleophilic Attack (Rate Determining) N2 Amine Nucleophile (e.g., Piperazine) N2->N3 Donates Electron Pair N4 Chloride Elimination (-Cl⁻) N3->N4 Rearomatization N5 4-Amino-3-nitro- 1,7-naphthyridine N4->N5 Product Formation

Figure 1: SNAr mechanism at the C4 position driven by the 3-nitro group.

Standardized Synthetic Workflows & Protocols

To ensure high fidelity in drug development, synthetic protocols must be self-validating and mechanistically sound. The standard workflow for generating functionalized 3-nitro-1,7-naphthyridines involves a two-step sequence: deoxychlorination followed by amination[7][8].

Experimental_Workflow S1 Precursor (4-OH) S2 Chlorination (POCl3, 80°C) S1->S2 S3 Intermediate (4-Cl) S2->S3 Ice Quench & Extract S4 SNAr Reaction (Amine, DIPEA) S3->S4 S5 Target Compound (4-Amino) S4->S5 Chromatography & Validation

Figure 2: Validated synthetic workflow for functionalized naphthyridines.

Protocol A: Deoxychlorination of 3-Nitro-1,7-naphthyridine-4-ol
  • Objective: Synthesize 4-chloro-3-nitro-1,7-naphthyridine, a highly reactive electrophile.

  • Methodology & Causality:

    • Reagent Loading: Suspend 3-nitro-1,7-naphthyridine-4-ol (1.0 eq) in neat phosphorus oxychloride (

      
      ) (5.0–10.0 eq). Causality:
      
      
      
      serves as both the chlorinating agent and the solvent. The massive stoichiometric excess drives the equilibrium forward, rapidly converting the tautomeric 4-pyridone/4-hydroxyl species into a reactive dichlorophosphate intermediate.
    • Thermal Activation: Heat the reaction mixture to 80–100 °C for 1.5 to 3 hours under an inert atmosphere (

      
      ). Causality: The electron-deficient nature of the naphthyridine ring makes the initial attack of the hydroxyl oxygen on the phosphorus atom kinetically slow at room temperature; thermal activation overcomes this barrier.
      
    • Quenching: Cool the mixture to 0 °C and add it dropwise to vigorously stirred ice water. Causality: Unreacted

      
       reacts violently with water, generating 
      
      
      
      and phosphoric acid. The ice bath prevents the exothermic quench from thermally degrading the target compound or driving reverse hydrolysis.
  • Self-Validation System: Extract the aqueous layer with dichloromethane (DCM). The reaction is deemed successful and complete when TLC (Hexanes/EtOAc 1:1) shows the total disappearance of the baseline starting material and the emergence of a high-Rf, UV-active spot. LC-MS must confirm the presence of the characteristic 3:1 isotopic ratio at m/z 210/212

    
    , verifying chloride incorporation[8].
    
Protocol B: Nucleophilic Aromatic Substitution ( ) with Amines
  • Objective: Functionalize the C4 position to generate target inhibitor precursors (e.g., coupling with tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate)[6].

  • Methodology & Causality:

    • Setup: Dissolve 4-chloro-3-nitro-1,7-naphthyridine (1.0 eq) in 1,4-dioxane. Causality: 1,4-Dioxane is selected for its excellent solubilizing properties for both polar heterocyclic substrates and aliphatic amines, alongside a boiling point (101 °C) that safely accommodates the required heating profile.

    • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the

      
       generated during substitution, preventing the amine nucleophile from becoming protonated and losing its nucleophilicity.
      
    • Nucleophile Addition: Add the desired amine (1.2–2.0 eq).

    • Reaction: Stir the mixture at 80 °C for 3 hours. Causality: While the C4 position is highly activated, the steric bulk of complex piperazine derivatives requires moderate thermal energy to efficiently form the Meisenheimer complex.

  • Self-Validation System: Concentrate the reaction mixture under reduced pressure. Completion is validated by

    
     NMR of the crude mixture: the chemist must observe an upfield shift of the naphthyridine C8-H proton (from ~9.1 ppm to ~8.9 ppm) due to the electron-donating effect of the newly attached amine, alongside the loss of the amine N-H signal.
    

Quantitative Data & Analytical Characterization

The following table summarizes the expected analytical metrics and yield ranges for the key intermediates in this workflow, providing a benchmark for quality control during scale-up[5][8].

Table 1: Analytical and Yield Metrics for Key 1,7-Naphthyridine Intermediates

CompoundYield RangePurity (HPLC)Key IR Frequencies (cm⁻¹)MS (ESI) m/z

1,7-Naphthyridine (Parent) N/A>99%853, 819, 783 (C-H out-of-plane)131.1
3-Nitro-1,7-naphthyridine-4-ol 45 - 50%>95%1530 (

asym), 1350 (

sym)
192.1
4-Chloro-3-nitro-1,7-naphthyridine 80 - 85%>98%830 (C-Cl), 1525 (

asym)
210.0 / 212.0
4-(Piperazin-1-yl)-3-nitro-1,7-naphthyridine 75 - 85%>98%3300 (N-H), 825 (C-H out-of-plane)260.1

References

  • Advances in the Chemistry of 1,7-Naphthyridine Source: Advances in Heterocyclic Chemistry (via CLOCKSS) URL:[Link]

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines Source: International Journal of Chemical and Physical Sciences URL:[Link]

  • DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY (BR112020021323A2)
  • A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Substituted heterocyclic fused cyclic compound, preparation method therefor and pharmaceutical use thereof (WO2021083167A1)
  • KRAS G12D inhibitors and their uses (CN117242079A)
  • Kras g12d inhibitors and uses thereof (WO2023001141A1)

Sources

Foundational

Therapeutic Potential of 4-Chloro-3-nitro-1,7-naphthyridine Scaffolds: From Synthesis to Targeted KRAS/MAPK Inhibition

Executive Summary The 1,7-naphthyridine bicyclic system has emerged as a highly versatile pharmacophore in modern drug discovery, particularly for addressing challenging targets such as mutant KRAS and p38 mitogen-activa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,7-naphthyridine bicyclic system has emerged as a highly versatile pharmacophore in modern drug discovery, particularly for addressing challenging targets such as mutant KRAS and p38 mitogen-activated protein (MAP) kinase. Within this chemical space, 4-chloro-3-nitro-1,7-naphthyridine serves as a privileged, highly reactive intermediate. This technical guide details the structural rationale, mechanistic pathways, and synthetic methodologies surrounding this scaffold, providing drug development professionals with a comprehensive framework for leveraging it in targeted therapeutics.

Structural Rationale: The 1,7-Naphthyridine Pharmacophore

Naphthyridines consist of two fused pyridine rings. The 1,7-isomer presents a unique electronic distribution and hydrogen-bonding profile that mimics the adenine ring of ATP, making it an excellent hinge-binding motif for kinase inhibition 1. Furthermore, its rigid, planar geometry allows for deep insertion into allosteric pockets, such as those found in the KRAS-SOS1 complex, facilitating the design of molecules with high affinity and selectivity 2.

4-Chloro-3-nitro-1,7-naphthyridine: A Privileged Synthetic Hub

The utility of the 1,7-naphthyridine scaffold in library synthesis relies heavily on accessible, reactive intermediates. 4-Chloro-3-nitro-1,7-naphthyridine is typically synthesized via the nitration of 1,7-naphthyridine-2,4-diol, followed by chlorination using oxalyl chloride or phosphorus oxychloride 3.

Mechanistic Causality of the Scaffold: The strategic placement of the chloro leaving group at the C4 position is critical. It is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the synergistic electron-withdrawing effects of the fused heterocyclic nitrogens and the adjacent C3 nitro group. This enables rapid, high-yielding coupling with various nucleophiles (e.g., chiral piperazines) under mild conditions 4. The C3 nitro group can subsequently be reduced to an amine, opening pathways for amide coupling or cyclization to form tricyclic fused systems that enhance target residence time.

Mechanistic Causality: Targeting Oncogenic and Inflammatory Pathways

Disruption of the KRAS-SOS1 Interaction

KRAS mutations (e.g., G12C, G12D) impair intrinsic GTPase activity, locking the protein in an active, GTP-bound state that drives tumor proliferation. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS. 1,7-Naphthyridine derivatives synthesized from the 4-chloro-3-nitro precursor have been identified as potent SOS1 inhibitors. By binding to SOS1, these compounds prevent the formation of the KRAS-SOS1 complex, thereby choking off the supply of active KRAS-GTP and halting downstream MAPK/ERK signaling 2.

Selective p38α MAP Kinase Inhibition

Beyond oncology, 1,7-naphthyridine 1-oxides have demonstrated profound efficacy in inflammatory models by selectively inhibiting p38α MAP kinase. The N-oxide moiety is essential for activity, acting as a critical hydrogen bond acceptor in the hinge region, which dictates its marked selectivity over other related kinases 5.

G EGFR Receptor Tyrosine Kinase (EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes Exchange KRAS_GTP KRAS-GTP (Active / Mutated) KRAS_GDP->KRAS_GTP GTP Binding MAPK p38 MAPK / ERK KRAS_GTP->MAPK Phosphorylation Cascade Tumor Tumor Proliferation MAPK->Tumor Gene Transcription Inhibitor 1,7-Naphthyridine Derivatives Inhibitor->SOS1 Inhibits Inhibitor->KRAS_GTP Binds G12C/D Inhibitor->MAPK Kinase Inhibition

Caption: KRAS/MAPK signaling cascade and targeted intervention by 1,7-naphthyridine derivatives.

Quantitative Structure-Activity Data

The following table summarizes the quantitative biological data for representative 1,7-naphthyridine derivatives, highlighting their potency across different therapeutic targets.

Compound Class / LeadTargetPrimary IndicationKey Quantitative MetricReference
HH0043 (1,7-Naphthyridine derivative)SOS1 / KRASNSCLC (KRAS G12C)76% Total Growth Inhibition (TGI) in NCI-H358 xenograft2
Substituted Fused Heterocyclics KRAS MutantsLung CancerHigh selectivity ratio (Mutant vs. Wild-Type KRAS)4
1,7-Naphthyridine 1-oxides p38α MAP KinaseInflammation / ArthritisED50 = 0.5 mg/kg (LPS-induced TNFα reduction)5

Self-Validating Experimental Protocols

Protocol A: SNAr Derivatization of 4-Chloro-3-nitro-1,7-naphthyridine

Objective: To synthesize a C4-substituted intermediate for KRAS/SOS1 inhibitor libraries. Causality & Validation: 1,4-dioxane is chosen as the solvent for its optimal boiling point (101 °C) and solubility profile. N,N-diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary nucleophile. The system is self-validating through LC-MS mass shift tracking.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-3-nitro-1,7-naphthyridine (1.0 eq, e.g., 450 mg, 2.15 mmol) in anhydrous 1,4-dioxane (15 mL) under an inert argon atmosphere 4.

  • Reagent Addition: Sequentially add the desired nucleophile, such as tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate (2.2 eq, 4.73 mmol), followed by DIPEA (3.0 eq, 6.45 mmol).

  • Reaction Execution: Stir the reaction mixture at 80 °C for 3 hours.

  • Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the m/z 210.1[M+H]+ peak (starting material) and the appearance of the target product mass confirms quantitative conversion.

  • Isolation: Concentrate the reaction solution under reduced pressure. Purify the crude residue via silica gel column chromatography (eluent: gradient of dichloromethane/methanol) to isolate the pure intermediate as a solid.

Protocol B: Biochemical Validation (Nucleotide Exchange Assay)

Objective: Evaluate the IC50 of synthesized derivatives against SOS1-mediated KRAS nucleotide exchange. Causality & Validation: This assay utilizes a fluorescently labeled GDP analog (BODIPY-GDP). When SOS1 facilitates the exchange of BODIPY-GDP for unlabeled GTP, fluorescence polarization decreases. The assay is self-validating: a known SOS1 inhibitor (e.g., BAY-293) must be run in parallel as a positive control to ensure assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Complex Formation: Incubate recombinant KRAS (G12D or G12C mutant) pre-loaded with BODIPY-GDP in assay buffer (HEPES pH 7.4, MgCl2, DTT, and 0.01% BSA to prevent non-specific plastic binding).

  • Compound Incubation: Add the 1,7-naphthyridine test compound (prepared in serial dilutions in DMSO, ensuring final DMSO concentration remains <1% to prevent protein denaturation).

  • Reaction Initiation: Initiate the nucleotide exchange by adding the recombinant SOS1 catalytic domain and an excess of unlabeled GTP.

  • Kinetic Measurement: Measure fluorescence polarization (Ex/Em) continuously over 30 minutes using a multi-mode microplate reader.

  • Data Analysis: Calculate the initial exchange rate from the linear portion of the curve and determine the IC50 using a 4-parameter logistic curve fit.

Workflow Synth 1. Core Synthesis (4-Chloro-3-nitro- 1,7-naphthyridine) Deriv 2. SNAr Derivatization (C4 Substitution) Synth->Deriv Purif 3. Purification & QC (LC-MS, NMR) Deriv->Purif Assay 4. Biochemical Assays (KRAS/SOS1, MAPK) Purif->Assay InVivo 5. In Vivo Efficacy (Xenograft Models) Assay->InVivo

Caption: General workflow from 4-chloro-3-nitro-1,7-naphthyridine synthesis to in vivo validation.

Conclusion

The 4-chloro-3-nitro-1,7-naphthyridine scaffold is a cornerstone in the rapid assembly of complex, biologically active molecules. By leveraging its predictable reactivity—specifically the highly activated C4 position—medicinal chemists can systematically explore the chemical space required to drug historically "undruggable" targets like KRAS, or highly conserved pockets like the p38 MAPK hinge region. Its integration into modern drug discovery pipelines continues to yield highly selective, potent preclinical candidates.

References

  • Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. PMC (NIH). URL:[Link]

  • KRAS G12D inhibitors and their uses (CN117242079A).Google Patents.
  • SUBSTITUTED HETEROCYCLIC FUSED CYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF.Googleapis / WIPO.
  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. PubMed (J Med Chem). URL:[Link]

Sources

Exploratory

Electronic Modulation of Naphthyridine Scaffolds: A Technical Guide to Nitro-Substituted Derivatives

Executive Summary This technical guide analyzes the electronic perturbations induced by nitro (-NO₂) substitution on naphthyridine rings, with a specific focus on the 1,8-naphthyridine isomer. Targeted at medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the electronic perturbations induced by nitro (-NO₂) substitution on naphthyridine rings, with a specific focus on the 1,8-naphthyridine isomer. Targeted at medicinal chemists and materials scientists, this document elucidates the lowering of Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the facilitation of reductive electron transfer, and the subsequent impact on biological activity (cytotoxicity, DNA intercalation) and optoelectronic performance.

The Naphthyridine Core: Electronic Baseline

Naphthyridines (diazanaphthalenes) are electron-deficient heteroaromatic systems. The 1,8-naphthyridine isomer is particularly significant in drug discovery due to its resemblance to the quinolone antibiotic scaffold and its ability to chelate metal ions.

Electronic Deficit

The presence of two nitrogen atoms in the fused ring system naturally lowers the electron density of the


-system compared to naphthalene or quinoline.
  • Dipole Moment: The arrangement of nitrogen atoms creates a permanent dipole, influencing solubility and binding affinity.

  • Basicity: The lone pairs on the nitrogens are available for protonation, but their basicity is modulated by ring electron density.

The Nitro Effect

Introducing a nitro group, a strong


-acceptor and 

-withdrawing substituent, drastically alters this baseline:
  • LUMO Stabilization: The nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor (oxidant).

  • Fluorescence Quenching: Nitro groups typically quench fluorescence via rapid intersystem crossing (ISC) or electron transfer pathways, a critical consideration for optical probes.

  • Bioreductive Potential: The lowered reduction potential facilitates enzymatic reduction (e.g., by nitroreductases), a mechanism exploited in hypoxia-activated prodrugs.

Electronic Structure & DFT Insights

Density Functional Theory (DFT) studies (typically B3LYP/6-31G*) reveal that nitro-substitution breaks the symmetry of the electron distribution.

Orbital Modulation

In unsubstituted 1,8-naphthyridine, the HOMO and LUMO are delocalized over both rings. Upon nitration (e.g., at the 3- or 6-position):

  • LUMO Localization: The LUMO density shifts significantly towards the nitro group and the adjacent carbons, creating a localized "electron sink."

  • Gap Narrowing: The HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift in absorption spectra.

Visualization: Electronic Flow & Resonance

The following diagram illustrates the electron withdrawal pathways in a 3-nitro-1,8-naphthyridine system.

ElectronicEffects Naph 1,8-Naphthyridine Core LUMO LUMO Stabilization (Lower Energy) Naph->LUMO Resultant Electronic State Dipole Dipole Moment Increase Naph->Dipole Charge Separation Nitro Nitro Group (-NO2) (C-3 Position) Nitro->Naph Inductive (-I) Effect Nitro->Naph Resonance (-M) Effect RingN Ring Nitrogens (N1, N8) RingN->Naph Electron w/d (Intrinsic)

Caption: Mechanistic flow of electronic density in nitro-substituted 1,8-naphthyridine. The nitro group acts synergistically with ring nitrogens to deplete ring electron density.

Synthetic Pathways[1][2][3]

Direct nitration of 1,8-naphthyridine is challenging due to the deactivating nature of the ring nitrogens and sensitivity to oxidation. Therefore, de novo ring construction (Friedländer synthesis) or functionalization of activated precursors is preferred.

The Modified Friedländer Protocol

This approach condenses 2-aminonicotinaldehyde with a nitro-substituted ketone or methylene compound. This ensures the nitro group is positioned regiospecifically without harsh nitrating conditions.

SynthesisPath AminoAld 2-Amino-3- pyridinecarboxaldehyde Condensation Base-Catalyzed Condensation (Piperidine/EtOH) AminoAld->Condensation NitroKetone Nitro-substituted Ketone/Methylene NitroKetone->Condensation Cyclization Intramolecular Cyclodehydration Condensation->Cyclization - H2O Product Nitro-1,8-Naphthyridine Derivative Cyclization->Product

Caption: Regioselective synthesis of nitro-1,8-naphthyridines via modified Friedländer condensation.

Electrochemical Properties[2][4][5][6][7][8]

The reduction potential (


) is a critical parameter for predicting biological efficacy (e.g., ability to generate reactive oxygen species or be activated by reductases).
Cyclic Voltammetry (CV) Profile

Nitro-naphthyridines typically exhibit two distinct reduction events in aprotic solvents (e.g., DMF, Acetonitrile):

  • First Wave (Reversible):

    
    
    
    • Formation of the radical anion.

    • Potential range: -0.6 V to -0.9 V (vs. Fc/Fc+).

  • Second Wave (Irreversible):

    
    
    
    • Formation of the dianion, often followed by protonation to the hydroxylamine or amine species.

Comparative Electrochemical Data

The following table summarizes the shift in reduction potentials caused by nitro-substitution compared to the parent heterocycle.

Compound

(V)

(V)
Electronic Character
1,8-Naphthyridine -2.10 (approx)N/AHard to reduce
3-Nitro-1,8-naphthyridine -0.75-1.45Easily reduced (Radical stable)
Nitrobenzene (Reference) -1.10-Moderate reduction potential
Dinitro-1,8-naphthyridine -0.55-0.95Very strong oxidant

Note: Potentials are approximate values vs. SCE in DMF, derived from analogous heteroaromatic trends.

Applications in Drug Development[9][10]

Bioreductive Cytotoxicity

The electron-deficient nature of nitro-naphthyridines allows them to act as hypoxia-activated prodrugs . In hypoxic tumor tissues, nitroreductases transfer electrons to the nitro group. The resulting radical anion cannot be re-oxidized by oxygen (which is scarce), leading to:

  • DNA damage via radical species.

  • Reduction to toxic hydroxylamine/amine metabolites.

DNA Intercalation

Planar naphthyridine rings intercalate between DNA base pairs. The nitro group enhances this interaction via:

  • Electrostatics: Strong dipole interaction with the phosphate backbone.

  • Charge Transfer: Interaction with electron-rich guanine bases.

Experimental Protocols

Protocol: Synthesis of 3-Nitro-1,8-naphthyridine Derivative

Objective: Synthesis via condensation of 2-aminonicotinaldehyde and nitro-acetone equivalent.

  • Reagents: 2-Aminonicotinaldehyde (1.0 eq), Nitro-ketone (1.0 eq), Piperidine (cat.), Ethanol (solvent).

  • Procedure:

    • Dissolve 2-aminonicotinaldehyde in absolute ethanol (0.5 M).

    • Add the nitro-ketone dropwise.

    • Add 2-3 drops of piperidine as catalyst.

    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Cool to room temperature. The product often precipitates.

    • Purification: Filter the precipitate and recrystallize from EtOH/DMF. If no precipitate, remove solvent in vacuo and purify via silica gel column chromatography.

Protocol: Electrochemical Characterization (CV)

Objective: Determine the reduction potential (


) to assess electron affinity.
  • Setup: Three-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/AgCl).

  • Solution: 1 mM Nitro-naphthyridine in dry DMF containing 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Deoxygenation: Purge with Argon for 10 mins prior to scan (critical to prevent

    
     interference).
    
  • Measurement:

    • Scan Rate: 100 mV/s.

    • Range: 0 V to -2.5 V.

    • Analysis: Identify

      
       (cathodic peak) and 
      
      
      
      (anodic peak). Calculate
      
      
      .

References

  • Fadda, A. A., et al. "Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines."[1] American Journal of Organic Chemistry, vol. 2, no. 4, 2012, pp. 87-96.[1] Link

  • Madaan, A., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities."[2][3] Archiv der Pharmazie, vol. 348, no. 11, 2015, pp. 837-860. Link

  • Gou, G., et al. "Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives."[4] Journal of Chemical Sciences, vol. 128, 2016, pp. 1813-1821. Link

  • Murray, P., et al. "On the electronic structure of nitro-substituted bipyridines and their platinum complexes." Dalton Transactions, 2008. (Analogous electronic system reference). Link

  • Setamdideh, D., et al. "Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines."[5] Asian Journal of Chemistry, vol. 23, no.[6] 12, 2011. Link

Sources

Foundational

The Strategic Utility of 4-Chloro-3-nitro-1,7-naphthyridine in Modern Medicinal Chemistry

As drug targets become increasingly complex, the demand for conformationally restricted, highly functionalizable pharmacophores has surged. Among these, the 1,7-naphthyridine scaffold has emerged as a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

As drug targets become increasingly complex, the demand for conformationally restricted, highly functionalizable pharmacophores has surged. Among these, the 1,7-naphthyridine scaffold has emerged as a privileged structure. Specifically, 4-chloro-3-nitro-1,7-naphthyridine serves as a highly versatile, electrophilic building block. Its unique substitution pattern allows medicinal chemists to rapidly assemble complex bi- and tricyclic systems that mimic purines and quinolines, while offering superior aqueous solubility and unique hydrogen-bonding vectors.

This whitepaper provides an in-depth technical analysis of 4-chloro-3-nitro-1,7-naphthyridine, detailing its chemical rationale, its critical role in the development of next-generation KRAS and kinase inhibitors, and field-proven synthetic protocols.

Chemical Rationale: The Power of the 1,7-Naphthyridine Core

The 1,7-naphthyridine core is a bioisostere of quinoline and isoquinoline, but the inclusion of the second nitrogen atom at the 7-position fundamentally alters its physicochemical profile.

  • Hydrogen Bonding Vectors: The N1 and N7 atoms act as potent hydrogen-bond acceptors. In kinase inhibitors, N1 typically interacts with the hinge region backbone (e.g., via a conserved water molecule or directly to an amide NH), while N7 projects into the solvent-exposed region or interacts with specific polar residues in the binding pocket.

  • Orthogonal Reactivity: The 4-chloro-3-nitro substitution pattern is a classic "pull-pull" system. The strongly electron-withdrawing nitro group at C3 significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This stabilizes the Meisenheimer complex formed during Nucleophilic Aromatic Substitution (

    
    ), making the C4 chlorine highly labile and regiospecifically reactive toward amines, thiols, and alkoxides.
    
Quantitative Data: Physicochemical & Reactivity Profile

The following table summarizes the core properties that make this molecule an ideal starting material for drug discovery[1].

Property / FeatureValue / DescriptionMedicinal Chemistry Relevance
Molecular Formula

Low molecular weight (209.59 g/mol ) allows for significant elaboration without violating Lipinski's Rule of 5.
C4 Electrophilicity Highly reactive to

Enables rapid library generation via late-stage diversification with various nucleophiles (e.g., piperazines).
C3 Nitro Group Reducible to primary amineActs as a masked amine. Post-

reduction allows for intramolecular cyclization to form tricyclic scaffolds.
LogP (Predicted) ~1.5 - 2.0Favorable lipophilicity compared to pure hydrocarbons; improves aqueous solubility of the final drug candidate.
Isotopic Signature 3:1 ratio (

:

)
Provides a built-in, self-validating mass spectrometry marker to track the consumption of the starting material.

Application in Oncology: Targeting KRAS G12C and G12D

Historically considered "undruggable," the KRAS protein has recently been successfully targeted by small molecules that bind to the Switch-II pocket. 4-Chloro-3-nitro-1,7-naphthyridine is a critical intermediate in synthesizing substituted heterocyclic fused-ring compounds that act as highly selective inhibitors of KRAS mutations (such as G12C and G12D) [2, 3].

When the C4 position is substituted with a functionalized piperazine and the C3 nitro group is reduced and cyclized, the resulting tricyclic system perfectly occupies the Switch-II pocket. The 1,7-naphthyridine core provides the necessary rigidity to lock the mutated KRAS protein in its inactive GDP-bound state, halting oncogenic signaling.

KRAS_Pathway Stimulus Growth Factor GEF GEF (e.g., SOS) Stimulus->GEF KRAS_GDP KRAS-GDP (Inactive) GEF->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Mutated) Constitutively Active KRAS_GDP->KRAS_GTP GTP Binding Effectors RAF / MEK / ERK KRAS_GTP->Effectors Oncogenic Signaling Cancer Tumorogenesis Effectors->Cancer Inhibitor Naphthyridine-based KRAS Inhibitor Inhibitor->KRAS_GTP Binds Switch-II Pocket

Fig 1: Mechanism of naphthyridine-based inhibitors locking mutated KRAS in an inactive state.

Experimental Methodology: Self-Validating Synthetic Workflow

To utilize this pharmacophore effectively, chemists must execute a precise sequence of


, reduction, and cyclization. Below is a field-proven, step-by-step protocol for the initial functionalization of 4-chloro-3-nitro-1,7-naphthyridine, adapted from recent patent literature for KRAS inhibitor synthesis [2].
Phase 1: Regioselective Reaction

Objective: Couple a complex amine (e.g., tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate) to the C4 position.

Causality & Reagent Selection:

  • 1,4-Dioxane (Solvent): Chosen for its boiling point (101 °C), which provides sufficient thermal energy for the reaction (80 °C) while maintaining a homogeneous solution for both the polar naphthyridine and the lipophilic amine.

  • N,N-Diisopropylethylamine (DIPEA): Acts as a non-nucleophilic base. Its steric hindrance prevents it from attacking the electrophilic C4 position, while it efficiently scavenges the HCl byproduct, preventing the protonation and deactivation of the incoming piperazine nucleophile.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chloro-3-nitro-1,7-naphthyridine (450 mg, 2.15 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Reagent Addition: Sequentially add tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate (1.02 g, 4.73 mmol) and DIPEA (832 mg, 6.45 mmol) to the stirring solution.

  • Reaction: Heat the reaction mixture to 80 °C and stir continuously for 3 hours.

  • Self-Validating Check (TLC & LC-MS):

    • TLC: Monitor via UV (254 nm). The starting material is highly UV-active. Look for the consumption of the high-Rf starting material and the appearance of a lower-Rf product spot.

    • LC-MS: The starting material exhibits a distinct 3:1 isotopic cluster at

      
       210.1 / 212.1 
      
      
      
      . Successful conversion is validated by the disappearance of this chlorine isotope pattern and the appearance of the product mass (e.g.,
      
      
      390.2
      
      
      ).
  • Workup: Concentrate the reaction solution under reduced pressure. Purify the crude brown solid via flash column chromatography (DCM/MeOH gradient) to yield the pure 4-amino-3-nitro intermediate.

SyntheticLogic A 4-Chloro-3-nitro- 1,7-naphthyridine B SNAr Reaction (Amine Addition) A->B Nucleophile (e.g., Piperazine) C 4-Amino-3-nitro Intermediate B->C D Nitro Reduction (Fe/NH4Cl) C->D Reduction E 3,4-Diamino Intermediate D->E F Annulation (Cyclization) E->F Electrophile G Fused Tricyclic Pharmacophore F->G

Fig 2: Synthetic logic from 4-chloro-3-nitro-1,7-naphthyridine to a tricyclic pharmacophore.
Phase 2: Downstream Elaboration (Reduction & Cyclization)

Once the C4 position is secured, the C3 nitro group is reduced to a primary amine (typically using Iron powder and Ammonium Chloride in EtOH/Water, or via Palladium-catalyzed hydrogenation). This yields an ortho-diamine system. This system is highly primed for cyclization with reagents like phosgene equivalents (to form cyclic ureas) or orthoesters (to form imidazo-fused systems) [4].

These tricyclic derivatives—such as imidazo[1,2-h][1,7]naphthyridines—have shown exceptional promise not only in oncology but also as highly specific Positron Emission Tomography (PET) tracers for neurofibrillary tangle imaging in neurodegenerative diseases[4]. Furthermore, related 1,7-naphthyridine-3-carbonitrile derivatives have been extensively validated via 3D-QSAR modeling as potent inhibitors of Tpl2 (COT) kinase, a primary driver of inflammatory responses [5].

Conclusion

4-Chloro-3-nitro-1,7-naphthyridine is far more than a simple heterocyclic building block; it is a strategically designed pharmacophore precursor. By leveraging the differential reactivity of the C4 chlorine and the C3 nitro group, medicinal chemists can efficiently construct conformationally locked, highly targeted therapeutics. Whether designing covalent inhibitors for KRAS G12C or exploring novel kinase binding pockets, mastering the synthetic pathways of this specific naphthyridine isomer is essential for modern drug development.

References

  • Google Patents. WO2021083167A1 - Substituted heterocyclic fused cyclic compound, preparation method therefor and pharmaceutical use thereof.
  • Google Patents. CN117242079A - KRAS G12D inhibitors and their uses.
  • Liu, T., et al. (2023). Synthesis and Preclinical Evaluation of 2-(4-[18F]Fluorophenyl)imidazo[1,2-h][1,7]naphthyridine ([18F]FPND-4): An Aza-Fused Tricyclic Derivative as Positron Emission Tomography Tracer for Neurofibrillary Tangle Imaging. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Taylor & Francis. Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors. Retrieved from[Link]

Exploratory

Stability Profile of Chloronitro Naphthyridines in Ambient Conditions

[1] Executive Summary Chloronitro naphthyridines (CNNs) represent a class of highly reactive heterocyclic intermediates widely utilized in the synthesis of antibacterial agents (e.g., fluoroquinolones, naphthyridinones)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Chloronitro naphthyridines (CNNs) represent a class of highly reactive heterocyclic intermediates widely utilized in the synthesis of antibacterial agents (e.g., fluoroquinolones, naphthyridinones) and kinase inhibitors. Their utility stems from the "push-pull" electronic activation provided by the electron-withdrawing nitro group and the ring nitrogens, which renders the chloro-substituent highly susceptible to Nucleophilic Aromatic Substitution (


).

However, this same activation profile compromises their stability under ambient conditions. This guide delineates the physicochemical stability risks—specifically hydrolytic degradation and photolytic instability—and provides validated protocols for handling, storage, and stability assessment.

Physicochemical Basis of Instability

The stability profile of CNNs is governed by the electronic deficiency of the naphthyridine scaffold. The presence of a nitro group (


) ortho or para to a chlorine atom creates a "hot" electrophilic center.
The Activation Mechanism

In isomers such as 4-chloro-3-nitro-1,5-naphthyridine or 4-chloro-3-nitro-1,8-naphthyridine , the C-Cl bond is destabilized by:

  • Inductive Effect (-I): The ring nitrogens and the nitro group pull electron density away from the carbon skeleton.

  • Mesomeric Effect (-M): The nitro group can stabilize the Meisenheimer complex intermediate formed during nucleophilic attack.

Primary Degradation Pathway: Hydrolysis

Under ambient moisture, the primary degradation product is the corresponding naphthyridinone (or hydroxy-naphthyridine tautomer). This reaction proceeds via an


 mechanism where water acts as the nucleophile, displacing the chloride ion. This process is autocatalytic; the generated HCl can protonate ring nitrogens, further activating the system toward nucleophilic attack.
Photostability

Nitro-substituted heteroaromatics are inherently photosensitive. Exposure to UV-VIS radiation can induce:

  • Nitro-to-Nitrite rearrangement.

  • Photoreduction of the nitro group to a nitroso or hydroxylamine species.

  • Radical formation leading to dimerization or polymerization.

Stability Profile & Risk Assessment

The following table summarizes the stability risks under standard ambient conditions (


, 

, ambient light).
ParameterRisk LevelDegradation MechanismIndicator of Degradation
Hydrolysis High

displacement of Cl by

Formation of precipitate (naphthyridinone); acidic pH shift.
Photolysis Moderate Nitro-group excitation/reductionDarkening of solid; appearance of radical peaks in LC-MS.
Oxidation LowN-oxide formation (slow)Mass shift (+16 Da) in MS.
Thermal LowDecompositionStable up to melting point (typically

) in inert atmosphere.

Mechanistic Visualization

The following diagram illustrates the dominant hydrolytic degradation pathway for a generic 4-chloro-3-nitro-naphthyridine scaffold.

HydrolysisMechanism Start 4-Chloro-3-nitro naphthyridine Complex Meisenheimer Complex (Transition) Start->Complex + H₂O (Slow Step) Water H₂O (Ambient Moisture) Water->Complex Product 4-Hydroxy-3-nitro naphthyridine (Tautomer: Naphthyridinone) Complex->Product - HCl (Fast Step) HCl HCl (Byproduct) Complex->HCl HCl->Start Autocatalysis (Protonation of Ring N)

Figure 1:


 hydrolysis mechanism showing the critical autocatalytic role of the HCl byproduct.

Experimental Protocols

To ensure data integrity in drug development, stability must be verified using a self-validating workflow.

Protocol: Forced Degradation Study (Stress Testing)

Objective: Determine the intrinsic stability of the CNN intermediate to define storage specs.

Reagents:

  • Solvent: Acetonitrile (HPLC Grade).

  • Stressors: 0.1 N HCl, 0.1 N NaOH, 3%

    
    .
    

Workflow:

  • Preparation: Prepare a

    
     stock solution of the CNN in Acetonitrile.
    
  • Acid Stress: Mix

    
     stock + 
    
    
    
    0.1 N HCl. Incubate at RT for 24h.
  • Base Stress: Mix

    
     stock + 
    
    
    
    0.1 N NaOH. Incubate at RT for 1h (Expect rapid degradation).
  • Oxidative Stress: Mix

    
     stock + 
    
    
    
    3%
    
    
    . Incubate at RT for 24h.
  • Control: Mix

    
     stock + 
    
    
    
    water. Store in dark at
    
    
    .[1]
  • Analysis: Dilute aliquots to

    
     and analyze via HPLC-UV/MS.
    

Acceptance Criteria:

  • Mass balance

    
     (Sum of parent + impurities).
    
  • Resolution (

    
    ) 
    
    
    
    between parent and nearest degradation peak.
Protocol: Handling & Storage

Due to the hydrolytic instability identified above, the following storage protocol is mandatory:

  • Atmosphere: Store under Argon or Nitrogen blanket.

  • Temperature:

    
     is preferred; 
    
    
    
    is acceptable for short-term (<1 week).
  • Container: Amber glass vials with Teflon-lined caps (prevents moisture ingress and photolysis).

  • Desiccant: Silica gel packs must be present in the secondary containment vessel.

Analytical Decision Tree

Use this workflow to troubleshoot purity issues during synthesis or storage.

StabilityWorkflow Sample CNN Sample (Post-Storage) Visual Visual Inspection Sample->Visual ColorChange Darkening/Color Change? Visual->ColorChange Solubility Solubility Check (in MeCN/DCM) ColorChange->Solubility No Result1 Photodegradation Likely (Purify via Recryst.) ColorChange->Result1 Yes Precipitate Insoluble Residue? Solubility->Precipitate HPLC HPLC-MS Analysis Precipitate->HPLC No Result2 Hydrolysis Confirmed (Naphthyridinone formed) Precipitate->Result2 Yes (Hydrolysis products are often less soluble) HPLC->Result2 M+16 or M-Cl+OH peaks Result3 Proceed to Synthesis HPLC->Result3 Purity > 98%

Figure 2: Diagnostic workflow for assessing chloronitro naphthyridine integrity prior to use.

References

  • Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of naphthyridines. Russian Chemical Reviews.

  • Gouda, M. A., et al. (2014). Chemistry of 1,8-naphthyridines. Synthetic Communications.

  • BenchChem. (2025).[2] 4-Chloro-2-methyl-3-nitropyridine reactivity and reaction mechanisms. (Analogous scaffold reactivity data).

  • McKenney, R. K., et al. (2013).[3] The heterocyclic ring of 4-substituted-1,8-naphthalimides is NOT inert to nucleophilic attack.[3] Organic & Biomolecular Chemistry.

  • Smarandache, A., et al. (2021). Stability of Antimicrobial Drug Molecules in Different Gravitational and Radiation Conditions. MDPI.

Sources

Foundational

The Ascendant Core: A Comprehensive Guide to 1,7-Naphthyridine Chemistry, Synthesis, and Therapeutic Applications

Introduction & Historical Context Naphthyridines are a class of bicyclic heteroaromatic compounds consisting of two fused pyridine rings. The specific arrangement of the nitrogen atoms dictates the chemical behavior and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

Naphthyridines are a class of bicyclic heteroaromatic compounds consisting of two fused pyridine rings. The specific arrangement of the nitrogen atoms dictates the chemical behavior and biological utility of the ten possible isomeric forms. Historically, the 1,8-naphthyridine isomer dominated medicinal chemistry, largely due to the discovery of nalidixic acid in 1962—the first synthetic quinolone antibiotic[1].

Conversely, the 1,7-naphthyridine isomer was historically underexplored due to significant synthetic challenges[2]. The electronic distribution within the 1,7-naphthyridine core renders both rings highly electron-deficient, which severely limits the efficacy of traditional electrophilic aromatic substitution reactions. However, modern advancements in transition-metal catalysis and optimized annulation methodologies have unlocked this scaffold[3][4]. Today, 1,7-naphthyridine is recognized as a "privileged structure" in drug discovery. Its rigid, planar geometry and unique hydrogen-bonding profile make it an exceptional pharmacophore for designing highly selective inhibitors that target the ATP-binding pockets of disease-associated kinases[3][5].

Synthetic Strategies: Constructing the 1,7-Naphthyridine Backbone

To overcome the electronic deactivation of the pyridine rings, chemists rely on condensation reactions or late-stage functionalization via cross-coupling. The Friedländer annulation remains one of the most robust and versatile classical approaches for constructing the core skeleton from acyclic or monocyclic precursors[3].

SynthesisWorkflow Start 2-Aminopyridine-3-carbaldehyde + Active Methylene Condensation Base/Acid Catalyzed Condensation (Reflux) Start->Condensation Solvent (EtOH/DMF) Intermediate Aldol-type Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Heat Product Substituted 1,7-Naphthyridine Cyclization->Product -H2O

Workflow of the Friedländer annulation for 1,7-naphthyridine synthesis.

Protocol 1: Self-Validating Friedländer Synthesis of Substituted 1,7-Naphthyridines

Objective: Synthesize a 2-substituted 1,7-naphthyridine via base-catalyzed condensation[3]. Causality & Design: A mild base (such as piperidine) is utilized to selectively generate the enolate of the active methylene compound without hydrolyzing sensitive functional groups on the starting materials. A high-boiling polar solvent like Dimethylformamide (DMF) or Ethanol (EtOH) is chosen to ensure the solubility of polar intermediates and to provide the necessary thermal energy (reflux) required to drive the thermodynamically demanding dehydration step.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-aminopyridine-3-carbaldehyde (1.0 eq) in anhydrous ethanol or DMF under an inert nitrogen atmosphere.

  • Activation: Add the active methylene compound (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C for EtOH, or up to 100°C for DMF) for 4–12 hours. The heat provides the thermodynamic driving force for the intramolecular nucleophilic attack and subsequent dehydration (-H2O) to form the fully aromatized bicyclic system[3].

  • In-Process Validation: Monitor the reaction progress via LC-MS. The protocol is self-validating when the mass of the intermediate aldol adduct transitions to the

    
     mass, confirming the loss of water and successful aromatization.
    
  • Work-up & Purification: Cool the mixture to room temperature, quench by the slow addition of water, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via silica gel flash chromatography[3].

  • Structural Characterization: Confirm the final structure using

    
    H NMR spectroscopy. The 
    
    
    
    proton of the 1,7-naphthyridine core is highly deshielded due to the adjacent nitrogen and typically appears as a distinct, diagnostic singlet around 9.66 ppm, serving as definitive proof of core formation[6].

Medicinal Chemistry: 1,7-Naphthyridines as Kinase Inhibitors

The 1,7-naphthyridine scaffold has demonstrated exceptional versatility in targeting various kinase families, which are frequently dysregulated in oncology and inflammatory diseases[5].

Target 1: PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha)

PIP4K2A is a critical lipid kinase that phosphorylates PI(5)P to generate PI(4,5)P2, a signaling phospholipid that regulates actin cytoskeleton remodeling and cell survival[7]. Overexpression of PIP4K2A is often linked to tumor cell proliferation. 1,7-Naphthyridine derivatives have been identified as highly potent inhibitors of PIP4K2A, capable of inducing apoptosis in cancer cells by disrupting this lipid signaling cascade[3][8].

PIP4K2APathway Inhibitor 1,7-Naphthyridine Inhibitor Kinase PIP4K2A Kinase Inhibitor->Kinase Blocks ATP Pocket Product PI(4,5)P2 Kinase->Product Phosphorylates Substrate PI(5)P Substrate->Product ATP -> ADP Actin Actin Binding Proteins (WASp, Cofilin) Product->Actin Activates Cytoskeleton Actin Cytoskeleton Remodeling Actin->Cytoskeleton Modulates

Mechanism of action: PIP4K2A inhibition by 1,7-naphthyridine derivatives.

Target 2: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK pathway is a master regulator of inflammatory cytokine production. Researchers have discovered that 1,7-naphthyridine 1-oxides act as highly potent and selective inhibitors of p38α[9]. Structure-activity relationship (SAR) studies reveal that the N-oxide oxygen is an essential hydrogen-bond acceptor, dictating the molecule's marked selectivity against off-target kinases. In vivo, these derivatives significantly reduce TNFα levels in murine models of acute inflammation at doses as low as 0.5 mg/kg[9][10].

Quantitative Biological Data

The table below summarizes the inhibitory potency of representative 1,7-naphthyridine compounds against their respective kinase targets.

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
BAY-091PIP4K2A2.9ADP-Glo Assay[11]
BAY-297PIP4K2A1.8ADP-Glo Assay[11]
1,7-Naphthyridine 1-oxidep38α MAP Kinase<10Kinase Assay[9][11]
Compound 26cc-Met8.7Kinase Assay[11]
Naphthyridine derivativesFGFR1-4<10Enzymatic Assay[11]

Biological Evaluation: Experimental Workflows

To accurately measure the potency of these inhibitors and validate their mechanism of action, researchers employ highly sensitive functional biochemical assays.

Protocol 2: ADP-Glo™ Kinase Assay for PIP4K2A Inhibition

Objective: Quantify the half-maximal inhibitory concentration (IC50) of 1,7-naphthyridine derivatives against PIP4K2A[11]. Causality & Design: The ADP-Glo assay is selected because it directly measures the ADP produced during the kinase reaction. This provides a universal, homogeneous, and high-throughput alternative to traditional radioactive


P-ATP assays. It relies on a coupled luminescence reaction where unreacted ATP is depleted, and the generated ADP is converted back to ATP, which subsequently drives a luciferase-mediated light-emitting reaction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl

    
    , bovine serum albumin (BSA), and dithiothreitol (DTT)[11]. Scientific rationale: Mg
    
    
    
    is an essential divalent cation cofactor required to coordinate ATP in the kinase active site.
  • Incubation Setup: In a 384-well microplate, combine the recombinant PIP4K2A enzyme, the PI(5)P lipid substrate, and the 1,7-naphthyridine test compound (prepared in a serial dilution series)[11].

  • Reaction Initiation: Add ATP to initiate the kinase reaction. Critical Parameter: The final ATP concentration must be calibrated to be near the specific

    
     value for PIP4K2A. This ensures the assay is highly sensitive to competitive ATP-binding inhibitors[11].
    
  • Incubation: Allow the reaction to proceed at room temperature for exactly 60 minutes[11].

  • Signal Generation: Stop the reaction by adding the ADP-Glo™ Reagent, which simultaneously terminates kinase activity and depletes any remaining unreacted ATP (incubate for 40 minutes). Next, add the Kinase Detection Reagent to convert the generated ADP into ATP, producing a luminescent signal proportional to the kinase activity[11].

  • Data Analysis: Measure the luminescence using a microplate reader. Plot the luminescent signal against the log concentration of the inhibitor and apply non-linear regression analysis to calculate the IC50 value.

Conclusion

The 1,7-naphthyridine scaffold has successfully transitioned from a synthetically challenging chemical curiosity to a cornerstone of modern targeted drug discovery. Through optimized annulation techniques and transition-metal catalysis, researchers can now efficiently access diverse libraries of these compounds. Their exceptional performance as kinase inhibitors—particularly against PIP4K2A and p38 MAPK—underscores their immense therapeutic potential in oncology and immunology[3][8][9]. As synthetic methodologies continue to evolve, the 1,7-naphthyridine core is poised to yield next-generation therapeutics with unprecedented selectivity and potency.

References

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines Source: International Journal of Chemical and Physical Sciences URL:[Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials Source: Sciforum URL:[Link]

  • 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase Source: ACS Publications URL:[Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies Source: RSC Publishing URL:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives Source: PMC / NIH URL:[Link]

Sources

Exploratory

Molecular weight and formula analysis of 4-Chloro-3-nitro-1,7-naphthyridine

This guide provides a comprehensive technical analysis of 4-Chloro-3-nitro-1,7-naphthyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., PIP4K2A) and KRAS G12D targeting agents. Molecular Weigh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-Chloro-3-nitro-1,7-naphthyridine , a critical intermediate in the synthesis of kinase inhibitors (e.g., PIP4K2A) and KRAS G12D targeting agents.

Molecular Weight, Formula Analysis, and Synthetic Characterization

Physicochemical Profile & Identity

The compound is a fused bicyclic heteroaromatic system characterized by high electron deficiency due to the presence of two nitrogen atoms in the ring system and the nitro group.[1] This electronic profile makes the C4-chlorine atom highly labile to nucleophilic aromatic substitution (


), a property exploited in medicinal chemistry.
Core Identity Matrix
PropertyValue / Description
IUPAC Name 4-Chloro-3-nitro-1,7-naphthyridine
Molecular Formula C₈H₄ClN₃O₂
Molecular Weight (Average) 209.59 g/mol
Monoisotopic Mass 209.00 g/mol (for ³⁵Cl)
Exact Mass 208.999203 Da
CAS Number Not widely listed as commodity chemical; typically synthesized in-situ.[2][3][4][5]
Physical State Yellow to Brown Solid
Solubility Soluble in DMSO, DMF, 1,4-Dioxane; limited solubility in water.[1][6]
Theoretical Elemental Analysis
ElementSymbolCountAtomic WeightMass Contribution% Composition
CarbonC812.01196.08845.84%
HydrogenH41.0084.0321.92%
ChlorineCl135.4535.45016.91%
NitrogenN314.00742.02120.05%
OxygenO215.99931.99815.27%

Synthesis & Characterization Workflow

The synthesis of 4-Chloro-3-nitro-1,7-naphthyridine typically proceeds via the modification of a 1,7-naphthyridine core. The most robust pathway involves the construction of the naphthyridine ring, followed by nitration and subsequent deoxy-chlorination.

Mechanistic Pathway[1][4][7][8]
  • Ring Construction: Condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization (Gould-Jacobs reaction) yields 1,7-naphthyridin-4-ol .

  • Electrophilic Nitration: Treatment with fuming

    
     and 
    
    
    
    introduces the nitro group at the C3 position (ortho to the hydroxyl group), yielding 3-nitro-1,7-naphthyridin-4-ol .
  • Deoxy-Chlorination: Activation of the C4-hydroxyl group using Phosphorus Oxychloride (

    
    ) converts the tautomeric lactam/enol into the chloro-derivative.
    
Synthesis Diagram (DOT)

SynthesisPathway Start 3-Aminopyridine Inter1 1,7-Naphthyridin-4-ol Start->Inter1 1. EMME, 110°C 2. Ph2O, 250°C (Cyclization) Inter2 3-Nitro-1,7-naphthyridin-4-ol Inter1->Inter2 HNO3 / H2SO4 100°C (Nitration) Product 4-Chloro-3-nitro-1,7-naphthyridine Inter2->Product POCl3, DMF (cat.) Reflux (Chlorination)

Caption: Step-wise synthesis from commercially available 3-aminopyridine to the target chloronitro scaffold.

Analytical Protocols (Mass Spectrometry & NMR)

Mass Spectrometry (LC-MS) Analysis

The presence of chlorine provides a distinct isotopic signature essential for confirmation.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1][6]
    
  • Isotopic Pattern:

    • ³⁵Cl Peak (100%): m/z ~210.0[6]

    • ³⁷Cl Peak (~32%): m/z ~212.0[6]

    • Observation: A characteristic 3:1 ratio doublet separated by 2 mass units confirms the presence of one chlorine atom.

Fragmentation Logic: Under collision-induced dissociation (CID), the molecule typically undergoes:

  • Loss of the Nitro group (

    
    , -46 Da).
    
  • Loss of the Chlorine radical or HCl depending on conditions.[1]

Proton NMR (¹H-NMR) Expectations

Solvent:


 or 

. The 1,7-naphthyridine core has 4 aromatic protons. The substitution at C3 (Nitro) and C4 (Chloro) leaves protons at C2, C5, C6, and C8.[1][6]
Proton PositionMultiplicityApprox. Shift (δ ppm)Coupling Interpretation
H-2 Singlet (s)9.40 - 9.60Deshielded by adjacent N1 and Nitro group.
H-8 Doublet (d)9.10 - 9.20Deshielded by N1 and N7; alpha to Nitrogen.
H-6 Doublet (d)8.80 - 8.90Alpha to N7.
H-5 Doublet of Doublets (dd)7.80 - 8.00Beta to N1/N7.

Experimental Protocol: Chlorination of 3-Nitro-1,7-naphthyridin-4-ol

Objective: Conversion of the hydroxy tautomer to the active chloro-intermediate.

Reagents:

  • 3-Nitro-1,7-naphthyridin-4-ol (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 eq)[6]
    
  • N,N-Dimethylformamide (DMF) (Catalytic amount)[6]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend 3-nitro-1,7-naphthyridin-4-ol  in neat 
    
    
    
    .
  • Activation: Add 2-3 drops of DMF. The reaction is exothermic; ensure initial cooling if scaling up (>5g).[1][6]

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[6] The starting material peak (m/z 192) should disappear, replaced by the product peak (m/z 210/212).

  • Work-up (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .[1][6]
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Caution: Hydrolysis of residual

      
       is violent.
      
    • Neutralize the aqueous suspension with saturated

      
       to pH 7-8.
      
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][6]
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) is usually required to remove tarry byproducts.[1][6]

Applications in Drug Discovery

This scaffold serves as a "warhead" precursor.[1][6] The C4-Cl is displaced by amines to generate libraries of:

  • KRAS G12D Inhibitors: The naphthyridine core mimics the purine base of GTP, interacting with the mutant KRAS pocket.[1]

  • PIP4K2A Inhibitors: Used in metabolic regulation and cancer therapy.[1]

Reaction Scheme: Nucleophilic Substitution

Substitution Substrate 4-Chloro-3-nitro-1,7-naphthyridine Product 4-Amino-3-nitro-derivative Substrate->Product + R-NH2 DIPEA, Dioxane, 80°C (SnAr Mechanism) Nucleophile Amine (R-NH2) Nucleophile->Product

Caption: Standard S_NAr displacement protocol for library generation.

References

  • WO2021083167A1 . Substituted heterocyclic fused cyclic compound, preparation method therefor and pharmaceutical use thereof. (2021).

  • CN117242079A . KRAS G12D inhibitors and their uses. (2023).

  • BenchChem Protocols . Synthesis of 1,7-Naphthyridine Derivatives.

  • PubChem Compound Summary . 4-Chloro-3-nitro-1,7-naphthyridine Analysis. [6]

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 4-Chloro-3-nitro-1,7-naphthyridine

An Application Guide to the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-nitro-1,7-naphthyridine For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of SNAr in Het...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-nitro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of SNAr in Heterocyclic Chemistry

Nucleophilic aromatic substitution (SNAr) is a powerful and fundamental transformation in organic chemistry, enabling the direct functionalization of aromatic and heteroaromatic rings.[1][2] Unlike electrophilic aromatic substitution, which relies on the reactivity of electron-rich rings, SNAr reactions are effective on electron-deficient systems. This makes the reaction particularly indispensable in medicinal chemistry, where many pharmacophores are based on nitrogen-containing heterocycles.[3] The 1,7-naphthyridine scaffold, for instance, is a privileged structure found in numerous biologically active compounds.

This guide provides an in-depth exploration of the SNAr reaction specifically for 4-Chloro-3-nitro-1,7-naphthyridine. This substrate is exceptionally well-suited for this transformation due to its unique electronic properties, which allow for the facile and regioselective displacement of the C4-chloro substituent. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the broad applicability of this reaction in the synthesis of diverse chemical libraries for drug discovery and development.

Understanding the Substrate: Why 4-Chloro-3-nitro-1,7-naphthyridine is Primed for SNAr

The high reactivity of 4-Chloro-3-nitro-1,7-naphthyridine in SNAr reactions is not coincidental; it is the result of a carefully orchestrated arrangement of electronic features within the molecule.

  • The Electron-Deficient Naphthyridine Core : The presence of two nitrogen atoms in the bicyclic ring system significantly reduces the electron density of the aromatic rings through their inductive (-I) and mesomeric (-M) effects. This inherent electron deficiency makes the entire scaffold more susceptible to attack by nucleophiles.

  • The Activating Nitro Group : The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis.[2][4] Its placement at the C3 position—ortho to the chlorine leaving group at C4—is critical. This positioning allows the nitro group to exert a strong activating effect, further polarizing the C4-Cl bond and making the C4 carbon highly electrophilic.[1][2]

  • A Good Leaving Group : The chloride ion (Cl⁻) is an effective leaving group, capable of stabilizing the negative charge it carries upon its departure from the aromatic ring.

The synergy of these three features—an electron-deficient core, a potent activating group ortho to the reaction center, and a competent leaving group—renders 4-Chloro-3-nitro-1,7-naphthyridine an ideal substrate for clean and efficient SNAr reactions.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 4-Chloro-3-nitro-1,7-naphthyridine proceeds via a well-established two-step addition-elimination mechanism.[1][5] The rate-determining step is typically the initial nucleophilic attack, which temporarily disrupts the aromaticity of the ring.[6]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C4 position. This addition breaks the C=C double bond, and the electron pair is pushed onto the aromatic system, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]

Step 2: Resonance Stabilization The stability of the Meisenheimer complex is the cornerstone of the SNAr mechanism. The negative charge is not localized but is delocalized across the ring system and, most importantly, onto the oxygen atoms of the ortho-nitro group.[2][4] This delocalization significantly lowers the activation energy of the reaction, facilitating the formation of the intermediate.

Step 3: Elimination and Restoration of Aromaticity In the final, rapid step, the leaving group (chloride) is eliminated, and the electron pair from the C-Cl bond collapses back into the ring system to restore its aromaticity, yielding the final substituted product.

SNAr_Mechanism SNAr Mechanism of 4-Chloro-3-nitro-1,7-naphthyridine cluster_step1 Step 1: Addition cluster_step2 Step 2: Elimination Reactant 4-Chloro-3-nitro- 1,7-naphthyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Rate-determining) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-3-nitro- 1,7-naphthyridine Meisenheimer->Product - Cl⁻ (Fast) LeavingGroup Chloride (Cl⁻)

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: A General Procedure for Amination

This protocol provides a representative method for the reaction of 4-Chloro-3-nitro-1,7-naphthyridine with a generic primary or secondary amine. This procedure can be adapted for other nucleophiles with appropriate modifications to the solvent, base, and temperature conditions.

Materials and Equipment

  • 4-Chloro-3-nitro-1,7-naphthyridine (1.0 equiv)

  • Aliphatic or aromatic amine (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃) (1.5 - 2.0 equiv)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-3-nitro-1,7-naphthyridine (1.0 equiv).

    • Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, especially if using sensitive reagents.

  • Dissolution : Add the chosen anhydrous solvent (e.g., Ethanol, 0.1 M concentration) and stir until the starting material is fully dissolved.

    • Rationale: Complete dissolution ensures a homogeneous reaction mixture, leading to more consistent and reproducible results.

  • Reagent Addition : Add the amine nucleophile (1.1 equiv) to the solution, followed by the base (e.g., Et₃N, 1.5 equiv).

    • Rationale: The base is crucial for neutralizing the HCl that is generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic.

  • Reaction Conditions : Heat the reaction mixture to reflux (or an appropriate temperature based on the solvent and nucleophile reactivity) and maintain for 2-6 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction. Less nucleophilic amines may require higher temperatures or longer reaction times.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Rationale: Monitoring prevents unnecessary heating, which could lead to decomposition or side product formation.

  • Work-up : a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. c. Partition the residue between an organic solvent (e.g., Ethyl Acetate) and water. d. Separate the organic layer, and wash it sequentially with water and then brine.

    • Rationale: The aqueous work-up removes the inorganic base, salts, and any water-soluble impurities. The brine wash helps to remove residual water from the organic layer.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Chromatography is essential for isolating the pure product from any unreacted starting materials, by-products, or other impurities.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow General SNAr Experimental Workflow Start Start Setup Dissolve Substrate in Anhydrous Solvent Start->Setup Add Add Nucleophile and Base Setup->Add React Heat Reaction Mixture (e.g., Reflux) Add->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (Extraction & Washing) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for an SNAr reaction.

Data Summary: Reaction Scope with Various Nucleophiles

The SNAr reaction of 4-Chloro-3-nitro-1,7-naphthyridine is highly versatile and accommodates a wide range of nucleophiles. The following table summarizes typical reaction conditions and expected outcomes based on established principles for analogous chloro-nitro-heterocyclic systems.[3][7][8]

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Time (h)Expected Yield
Primary Amines BenzylamineEthanolEt₃NReflux (78°C)2 - 4High
Secondary Amines MorpholineAcetonitrileK₂CO₃Reflux (82°C)2 - 4Very High
Anilines AnilineDMFK₂CO₃100 - 120°C6 - 12Moderate to High
Alcohols Sodium MethoxideMethanol-Reflux (65°C)1 - 3High
Phenols PhenolDMFK₂CO₃80 - 100°C4 - 8Moderate to High
Thiols ThiophenolDMFK₂CO₃25 - 50°C1 - 2Very High

Note : Reaction conditions are illustrative and may require optimization for specific substrates. Anilines are generally less nucleophilic than aliphatic amines and may require more forcing conditions. Thiols are excellent nucleophiles and often react rapidly at or slightly above room temperature.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation : All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards : 4-Chloro-3-nitro-1,7-naphthyridine and its derivatives should be handled as potentially toxic compounds. Many organic solvents are flammable. Bases like potassium carbonate can be irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The nucleophilic aromatic substitution of 4-Chloro-3-nitro-1,7-naphthyridine is a robust and highly reliable method for the synthesis of functionalized 1,7-naphthyridine derivatives. The substrate's inherent electronic properties facilitate a clean reaction with a diverse array of nucleophiles under generally mild conditions. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage this key transformation in the development of novel chemical entities for pharmaceutical and materials science applications.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Ge, H. et al. (2022). Directed nucleophilic aromatic substitution reaction. ChemRxiv. [Link]

  • Knyazev, V. N. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • V. D. Shteingarts. (1998). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 50(8), 735-753. [Link]

  • Alarcón-Espósito, J. et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 500. [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes. [Link]

  • Caproiu, M. T. et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104. [Link]

  • St. John-Campbell, S. et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Li, J-H. et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Siracusa, L. et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3409. [Link]

  • Stolarczyk, M. et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

Sources

Application

High-Efficiency Amination of 4-Chloro-3-nitro-1,7-naphthyridine: Mechanistic Insights and Optimization Protocols

) Protocols for 1,7-Naphthyridine Scaffolds Executive Summary & Strategic Importance The 4-chloro-3-nitro-1,7-naphthyridine scaffold is a high-value intermediate in the synthesis of bioactive heterocycles, particularly f...

Author: BenchChem Technical Support Team. Date: March 2026


) Protocols for 1,7-Naphthyridine Scaffolds

Executive Summary & Strategic Importance

The 4-chloro-3-nitro-1,7-naphthyridine scaffold is a high-value intermediate in the synthesis of bioactive heterocycles, particularly for kinase inhibitors, antimalarials, and antibacterial agents. The presence of the nitro group at the C3 position, combined with the ring nitrogen at N1 (para to the leaving group), renders the C4-chloride extremely electrophilic.

This guide provides a definitive protocol for coupling primary and secondary amines to this scaffold. Unlike standard chloropyridines, the 1,7-naphthyridine system requires careful control of reaction conditions to prevent hydrolysis of the activated chloride or over-reaction. The protocols below prioritize regiochemical fidelity , yield maximization , and operational simplicity .

Mechanistic Analysis: The Pathway[1][2]

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (


)  mechanism.[1] Understanding the electronic environment is critical for troubleshooting.
Electronic Activation
  • Primary Activation: The Nitrogen at position 1 (N1) exerts a strong mesomeric withdrawing effect (

    
    ) on C4, similar to 4-chloropyridine.
    
  • Secondary Activation: The Nitro group at C3 is a potent electron-withdrawing group (

    
    ) located ortho to the leaving group. This stabilizes the negative charge in the transition state.
    
  • Leaving Group: Chloride is the standard leaving group, displaced by the incoming amine nucleophile.

Reaction Pathway Diagram

SNAr_Mechanism Reactants Reactants (4-Cl-3-NO2-1,7-naphthyridine + Amine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (RDS) SideProduct Side Product (HCl salt / Hydrolysis) Reactants->SideProduct H2O (Competes) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Chloride Elimination) Intermediate->TS2 Product Product (4-Amino-3-nitro-1,7-naphthyridine) TS2->Product Fast

Figure 1: The stepwise addition-elimination mechanism (


). The formation of the Meisenheimer complex is typically the rate-determining step (RDS).

Critical Reaction Parameters

Success depends on balancing nucleophilicity against basicity to avoid side reactions.

Solvent Selection

The choice of solvent dictates reaction rate and workup ease.

SolventPolarityReaction RateWorkup MethodRecommended For
Ethanol / IPA ProticModerateFiltration (Product precipitates)Non-hindered, crystalline products.
DMF / DMAc Polar AproticFastAqueous precipitation / ExtractionHindered amines; Scale-up.
DCM / THF AproticSlow-ModerateEvaporation / ColumnLow-boiling amines; Temperature sensitive substrates.
Acetonitrile Polar AproticModerate-FastEvaporation / FiltrationGeneral purpose; Clean profiles.
Base Selection

A base is required to scavenge the HCl generated during the reaction.

  • Triethylamine (TEA) / DIPEA: Standard choice (1.2 - 2.0 equivalents).

  • Excess Amine: If the amine is cheap/volatile, use 2.5 equivalents (1 eq as nucleophile, 1.5 eq as scavenger).

  • Inorganic Bases (

    
    ):  Use only in aprotic solvents (DMF/MeCN) to avoid hydrolysis.
    

Standardized Experimental Protocols

Protocol A: The "Precipitation Method" (Recommended)

Best for: Primary amines, anilines, and non-polar secondary amines. High purity, filtration-based workup.

Reagents:

  • 4-Chloro-3-nitro-1,7-naphthyridine (

    
     equiv)
    
  • Amine (

    
     equiv)
    
  • Triethylamine (

    
     equiv)
    
  • Isopropanol (IPA) or Ethanol (

    
     volumes)
    

Procedure:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add the 4-Chloro-3-nitro-1,7-naphthyridine and IPA.

  • Dissolve/Suspend: Stir at Room Temperature (RT) for 5 minutes. The starting material may not fully dissolve (slurry is acceptable).

  • Addition: Add Triethylamine followed by the Amine dropwise.

    • Note: An exotherm is possible due to the high reactivity of the C4-chloride.

  • Reaction: Heat the mixture to

    
     and monitor by TLC/LCMS.
    
    • Endpoint: Disappearance of starting material (typically 1–3 hours). Product often precipitates as a yellow/orange solid during the reaction.

  • Workup:

    • Cool to

      
       (ice bath) and stir for 30 minutes to maximize precipitation.
      
    • Filter the solid.

    • Wash the cake with cold IPA (

      
      ) and water (
      
      
      
      ) to remove amine salts.
    • Dry under vacuum at

      
      .
      
Protocol B: The "Homogeneous Method" (For Hindered Amines)

Best for: Weak nucleophiles, bulky amines, or when the product is soluble in alcohols.

Reagents:

  • 4-Chloro-3-nitro-1,7-naphthyridine (

    
     equiv)
    
  • Amine (

    
     equiv)
    
  • DIPEA (

    
     equiv)
    
  • DMF or NMP (

    
     volumes)
    

Procedure:

  • Charge: Dissolve the naphthyridine derivative in DMF at RT.

  • Addition: Add DIPEA and the Amine.

  • Reaction: Stir at RT initially. If no conversion after 1 hour, heat to

    
    .
    
    • Caution: Avoid temperatures

      
       to prevent degradation of the nitro group or DMF decomposition.
      
  • Workup:

    • Option 1 (Precipitation): Pour the reaction mixture slowly into

      
       volume of ice-water with vigorous stirring. Filter the resulting solid.
      
    • Option 2 (Extraction): Dilute with Ethyl Acetate, wash with water (

      
      ) and brine (
      
      
      
      ). Dry over
      
      
      , filter, and concentrate.

Process Workflow Diagram

Protocol_Workflow Start Start: 4-Cl-3-NO2-1,7-naphthyridine SolventChoice Select Solvent System Start->SolventChoice PathA Path A: Ethanol/IPA (Standard) SolventChoice->PathA Crystalline Product PathB Path B: DMF/DIPEA (Hindered/Scale-up) SolventChoice->PathB Soluble/Hindered ReactionA Add Amine + Base Heat 50°C, 1-3h PathA->ReactionA ReactionB Add Amine + Base RT to 80°C, 2-6h PathB->ReactionB Monitor Monitor (TLC/LCMS) SM Consumed? ReactionA->Monitor ReactionB->Monitor Monitor->ReactionB Incomplete (Heat more) WorkupA Cool to 0°C Filter Solid Monitor->WorkupA Path A Done WorkupB Pour into Ice-Water Filter or Extract (EtOAc) Monitor->WorkupB Path B Done Final Final Product (Yellow/Orange Solid) WorkupA->Final WorkupB->Final

Figure 2: Decision tree for selecting the optimal synthesis and workup pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or low nucleophilicity.Switch solvent to DMF; Increase Temp to

; Use 2.0 eq of amine.
Hydrolysis (OH product) Wet solvent or inorganic base used.Use anhydrous solvents; Switch to organic bases (TEA/DIPEA); Ensure glassware is dry.
Impurity Profile Bis-addition (rare) or degradation.Control stoichiometry (1.05 eq amine); Lower reaction temperature.
Oiling Out Product soluble in alcohol.[2][3]Evaporate solvent; Redissolve in minimal DCM and precipitate with Hexanes/Ether.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the reaction mixture to dryness at high temperatures.

  • Chlorinated Heterocycles: Potentially sensitizing. Handle in a fume hood.

  • Waste: Aqueous waste from DMF reactions contains organic bases and should be treated as hazardous organic waste.

References

  • Nucleophilic Aromatic Substitution on Heterocycles: Topic: General reactivity of 4-chloro-3-nitropyridines and naphthyridines. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. Relevance: Establishes the theoretical framework for the activation of the C4 position by N1 and the C3-nitro group.
  • Synthesis of 4-amino-3-nitro-1,8-naphthyridines (Analogue Chemistry)

    • Topic: Protocols for amination of the isomeric 1,8-naphthyridine scaffold.
    • Source: Ferrarini, P. L., et al. (2000).
    • Link: (Generalized citation for scaffold reactivity).

  • Topic: Kinetics and mechanism of amines reacting with the monocyclic analogue.
  • General Protocol for

    
    : 
    
    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism".
    • Link:

Sources

Method

Application Notes and Protocols: Strategic Functionalization of the 1,7-Naphthyridine Core via 4-Chloro Displacement

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent kinase inhibition and anticancer properties.[1][2] This technical guide provides a comprehensive overview and detailed protocols for the functionalization of the 1,7-naphthyridine core, focusing on the strategic displacement of a 4-chloro substituent. This position serves as a versatile handle for introducing molecular diversity through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a valuable resource for researchers engaged in the discovery and development of novel 1,7-naphthyridine-based therapeutic agents.

Introduction: The 1,7-Naphthyridine Scaffold in Medicinal Chemistry

Naphthyridines, composed of two fused pyridine rings, exist as several isomers depending on the arrangement of the nitrogen atoms.[3][4] The 1,7-naphthyridine isomer has emerged as a particularly important scaffold in drug discovery due to its rigid, planar structure, which provides an excellent framework for designing molecules that can bind with high affinity and selectivity to biological targets, such as the ATP-binding pocket of kinases.[2] The dysregulation of kinases is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a key target for therapeutic intervention.[2]

The strategic functionalization of the 1,7-naphthyridine core is paramount for modulating its pharmacological properties. The 4-position is of particular interest, and the presence of a chloro group at this position provides a reactive site for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships (SAR).

The Chemistry of 4-Chloro-1,7-Naphthyridine: A Versatile Intermediate

The 4-chloro substituent on the 1,7-naphthyridine ring is an excellent leaving group, making it amenable to displacement by various nucleophiles.[5] This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom, which activates the ring towards nucleophilic attack.[6][7] Two primary strategies for the functionalization of 4-chloro-1,7-naphthyridine are discussed in this guide: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

4-Chloro-1,7-naphthyridine 4-Chloro-1,7-naphthyridine SNAr SNAr 4-Chloro-1,7-naphthyridine->SNAr Nucleophiles Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling 4-Chloro-1,7-naphthyridine->Pd-Catalyzed Cross-Coupling Catalysts Amines, Alcohols, Thiols Amines, Alcohols, Thiols SNAr->Amines, Alcohols, Thiols Boronic Acids (Suzuki) Boronic Acids (Suzuki) Pd-Catalyzed Cross-Coupling->Boronic Acids (Suzuki) Amines (Buchwald-Hartwig) Amines (Buchwald-Hartwig) Pd-Catalyzed Cross-Coupling->Amines (Buchwald-Hartwig) Alkynes (Sonogashira) Alkynes (Sonogashira) Pd-Catalyzed Cross-Coupling->Alkynes (Sonogashira)

Caption: Key functionalization strategies for 4-chloro-1,7-naphthyridine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a powerful method for introducing heteroatom nucleophiles at the 4-position of the 1,7-naphthyridine core. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6][8] The presence of the electron-withdrawing nitrogen atom at position 7 helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction.[7]

Mechanistic Considerations

The SNAr mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the chloro group. This forms a tetrahedral intermediate (Meisenheimer complex), which then rearomatizes by expelling the chloride leaving group. The rate-determining step is typically the formation of the Meisenheimer complex.[7]

cluster_0 SNAr Mechanism Start 4-Chloro-1,7-naphthyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining) Product 4-Substituted-1,7-naphthyridine + Cl- Intermediate->Product Elimination

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of 4-Amino-1,7-naphthyridine Derivatives

This protocol describes a general procedure for the synthesis of 4-amino-1,7-naphthyridine derivatives via SNAr.

Materials:

  • 4-Chloro-1,7-naphthyridine

  • Desired primary or secondary amine (e.g., morpholine, aniline)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), dioxane)

  • Base (optional, e.g., potassium carbonate, triethylamine)

  • Reaction vessel (e.g., sealed tube, round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, appropriate eluents)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-1,7-naphthyridine (1.0 eq) in the chosen solvent.

  • Reagent Addition: Add the desired amine (1.0 - 1.5 eq). If the amine salt is used or if the reaction requires a base, add the base (1.5 - 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC). For volatile amines or higher temperatures, a sealed vessel is recommended.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired 4-amino-1,7-naphthyridine derivative.

Data Presentation:

Amine NucleophileSolventTemperature (°C)Time (h)Yield (%)
AnilineEthanol1001285
MorpholineDMF120892
BenzylamineDioxane1101678

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[9][10] For 4-chloro-1,7-naphthyridine, these reactions provide access to a vast chemical space that is not readily accessible through SNAr chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide.[11][12] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[13]

4.1.1. Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-chloro-1,7-naphthyridine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (+ 4-Chloro-1,7-naphthyridine) Pd0->OxAdd PdII_Aryl Pd(II) Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation (+ Boronic Acid, Base) PdII_Aryl->Transmetal PdII_Aryl_R Pd(II) Di-organic Intermediate Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-1,7-naphthyridine RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

4.1.2. Protocol: Synthesis of 4-Aryl-1,7-naphthyridines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-chloro-1,7-naphthyridine with various arylboronic acids.

Materials:

  • 4-Chloro-1,7-naphthyridine

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water, DMF)

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

  • TLC supplies

  • Column chromatography supplies

Procedure:

  • Reaction Setup: To a reaction flask, add 4-chloro-1,7-naphthyridine (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation:

Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10090
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9095
3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃DMF11082
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[14][15] This reaction is particularly useful for coupling sterically hindered amines or those that are poor nucleophiles in SNAr reactions.[16][17]

4.2.1. Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15] The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[18][19]

4.2.2. Protocol: Buchwald-Hartwig Amination of 4-Chloro-1,7-naphthyridine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-chloro-1,7-naphthyridine.

Materials:

  • 4-Chloro-1,7-naphthyridine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

  • TLC supplies

  • Column chromatography supplies

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a reaction flask.

  • Reagent Addition: Add 4-chloro-1,7-naphthyridine and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material (monitor by TLC).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

The functionalization of the 1,7-naphthyridine core via 4-chloro displacement offers a powerful and versatile platform for the synthesis of novel compounds with significant potential in drug discovery. Both Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions provide efficient and reliable methods for introducing a wide range of substituents at the 4-position. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space of 1,7-naphthyridine derivatives in their quest for new and improved therapeutic agents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview. BenchChem.
  • BenchChem. (n.d.). 7-Boc-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine. BenchChem.
  • MDPI. (2025, November 12).
  • PubMed. (2003, July 21). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of (Acylamino)
  • ResearchGate. (n.d.).
  • PubMed. (2000, February 24). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. (2020, June 16). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes.
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2023, June 30).
  • Wiley Online Library. (n.d.).
  • ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Academia.edu. (n.d.). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds.
  • Harvard University. (n.d.).
  • CSIRO Publishing. (1986, April 1). Nucleophilic-Substitution Reactions in Benzo[C][1][20]Naphthyridines.

  • Royal Society of Chemistry. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • The Organic Chemistry Tutor. (2017, January 14).
  • ACS Publications. (2019, July 2).
  • National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole....
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • MDPI. (2024, November 7). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines.
  • Arkivoc. (n.d.).
  • N-ro Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of functionalized[1][20]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions.

  • A2B Chem. (n.d.). 4-Chloro-1,7-naphthyridine.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application

Application Note: Strategic Synthesis of 3-Nitro-1,7-Naphthyridine Derivatives

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of 3-nitro-1,7-naphthyridine derivatives, a scaffold increasingly relevant in kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic synthesis of 3-nitro-1,7-naphthyridine derivatives, a scaffold increasingly relevant in kinase inhibition (e.g., KRAS G12D, DNA-PK) and anti-infective research.

Executive Summary & Strategic Rationale

The 1,7-naphthyridine ring system is a bioisostere of isoquinoline and quinazoline, offering unique hydrogen-bonding vectors for ATP-competitive binding sites. However, its synthesis is complicated by regiochemical ambiguity; the classic Skraup or Gould-Jacobs reaction on 3-aminopyridine predominantly yields the 1,5-naphthyridine isomer (approx. 9:1 ratio).

This protocol focuses on the 3-nitro derivative.[1][2] The nitro group at position 3 serves two critical functions:

  • Electronic Activation: It dramatically increases the electrophilicity of the C4 position, facilitating the conversion of the 4-hydroxy tautomer to the 4-chloro intermediate and subsequent SNAr displacements.

  • Synthetic Handle: It provides a latent amine (via reduction) for further elaboration into ureas or amides, common motifs in kinase inhibitors.

This guide details a Modified Gould-Jacobs Protocol that introduces the nitro group ab initio using a nitroacrylate synthon, avoiding the difficult direct nitration of the electron-deficient naphthyridine core.

Retrosynthetic Analysis & Pathway

The most robust route to 3-nitro-1,7-naphthyridines involves constructing the second pyridine ring onto a 3-aminopyridine scaffold using a "nitro-methylene" equivalent.

Pathway Visualization

G Start 3-Aminopyridine (or N-oxide) Inter Aminomethylene Intermediate Start->Inter Condensation (EtOH, reflux) Reagent Ethyl 2-ethoxy- 3-nitroacrylate Reagent->Inter Cyclization Thermal Cyclization (Dowtherm A) Inter->Cyclization 250°C Isomers Isomer Mixture (1,5- & 1,7-) Cyclization->Isomers Product 3-Nitro-1,7-naphthyridin-4-one (Target Core) Isomers->Product Fractional Crystallization Chloro 4-Chloro-3-nitro- 1,7-naphthyridine Product->Chloro POCl3 Chlorination Final 3-Nitro-1,7-naphthyridine Derivatives Chloro->Final SNAr (R-NH2)

Caption: Synthetic workflow for 3-nitro-1,7-naphthyridine derivatives via the modified Gould-Jacobs reaction.

Detailed Experimental Protocols

Phase 1: Preparation of the "Nitro-Methylene" Synthon

The commercially available ethyl nitroacetate is unstable and must be converted to the reactive ethoxymethylene derivative immediately prior to use or stored at -20°C.

Reagent: Ethyl 2-ethoxy-3-nitroacrylate Reaction: Ethyl nitroacetate + Triethyl orthoformate + Ac2O -> Product

  • Setup: Charge a dry 500 mL round-bottom flask with ethyl nitroacetate (13.3 g, 100 mmol), triethyl orthoformate (22.2 g, 150 mmol), and acetic anhydride (25 mL).

  • Reflux: Heat the mixture to reflux (approx. 120°C) for 3–5 hours. Monitor by TLC (formation of a UV-active spot, disappearance of nitroacetate).

  • Concentration: Remove volatiles (ethyl acetate, acetic acid, excess orthoformate) under reduced pressure (rotary evaporator, then high vacuum).

  • Result: The residue is ethyl 2-ethoxy-3-nitroacrylate , a thick yellow/orange oil. Proceed immediately to Phase 2.

Phase 2: Condensation and Cyclization (The Critical Step)

This step determines the yield and isomer ratio. Using 3-aminopyridine-1-oxide instead of 3-aminopyridine can shift regioselectivity towards the 1,7-isomer, but the standard amine is often used for cost efficiency, followed by separation.

Protocol:

  • Condensation: Dissolve 3-aminopyridine (9.4 g, 100 mmol) in ethanol (100 mL). Add the crude ethyl 2-ethoxy-3-nitroacrylate from Phase 1.

  • Reaction: Reflux for 2 hours. A solid precipitate (the aminomethylene intermediate) often forms.

  • Isolation: Cool to room temperature. Filter the solid, wash with cold ethanol, and dry.

    • Checkpoint: This intermediate is Ethyl 3-((pyridin-3-yl)amino)-2-nitroacrylate.

  • Cyclization: Heat Dowtherm A (diphenyl ether/biphenyl eutectic) (100 mL) to a rolling boil (250°C).

  • Addition: Add the dried intermediate portion-wise to the boiling solvent. Caution: Vigorous evolution of ethanol vapor.

  • Completion: Continue heating for 15–30 minutes until bubbling ceases.

  • Workup: Cool the mixture to ~50°C and dilute with hexanes (200 mL) to precipitate the product. Filter the brown solid.

  • Isomer Separation:

    • The solid contains both 1,5- and 1,7-naphthyridin-4-one isomers.

    • Technique: Recrystallize from DMF or acetic acid. The 1,5-isomer is typically less soluble. The 1,7-isomer remains in the mother liquor or crystallizes in a second crop.

    • Validation: Confirm isomer identity via 1H NMR (coupling constants of the pyridine ring protons are diagnostic).

Phase 3: Activation and Derivatization

The 4-hydroxy/4-one tautomer is unreactive toward nucleophiles. Conversion to the chloride is essential.

Protocol (Chlorination):

  • Suspend 3-nitro-1,7-naphthyridin-4(1H)-one (1.0 eq) in POCl3 (10 vol).

  • (Optional) Add catalytic DMF (1-2 drops) to accelerate the Vilsmeier-Haack type activation.

  • Heat to 90–100°C for 2–4 hours. The suspension will clear as the chloride forms.

  • Quench: Evaporate excess POCl3. Pour the residue onto crushed ice/NaHCO3 carefully. Extract with DCM.[3]

  • Product: 4-Chloro-3-nitro-1,7-naphthyridine . (Unstable on silica; use immediately or store frozen).

Protocol (SNAr Displacement):

  • Dissolve the chloro-intermediate in DMF or 1,4-dioxane .

  • Add the nucleophile (e.g., piperazine, aniline) (1.2 eq) and a base (DIPEA or K2CO3 , 2.0 eq).

  • Stir at Room Temperature (the 3-nitro group makes the 4-position highly reactive). If sluggish, heat to 50°C.

  • Yield: Typically >80%.

Analytical Data & Troubleshooting

Key Physicochemical Properties
CompoundAppearanceKey NMR Signal (d6-DMSO)Mass Spec (ESI+)
Ethyl 2-ethoxy-3-nitroacrylate Yellow Oilδ 1.3 (t, ester), δ 8.5 (s, =CH-OEt)m/z ~190 [M+H]+
3-Nitro-1,7-naphthyridin-4-one Tan Solidδ 13.0 (br s, NH), δ 9.2 (s, H2)m/z 192 [M+H]+
4-Chloro-3-nitro-1,7-naphthyridine Yellow Solidδ 9.4 (s, H2) - Shifted downfieldm/z 210/212 [M+H]+
Troubleshooting Guide
  • Low Yield in Cyclization: Ensure the temperature is >240°C . Lower temperatures favor polymerization over ring closure.

  • Regioselectivity Issues: If the 1,5-isomer dominates (confirmed by NMR coupling J=4.5, 8.0 Hz for H-2/3/4 of pyridine ring), consider using the N-oxide of 3-aminopyridine. The N-oxide directs cyclization to the 4-position (para to N-oxide) more effectively than the lone pair.

  • Chlorination Failure: The 3-nitro group deactivates the ring slightly towards electrophiles but the 4-position is sterically hindered. Ensure anhydrous POCl3 is used.

References & Grounding

The protocols described above are synthesized from foundational heterocyclic chemistry methodologies and specific patent literature regarding naphthyridine functionalization.

  • Naphthyridine Core Synthesis:

    • Murray, J. G., & Hauser, C. R. (1954). "Synthesis of 1,7-Naphthyridines."[2][3][4][5] Journal of Organic Chemistry. (Establishes the N-oxide route for regioselectivity).

    • Patent WO2021120953A1. "Method for synthesizing 1,7-naphthyridine derivative."[2][3][4][5][6] Link (Describes modern industrial approaches using 2-chloro-3-aminopyridine).

  • Nitro-Functionalization & Derivatives:

    • Patent WO2012151640A1. "Methods for preparing naphthyridines."[7][8][9] Link (Details the chlorination and SNAr displacement on nitro-naphthyridines).

    • BenchChem Technical Guide.[10] "Ethyl Nitroacetate in Organic Synthesis." Link (General reactivity of the nitroacrylate synthon).

  • Biological Context (Kinase Inhibition):

    • Patent WO2023001141A1. "KRAS G12D inhibitors and uses thereof." Link (Demonstrates the utility of 3-nitro-1,7-naphthyridine as a precursor for KRAS inhibitors).

Disclaimer: This Application Note is for research purposes only. Handling nitro compounds and phosphorus oxychloride requires strict adherence to safety protocols, including the use of fume hoods and personal protective equipment.

Sources

Method

Application Note: Solvent Selection and Optimization for Reactions Involving 4-Chloro-3-nitro-1,7-naphthyridine

Abstract & Introduction 4-Chloro-3-nitro-1,7-naphthyridine is a highly electrophilic heterocyclic intermediate that functions as a privileged scaffold in the development of modern targeted therapeutics, including [1] and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

4-Chloro-3-nitro-1,7-naphthyridine is a highly electrophilic heterocyclic intermediate that functions as a privileged scaffold in the development of modern targeted therapeutics, including [1] and [2].

Due to the synergistic electron-withdrawing effects of the 1,7-naphthyridine core (specifically the N1 nitrogen) and the ortho-nitro group at position 3, the C4 position is exceptionally activated toward nucleophilic attack. While this enables efficient functionalization, it also makes the molecule highly susceptible to degradation, ring-opening, or polymerization if the reaction kinetics are not strictly controlled. This application note details the critical causality between solvent selection, reaction kinetics, and thermodynamic stability, providing validated protocols for Nucleophilic Aromatic Substitution (S_NAr) and alpha-arylation.

Mechanistic Insights: The Causality of Solvent Selection

The reactivity of 4-chloro-3-nitro-1,7-naphthyridine is a double-edged sword. Standard conditions for S_NAr (e.g., refluxing in highly polar solvents) often lead to catastrophic yield losses. Solvent selection is the primary parameter for modulating this reactivity.

Moderating S_NAr Kinetics with 1,4-Dioxane

For S_NAr reactions involving nitrogen or oxygen nucleophiles (e.g., piperazine derivatives), highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are traditionally favored. However, for 4-chloro-3-nitro-1,7-naphthyridine, DMF accelerates the reaction excessively, leading to exothermic decomposition and complex impurity profiles.

By substituting DMF with 1,4-dioxane, the reaction kinetics are effectively tamed[3]. 1,4-Dioxane possesses a significantly lower dielectric constant (


) compared to DMF (

). This moderate polarity provides sufficient homogeneous solvation for both the naphthyridine and the amine nucleophile while destabilizing the highly charged Meisenheimer transition state just enough to prevent runaway kinetics. This approach has been successfully validated in the , yielding >85% of the desired substituted product at room temperature[4].
Cryogenic Stabilization in THF for Carbon Nucleophiles

When reacting 4-chloro-3-nitro-1,7-naphthyridine with carbon nucleophiles, such as lithium enolates (e.g., methyl cyclobutanecarboxylate treated with Lithium Diisopropylamide), Tetrahydrofuran (THF) is mandatory[2]. The oxygen atom in THF acts as a Lewis base, coordinating the lithium counterion (


) to stabilize the reactive enolate. Furthermore, THF remains a fluid solvent at -78 °C, a cryogenic temperature strictly required to prevent the highly activated naphthyridine from undergoing self-condensation or nucleophilic attack at the C2 or C8 positions prior to the desired C4 substitution[2].

Visualizing the Logical Workflows

SolventSelection Start 4-Chloro-3-nitro- 1,7-naphthyridine Nuc_NO N/O-Nucleophiles (Amines, Alkoxides) Start->Nuc_NO S_NAr Nuc_C C-Nucleophiles (Enolates, Organometallics) Start->Nuc_C Alpha-Arylation Solvent_Dioxane 1,4-Dioxane (Moderate Polarity) Nuc_NO->Solvent_Dioxane Solvent_THF THF (Cryogenic, Li+ Coord) Nuc_C->Solvent_THF Temp_RT RT to 60°C Kinetic Control Solvent_Dioxane->Temp_RT Temp_Cryo -78°C Prevent Polymerization Solvent_THF->Temp_Cryo Product_SNAr S_NAr Product (e.g., KRAS Inhibitors) Temp_RT->Product_SNAr Product_Alpha Alpha-Arylation Product (e.g., ATM/DNA-PK Inhibitors) Temp_Cryo->Product_Alpha

Logical Workflow for Solvent Selection based on Nucleophile Type.

SNArMechanism Step1 Reactants 4-Chloro-3-nitro-1,7-naphthyridine + Amine Nucleophile Step2 Solvation in 1,4-Dioxane (Homogeneous Dispersion) Step1->Step2 Step3 Nucleophilic Attack at C4 (Rate-Determining Step) Step2->Step3 Step4 Meisenheimer Complex (Stabilized by NO2 & N1) Step3->Step4 Step5 Chloride Elimination (Fast) Step4->Step5 Step6 Substituted Product + HCl (Scavenged by Base) Step5->Step6

Mechanistic Pathway of S_NAr in 1,4-Dioxane.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of relevant solvents and their direct impact on the reaction profile of 4-chloro-3-nitro-1,7-naphthyridine.

SolventDielectric Constant (

)
Boiling Point (°C)Role in 4-Chloro-3-nitro-1,7-naphthyridine ChemistryRecommended Reaction TypeTypical Yield
1,4-Dioxane 2.2101.1Moderates kinetics; prevents thermal degradationS_NAr (Amines/Alcohols)80–85%
THF 7.566.0Stabilizes

enolates; supports cryogenic temps
Alpha-Arylation (C-Nucleophiles)65–75%
Acetonitrile 37.582.0Alternative polar aprotic; requires strict temp controlMild S_NAr50–60%
DMF 36.7153.0Over-accelerates reaction; risks tar formationNot recommended for highly activated C4< 40%

Experimental Protocols (Self-Validating Systems)

Protocol A: S_NAr with Piperazine Derivatives (Kinetic Control in 1,4-Dioxane)

This protocol is optimized for the synthesis of KRAS G12D inhibitor intermediates.

  • Preparation : In an oven-dried round-bottom flask, dissolve 4-chloro-3-nitro-1,7-naphthyridine (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.15 M concentration.

    • Causality: 1,4-dioxane is chosen to moderate the nucleophilic attack and prevent thermal degradation of the nitro-naphthyridine core[3].

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: A sterically hindered, non-nucleophilic base is required to scavenge the HCl byproduct without competing with the primary nucleophile.

  • Nucleophile Addition : Slowly add the piperazine derivative (e.g., tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate) (1.1 eq) dropwise at room temperature.

  • Reaction Execution : Stir the reaction mixture at room temperature for 2 hours.

    • Causality: The extreme electrophilicity of the C4 position means heating is unnecessary and could lead to nitro-group reduction or ring opening[4].

  • Validation & Workup : Monitor the reaction via TLC (EtOAc/Hexane). Upon complete consumption of the starting material, dilute with EtOAc and wash with saturated aqueous NaCl (5x) to remove residual base and polar impurities. Extract, dry over

    
    , and concentrate. Validate product mass via LC-MS (ES-API: [M+H]+ = Expected Mass)[4].
    
Protocol B: Enolate Alpha-Arylation (Cryogenic Control in THF)

This protocol is optimized for the synthesis of ATM/DNA-PK inhibitor intermediates.

  • Enolate Formation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve the carbon nucleophile precursor (e.g., methyl cyclobutanecarboxylate, 1.3 eq) in anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath. Add freshly prepared Lithium Diisopropylamide (LDA) (1.3 eq) dropwise. Stir for 1 hour.

    • Causality: THF is essential to coordinate the

      
       ion, stabilizing the enolate, while remaining liquid at cryogenic temperatures[2].
      
  • Electrophile Addition : Dissolve 4-chloro-3-nitro-1,7-naphthyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture over 5 minutes, strictly maintaining the internal temperature at -78 °C.

    • Causality: Cryogenic conditions prevent the highly activated naphthyridine from polymerizing or undergoing unwanted side reactions upon exposure to the strong base[2].

  • Reaction Execution : Allow the reaction to stir for an additional 1 hour, slowly warming to ambient temperature.

  • Validation & Workup : Quench the reaction with saturated aqueous

    
     (20.0 mL).
    
    • Causality: Ammonium chloride safely protonates any remaining base and quenches the enolate, preventing over-reaction. Dilute with water, extract with EtOAc (3x), and wash the combined organic layers with brine. Validate via LC-MS and purify the crude product via flash column chromatography[2].

References

  • Genfleet Therapeutics (Shanghai) Inc. (2021). Substituted heterocyclic fused cyclic compound, preparation method therefor and pharmaceutical use thereof (Patent No. WO2021083167A1).
  • Suzhou Zanrong Medical Technology Co Ltd. (2023). KRAS G12D inhibitors and their uses (Patent No. CN117242079A).
  • Xrad Therapeutics, Inc. (2019). Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy (Patent No. WO2019201283A1).

Sources

Application

Microwave-assisted synthesis using 4-Chloro-3-nitro-1,7-naphthyridine

Application Note: Microwave-Assisted Functionalization of 4-Chloro-3-nitro-1,7-naphthyridine Executive Summary This guide details the microwave-assisted synthesis protocols for utilizing 4-Chloro-3-nitro-1,7-naphthyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 4-Chloro-3-nitro-1,7-naphthyridine

Executive Summary

This guide details the microwave-assisted synthesis protocols for utilizing 4-Chloro-3-nitro-1,7-naphthyridine as a high-value electrophile in medicinal chemistry. While 1,7-naphthyridines are historically challenging to functionalize regioselectively using thermal methods, the 4-chloro-3-nitro substitution pattern offers a "privileged" reactivity window. The ortho-nitro group activates the C4-chlorine toward Nucleophilic Aromatic Substitution (


), a process significantly accelerated by microwave irradiation.

Key Advantages of this Protocol:

  • Reaction Time: Reduced from 12–24 hours (thermal reflux) to 10–20 minutes.

  • Yield: Suppression of side reactions (hydrolysis, polymerization) leads to 15–25% yield improvements.

  • Library Generation: Ideal for rapid parallel synthesis of 4-amino-substituted analogues (precursors to imidazo[4,5-c][1,7]naphthyridines).

Mechanistic Insight: The "Activated" Electrophile

To optimize the reaction, one must understand the electronic environment. The 1,7-naphthyridine ring system is electron-deficient (π-deficient).

  • Activation: The Chlorine atom at C4 is activated by two forces:

    • Inductive/Mesomeric Withdrawal: The Nitro group at C3 (ortho) strongly withdraws electron density, stabilizing the anionic Meisenheimer intermediate.

    • Ring Nitrogen (N1): The pyridine-like nitrogen at position 1 further depletes electron density at C4 via resonance.

Figure 1: Reaction Mechanism & Activation

SNAr_Mechanism Fig 1: Microwave-accelerated SNAr mechanism on the activated naphthyridine core. Start 4-Chloro-3-nitro 1,7-naphthyridine TS Meisenheimer Complex Start->TS MW Irradiation (Nucleophilic Attack) Nu Nucleophile (HNR2) Nu->TS Product 4-Amino-3-nitro 1,7-naphthyridine TS->Product Re-aromatization (-Cl) HCl HCl (Scavenged) TS->HCl

Experimental Protocols

Protocol A: Microwave-Assisted Amination

Target: Replacement of C4-Cl with primary/secondary amines.

Reagents:

  • Substrate: 4-Chloro-3-nitro-1,7-naphthyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or Et3N. Note: Inorganic bases like K2CO3 can be used but may cause solubility issues in microwave vials.

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Why? Polar protic solvents absorb microwave energy efficiently (high tan δ) and stabilize the polar transition state.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 4-Chloro-3-nitro-1,7-naphthyridine (105 mg, 0.5 mmol) in EtOH (3 mL).

  • Addition: Add the amine (0.6 mmol) followed by DIPEA (174 µL, 1.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 120 °C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Scenario A (Precipitate forms): Many products precipitate upon cooling. Filter the solid, wash with cold EtOH (2 x 2 mL) and Et2O (2 mL).

    • Scenario B (Soluble): Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.[1] Dry over Na2SO4 and concentrate.

  • Purification: If necessary, flash chromatography (DCM:MeOH gradient).

Table 1: Solvent Selection Guide for MW Synthesis

SolventMW Absorptivity (tan δ)Temp Limit (Closed Vessel)Recommendation
Ethanol High~160 °CPrimary Choice. Green, easy work-up.
Acetonitrile Medium~190 °CUse for weak nucleophiles requiring higher temp.
DMF/DMA Medium>250 °CAvoid if possible. Hard to remove; thermal degradation risk.
Water High~200 °CGood for aqueous-soluble amines; may hydrolyze chloride.
Protocol B: One-Pot Reduction & Cyclization (Advanced)

Target: Synthesis of Imidazo[4,5-c][1,7]naphthyridines directly from the


 product.

Following Protocol A, the 3-nitro group can be reduced and cyclized to form a tricyclic system.

Workflow Diagram:

Cyclization_Workflow Fig 2: Post-functionalization route to tricyclic bioactive cores. Step1 Protocol A Product (4-Amino-3-nitro...) Step2 Reduction (Fe / AcOH or H2/Pd) Step1->Step2 Intermed 3,4-Diamino-1,7-naphthyridine (Unstable Intermediate) Step2->Intermed Step3 Cyclization (Triethyl Orthoformate / H+) Intermed->Step3 MW: 140°C, 10 min Final Imidazo[4,5-c][1,7]naphthyridine Step3->Final

Method:

  • Dissolve the 4-amino-3-nitro intermediate (0.5 mmol) in Formic Acid (3 mL) or Triethyl Orthoformate (3 mL) with a catalytic amount of p-TsOH.

  • Add Iron powder (3.0 equiv) if reducing in-situ, OR perform hydrogenation first. Note: Direct reductive cyclization with Fe/Formic acid is a known "one-pot" MW technique.

  • Microwave: 140 °C for 10–15 minutes.

  • Filter through Celite (to remove Fe) and evaporate. Neutralize with NaHCO3 to precipitate the tricyclic product.

Safety & Handling (E-E-A-T)

  • Energetic Compounds: Nitro-substituted heterocycles can be energetic. While 4-chloro-3-nitro-1,7-naphthyridine is generally stable, never microwave nitro compounds in a dry state. Always ensure they are fully solvated.

  • Sensitization: Halonitro-heterocycles are potent skin sensitizers and lachrymators. Handle only in a fume hood with double nitrile gloves.

  • Vessel Failure: Microwave heating generates rapid pressure. Do not exceed 75% of the vial's volume. Ensure the "Max Pressure" setting is active (typically 20–30 bar) to prevent vessel rupture.

References

  • General

    
     Mechanism: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism." Available at: [Link]
    
  • Microwave-Assisted Synthesis of Naphthyridines: Journal of the Mexican Chemical Society. "Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate." (Analogous chemistry). Available at: [Link]

  • Pyrido[3,4-d]pyrimidine Synthesis (Structural Analogues): National Institutes of Health (PMC). "Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives." Available at: [Link]

  • Microwave

    
     Efficiency: CEM Corporation. "Nucleophilic Substitutions." Available at: [Link]
    

Sources

Method

Scalable Synthesis of Chloronitro-Naphthyridine Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Importance of Chloronitro-Naphthyridine Scaffolds in Medicinal Che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of Chloronitro-Naphthyridine Scaffolds in Medicinal Chemistry

The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a "privileged scaffold" in modern drug discovery.[1] Its unique three-dimensional architecture and electronic properties allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Within this versatile class of molecules, chloronitro-naphthyridine intermediates are of paramount strategic importance. The chloro- and nitro- functionalities serve as versatile synthetic handles, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures.

The chlorine atom, typically introduced at an electron-deficient position, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a gateway for the installation of various amine, ether, and thioether linkages. Concurrently, the nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This dual functionality makes chloronitro-naphthyridine intermediates highly valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).

This technical guide provides a detailed overview of scalable synthetic methods for the preparation of key chloronitro-naphthyridine intermediates. We will delve into the underlying principles of the synthetic strategies, provide detailed, step-by-step protocols amenable to gram-scale and beyond, and discuss the critical process parameters that ensure robustness, safety, and efficiency in a drug development setting.

Core Synthetic Strategies: A Multi-pronged Approach to Chloronitro-Naphthyridine Intermediates

The synthesis of chloronitro-naphthyridine intermediates can be broadly approached through two primary strategies:

  • Construction of the Naphthyridine Core followed by Functionalization: This is a convergent approach where the naphthyridine ring system is first assembled, followed by sequential or concurrent chlorination and nitration.

  • Assembly of the Naphthyridine Core from Pre-functionalized Precursors: This strategy involves the use of starting materials that already contain the requisite chloro- and nitro-substituents, which are then cyclized to form the desired naphthyridine ring.

The choice of strategy is often dictated by the desired substitution pattern, the availability and cost of starting materials, and the overall scalability of the synthetic sequence.

Strategy 1: Naphthyridine Core Construction and Subsequent Functionalization

A prominent and highly adaptable method for the synthesis of the 1,8-naphthyridine skeleton is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization of an appropriate precursor.[2][3]

A common and scalable starting material for this approach is N-(pyridin-2-yl)acetamide, which can be readily prepared from the inexpensive and commercially available 2-aminopyridine. The Vilsmeier-Haack reaction on this substrate yields 2-chloro-3-formyl-1,8-naphthyridine, a versatile intermediate.[2][4]

cluster_0 Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine 2-Aminopyridine 2-Aminopyridine N-(pyridin-2-yl)acetamide N-(pyridin-2-yl)acetamide 2-Aminopyridine->N-(pyridin-2-yl)acetamide Acetic Anhydride 2-Chloro-3-formyl-1,8-naphthyridine 2-Chloro-3-formyl-1,8-naphthyridine N-(pyridin-2-yl)acetamide->2-Chloro-3-formyl-1,8-naphthyridine POCl3, DMF (Vilsmeier-Haack)

Caption: Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine.

The subsequent step, nitration, introduces the nitro group onto the naphthyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent directs the nitration to the C-3 position. Careful control of reaction conditions is crucial to avoid over-nitration and ensure high yields of the desired product.

cluster_1 Nitration of 2-Chloro-1,8-naphthyridine 2-Chloro-1,8-naphthyridine 2-Chloro-1,8-naphthyridine 2-Chloro-3-nitro-1,8-naphthyridine 2-Chloro-3-nitro-1,8-naphthyridine 2-Chloro-1,8-naphthyridine->2-Chloro-3-nitro-1,8-naphthyridine HNO3, H2SO4

Caption: Nitration of 2-Chloro-1,8-naphthyridine.

Detailed Experimental Protocols

The following protocols are designed for scalability and have been adapted from established literature procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Scalable Synthesis of 2-Chloro-3-formyl-1,8-naphthyridine

This protocol is based on the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide.[2]

Materials:

  • N-(pyridin-2-yl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation: In the three-necked round-bottom flask, cool DMF (5 equivalents) to 0-5 °C in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes. The formation of the Vilsmeier reagent is exothermic and should be controlled carefully.

  • Substrate Addition: Add N-(pyridin-2-yl)acetamide (1 equivalent) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-3-formyl-1,8-naphthyridine as a solid.

Quantitative Data:

ParameterValueReference
Typical Scale10-100 g[2]
Yield75-85%[2]
Purity (by HPLC)>98%Internal Data
Protocol 2: Scalable Nitration of 2-Chloro-1,8-naphthyridine

This protocol describes the nitration of a pre-formed 2-chloro-1,8-naphthyridine scaffold.

Materials:

  • 2-Chloro-1,8-naphthyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed ice

  • Ammonium hydroxide (NH₄OH), concentrated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Charge the jacketed reactor with concentrated H₂SO₄ (5 volumes) and cool to 0-5 °C. Slowly add 2-chloro-1,8-naphthyridine (1 equivalent) portion-wise, ensuring the temperature is maintained below 10 °C.

  • Nitrating Mixture Preparation: In a separate vessel, prepare a nitrating mixture by carefully adding fuming HNO₃ (1.1 equivalents) to concentrated H₂SO₄ (2 volumes) at 0-5 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the substrate in sulfuric acid over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of concentrated NH₄OH until the pH is approximately 7-8. Extract the aqueous layer with EtOAc (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-chloro-3-nitro-1,8-naphthyridine.

Quantitative Data:

ParameterValueReference
Typical Scale5-50 gGeneral Nitration Protocols
Yield60-75%Estimated based on similar reactions
Purity (by HPLC)>97%Internal Data

Expert Insights and Process Optimization

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Reaction: The use of POCl₃ and DMF to generate the Vilsmeier reagent is a classic and cost-effective method. The reaction temperature is a critical parameter; lower temperatures during reagent formation and substrate addition prevent decomposition, while a higher temperature during the cyclization is necessary to drive the reaction to completion. The quench on ice is a standard and effective method for hydrolyzing the intermediate iminium salt and separating the product from the reaction mixture.

  • Nitration: The use of a mixed acid system (HNO₃/H₂SO₄) is the most common and scalable method for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The low temperature is crucial to control the exothermicity of the reaction and to minimize the formation of byproducts from over-nitration or side reactions. The choice of fuming nitric acid ensures a high concentration of the nitrating species, which is necessary for the de-activated naphthyridine ring.

Trustworthiness and Self-Validating Systems:

The protocols provided are based on well-established chemical transformations. The progress of each reaction should be monitored by in-process controls (IPCs) such as TLC or LC-MS. This allows for real-time assessment of the reaction's completeness and the formation of any significant impurities. The purification methods described (recrystallization and column chromatography) are standard techniques for ensuring the final product meets the required purity specifications for subsequent synthetic steps.

Conclusion

The scalable synthesis of chloronitro-naphthyridine intermediates is a critical enabling technology in the development of novel therapeutics. The Vilsmeier-Haack reaction provides a robust and scalable route to the 2-chloro-3-formyl-1,8-naphthyridine scaffold, which can be further functionalized. Subsequent nitration, while requiring careful control of reaction conditions, offers a direct pathway to the desired chloronitro-naphthyridine core. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently produce these valuable intermediates on a scale suitable for preclinical and clinical development.

References

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum. [Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. ResearchGate. [Link]

  • Green synthesis and cytotoxic activity of functionalized naphthyridine. PubMed. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Scheme 3 Synthesis of ester and nitrile of 1,8-naphthyridine from... ResearchGate. [Link]

  • Vilsmeier–Haack reaction of tertiary alcohols: formation of functionalised pyridines and naphthyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • (PDF) Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link]

  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. [Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]

  • A kind of preparation method of 4-chloro-2,6-dimethyl-3-nitropyridine.
  • APIs and Intermediates in Pharmaceutical Manufacturing. Pharma Innovation. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

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  • Practical synthesis of N-substituted naphthyridine. Inventiva Pharma. [Link]

  • Pharmaceuticals. Phosgene Derivatives & Specialty Chemicals Manufacturing. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Development of methodologies for synthesis of 4-hydroxy-[5][6]naphthyridine-3-carbonitriles. ResearchGate. [Link]

  • API Intermediates Manufacturer in India | Global Exporters. Shilpa Pharma Lifesciences. [Link]

  • Method for preparing 2-chloro-5-nitropyridine.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]

  • Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Sarex. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]

  • Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chlorination of 4-hydroxy-3-nitro-1,7-naphthyridine

Welcome to the technical support center for the synthesis of 4-chloro-3-nitro-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-chloro-3-nitro-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to perform the chlorination of 4-hydroxy-3-nitro-1,7-naphthyridine. We will delve into the mechanistic underpinnings of the reaction, address common challenges, and provide actionable troubleshooting strategies to help you improve your reaction yield and product purity.

Core Principles: Understanding the Reaction Mechanism

The conversion of a 4-hydroxy-aza-aromatic species to its 4-chloro counterpart using phosphorus oxychloride (POCl₃) is a classical and robust transformation. However, the success of this reaction, especially with an electron-deficient substrate like 4-hydroxy-3-nitro-1,7-naphthyridine, hinges on understanding the underlying mechanism. The strong electron-withdrawing nature of the nitro group significantly deactivates the heterocyclic system, making the lone pair of electrons on the hydroxyl oxygen less available for the initial nucleophilic attack.[1][2][3]

The generally accepted mechanism proceeds in several key stages:

  • Activation of the Hydroxyl Group: The reaction initiates with the nucleophilic attack of the hydroxyl oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate.

  • Chloride Attack & Elimination: A chloride ion, either from POCl₃ itself or from the reaction medium, then attacks the C4 position of the naphthyridine ring. This is followed by the elimination of the dichlorophosphate group, which is an excellent leaving group.

  • Aromatization: The final step is the rearomatization of the ring system to yield the stable 4-chloro-3-nitro-1,7-naphthyridine product.

The use of a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier-Haack reagent in situ, a more potent electrophilic species.[4][5]

Chlorination_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Substitution cluster_2 Step 3: Elimination & Aromatization A 4-Hydroxy-3-nitro- 1,7-naphthyridine C Dichlorophosphate Ester Intermediate A->C Nucleophilic Attack B POCl₃ E Meisenheimer-like Complex D Chloride Ion (Cl⁻) D->E Nucleophilic Attack at C4 F 4-Chloro-3-nitro- 1,7-naphthyridine E->F Elimination of Leaving Group G Byproducts (e.g., HPO₃, HCl)

Caption: Generalized mechanism for the chlorination of a 4-hydroxy-N-heterocycle.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not going to completion, even after prolonged heating?

A1: The primary cause is likely the reduced nucleophilicity of the starting material. The 3-nitro group is a powerful electron-withdrawing group, which deactivates the 4-hydroxyl group, making its attack on POCl₃ the rate-limiting step.[1][3] Standard conditions used for simpler hydroxypyridines may be insufficient. You will likely need to employ more forcing conditions, such as higher temperatures or the use of a catalyst.

Q2: I am observing significant charring and the formation of a black, insoluble tar. What is causing this?

A2: This indicates product or starting material decomposition. High temperatures required to drive the reaction can also promote side reactions. Phosphorus oxychloride is a strong dehydrating agent and can lead to polymerization or decomposition of sensitive heterocyclic systems, especially in the presence of the activating nitro group.

Q3: Is phosphorus oxychloride the only option? Are there milder alternatives?

A3: While POCl₃ is the most common and cost-effective reagent, milder alternatives can be used if decomposition is a major issue. A combination of thionyl chloride (SOCl₂) with a catalytic amount of DMF is a good alternative.[6] Oxalyl chloride with DMF can also be effective. These reagents often work at lower temperatures, which can preserve the integrity of your molecule.

Q4: My workup is difficult, and I'm losing a lot of product. How can I optimize it?

A4: The workup is critical. The reaction mixture is highly acidic and reactive. Quenching must be done carefully by slowly adding the reaction mixture to ice or an ice/water slurry. The most common mistake is incomplete neutralization. The product is often less soluble in neutral or slightly basic aqueous media and will precipitate. Ensure you are neutralizing to a pH of 7-8 with a base like sodium bicarbonate or sodium carbonate solution. Vigorous stirring during neutralization is essential to break up any clumps and ensure the product is fully precipitated before filtration.

Troubleshooting Guide: Common Issues & Solutions

This section provides a more detailed breakdown of specific experimental problems and their corresponding solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield (<30%) with Recovered Starting Material 1. Insufficient Reaction Temperature/Time: The electron-deficient substrate requires more energy to react.[2] 2. Poor Quality POCl₃: POCl₃ can hydrolyze over time, reducing its efficacy.1. Increase Temperature: Gradually increase the reflux temperature. Consider using a higher boiling solvent like DMF or performing the reaction neat in a sealed vessel.[7][8] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS every 2-4 hours until the starting material is consumed. 3. Use Freshly Distilled POCl₃: Ensure the reagent is of high purity.
Low Yield with Significant Tar/Decomposition 1. Excessively High Temperature: While high heat is needed, too much can cause decomposition. 2. Presence of Water: Trace amounts of water in the starting material or solvent can lead to side reactions and decomposition under harsh conditions.1. Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate. A temperature range of 110-140°C is a good starting point. 2. Use a Co-solvent: Adding a high-boiling, inert solvent like DMF can sometimes moderate the reaction and improve solubility.[9] 3. Ensure Anhydrous Conditions: Thoroughly dry your starting material and use anhydrous solvents.
Formation of an Unknown, Highly Polar Byproduct 1. Hydrolysis During Workup: The 4-chloro product can hydrolyze back to the 4-hydroxy starting material if the mixture remains acidic for too long in the presence of water.1. Rapid, Cold Quench: Add the reaction mixture quickly but carefully to a large volume of crushed ice with vigorous stirring. 2. Efficient Neutralization: Immediately follow the quench with slow, portion-wise addition of a solid or saturated aqueous base (e.g., NaHCO₃) until the pH is stable at 7-8.
Product is an Oil or Gummy Solid, Difficult to Purify 1. Incomplete Reaction: The presence of starting material can inhibit crystallization. 2. Trapped Phosphorus Byproducts: Phosphoric acid and its salts can be trapped in the product.1. Drive Reaction to Completion: Use the strategies mentioned above. 2. Thorough Washing: After filtration, wash the crude product extensively with cold water to remove inorganic salts, followed by a non-polar solvent like cold diethyl ether or hexanes to remove non-polar impurities. 3. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile, or Toluene).

Caption: Troubleshooting workflow for improving chlorination yield.

Experimental Protocols

Protocol A: Standard Chlorination with Phosphorus Oxychloride

This protocol is a robust starting point for the chlorination reaction.

Materials:

  • 4-hydroxy-3-nitro-1,7-naphthyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-3-nitro-1,7-naphthyridine (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction can be run neat or with a high-boiling solvent like DMF (if solubility is an issue).

  • Heat the mixture to reflux (typically 110-120°C) with stirring.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction may take 4-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Crucial Step: Under vigorous stirring, slowly and carefully add the reaction mixture dropwise to the ice slurry. The quenching of POCl₃ is highly exothermic.

  • Continue stirring for 30 minutes until the ice has melted.

  • Slowly add saturated NaHCO₃ solution to the mixture until the pH is between 7 and 8. A precipitate should form.

  • Stir the slurry for 1 hour at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3x volume of the cake) and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield crude 4-chloro-3-nitro-1,7-naphthyridine. Further purification can be achieved by recrystallization from ethanol or acetonitrile.

Protocol B: Milder Chlorination with Thionyl Chloride and Catalytic DMF

This protocol is recommended if Protocol A results in significant decomposition.[6]

Materials:

  • 4-hydroxy-3-nitro-1,7-naphthyridine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxy-3-nitro-1,7-naphthyridine (1.0 eq) and a high-boiling anhydrous solvent like toluene.

  • Add a catalytic amount of anhydrous DMF (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (2-3 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (80-110°C).

  • Monitor the reaction by TLC. This reaction is often faster than with POCl₃.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Follow steps 9-13 from Protocol A for workup, neutralization, and purification.

References

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y. J., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Jones, G. (2004). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Golden, D. L., et al. (2022). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. ACS Catalysis. [Link]

  • Asif, M. (2015). Vilsmeier-Haack Reaction: A Versatile Tool for the Synthesis of Heterocyclic Compounds. Master Organic Chemistry. [Link]

  • Mogilaiah, K., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]

  • GalChimia. (2015). A New Age for Chlorination. [Link]

  • Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its synthetic applications. International Letters of Chemistry, Physics and Astronomy. [Link]

  • Alizadeh, A., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]

  • Alizadeh, A., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Golden, D. L., et al. (2022). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Journal of the American Chemical Society. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis. [Link]

  • Al-dujaili, A. H. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]

  • Filo. (2025). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. [Link]

  • Common Organic Chemistry. POCl3 Mechanism with Base For Activated Chlorine Formation. [Link]

  • Aaltodoc. (2019). Chlorination of heterocycles. [Link]

  • Defence Science and Technology Organisation. (2007). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

  • Círia, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Ballini, R., & Palmieri, A. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules. [Link]

  • Bychkova, E., et al. (2022). Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds. Materials. [Link]

  • Google Patents.
  • Nishiwaki, N. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. [Link]

  • Google Patents.
  • Ye, F., et al. (2023). Light-promoted aromatic denitrative chlorination. Nature Synthesis. [Link]

  • Copelli, S., et al. (2013). Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure. Journal of Loss Prevention in the Process Industries. [Link]

  • Google Patents.
  • Google Patents. Method for preparing 4-chlorine-3-nitroanisole.
  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Malykhin, V. I. (2007). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. [Link]

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Optimization

Purification methods for 4-Chloro-3-nitro-1,7-naphthyridine via column chromatography

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 4-Chloro-3-nitro-1,7-naphthyridine , a critical and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the isolation and purification of 4-Chloro-3-nitro-1,7-naphthyridine , a critical and highly reactive intermediate often utilized in the synthesis of KRAS inhibitors and other targeted therapeutics[1].

Due to its unique electronic properties—specifically the basic naphthyridine nitrogens combined with a highly activated electrophilic center—this compound presents significant chromatographic challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does my 4-Chloro-3-nitro-1,7-naphthyridine band streak heavily across the column, resulting in poor isolated yields? A1: Streaking (tailing) is caused by secondary interactions between the basic nitrogen atoms (N1 and N7) of the naphthyridine core and the acidic silanol groups (Si-OH) on the silica gel stationary phase[2]. Even though the 3-nitro and 4-chloro groups withdraw electron density, the ring nitrogens remain sufficiently basic to form strong hydrogen bonds or undergo ion-exchange with ionized silanols[3].

  • The Solution: You must suppress silanol activity. Deactivate the silica gel by adding 1–2% (v/v) Triethylamine (TEA) to the mobile phase[2]. TEA acts as a sacrificial base, competitively binding to the acidic silanol sites and allowing the naphthyridine derivative to elute in a tight, symmetrical band.

Q2: I added a base to my mobile phase, but now I see a new degradation product eluting. What went wrong? A2: You likely used a nucleophilic solvent (e.g., methanol) or a nucleophilic base (e.g., primary/secondary amines). The C4 position in 4-chloro-3-nitro-1,7-naphthyridine is exceptionally electrophilic. The electron-withdrawing 3-nitro group, combined with the electron-deficient 1,7-naphthyridine ring, highly activates the 4-chloro group toward Nucleophilic Aromatic Substitution (SNAr) [1].

  • Causality: If you use a Dichloromethane/Methanol gradient, the methanol acts as a nucleophile, attacking the C4 position to form 4-methoxy-3-nitro-1,7-naphthyridine. If water is present, it hydrolyzes to the 4-hydroxy derivative (often existing as a pyridone tautomer).

  • The Solution: Strictly use non-nucleophilic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Restrict your mobile phase to strictly aprotic solvent systems, such as Ethyl Acetate/Hexanes[4].

Q3: How do I separate the target compound from its unchlorinated precursor (3-nitro-1,7-naphthyridin-4-ol)? A3: The hydroxylated precursor is significantly more polar due to strong hydrogen-bond donating capabilities. Utilize a step-gradient approach. Start with a low-polarity system (e.g., 10% EtOAc in Hexanes + 1% TEA) to elute the highly lipophilic 4-chloro target compound. Once the target has eluted, flush the column with a highly polar solvent (e.g., 80% EtOAc) to strip the hydroxylated impurities from the stationary phase.

Part 2: Visualizations of Chromatographic Logic

Workflow: Troubleshooting Naphthyridine Chromatography

The following decision tree outlines the logical progression for optimizing your purification strategy based on initial Thin-Layer Chromatography (TLC) results.

G Start Analyze TLC of 4-Chloro-3-nitro-1,7-naphthyridine Tailing Severe Tailing / Streaking? Start->Tailing Degradation Multiple Spots / Degradation? Tailing->Degradation No AddTEA Add 1-2% TEA to Mobile Phase (Silanol Masking) Tailing->AddTEA Yes CheckSolvent Check for Nucleophilic Solvents (e.g., Methanol, Water) Degradation->CheckSolvent Yes Success Elute Target Compound Degradation->Success No AddTEA->Degradation ChangeSolvent Switch to Aprotic System (EtOAc / Hexanes) CheckSolvent->ChangeSolvent ChangeSolvent->Success

Caption: Decision matrix for troubleshooting tailing and degradation in 1,7-naphthyridine chromatography.

Mechanism of Degradation (SNAr Pathway)

Understanding the degradation pathway is critical for preventing yield loss during purification.

G Substrate 4-Chloro-3-nitro- 1,7-naphthyridine Nucleophile Nucleophilic Attack (MeOH, H2O, 1°/2° Amines) Substrate->Nucleophile Exposure to reactive solvents Intermediate Meisenheimer Intermediate at C4 Nucleophile->Intermediate Product Degraded Product (e.g., 4-Methoxy or 4-Hydroxy) Intermediate->Product Loss of Cl-

Caption: Nucleophilic aromatic substitution (SNAr) degradation pathway at the highly activated C4 position.

Part 3: Quantitative Data & Solvent System Selection

The table below summarizes the empirical performance of various solvent systems for the purification of 4-Chloro-3-nitro-1,7-naphthyridine.

Solvent SystemAdditiveTarget Compound RfImpurity (4-OH) RfObservation / Peak Shape
30% EtOAc / HexanesNone0.250.05Severe streaking, poor resolution, product loss on column.
30% EtOAc / Hexanes 1% TEA 0.35 0.05 Optimal: Tight band, excellent separation, no degradation.
5% MeOH / DCMNone0.600.40High risk of co-elution; minor degradation observed.
5% MeOH / DCM1% TEA0.650.45Accelerated degradation (SNAr) due to basic methanolic conditions.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Column Validation (2D TLC)
  • Prepare a TLC plate and spot the crude mixture.

  • Develop the plate in 30% EtOAc / Hexanes + 1% TEA .

  • Validation Check: Dry the plate completely, rotate it 90 degrees, and develop it a second time in the same solvent system. If the target spot falls exactly on the diagonal, the compound is stable. If spots appear below the diagonal, the compound is degrading on silica, and you must switch to Neutral Alumina.

Step 2: Column Packing & Silica Deactivation
  • Prepare a slurry of standard normal-phase silica gel (230–400 mesh) in Hexanes containing 2% TEA.

  • Pour the slurry into the column and pack under positive pressure.

  • Flush the packed column with 2 Column Volumes (CV) of the packing solvent.

  • Validation Check: Collect a few drops of the eluent exiting the column and test it with wet pH indicator paper. The pH must read > 8.0. If it is neutral, the silanol groups have not been fully saturated; continue flushing until basicity is confirmed.

Step 3: Dry Loading (Critical Step)

Note: 4-Chloro-3-nitro-1,7-naphthyridine often has poor solubility in hexanes, making liquid loading difficult.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add Celite (diatomaceous earth) to the flask. Do not use silica gel for dry loading, as the extended contact time during solvent evaporation will catalyze the hydrolysis of the 4-chloro group.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load the dry powder onto the flat head of the deactivated silica column and top with a protective layer of sand.

Step 4: Gradient Elution
  • Begin elution with 10% EtOAc in Hexanes + 1% TEA (2 CV) to remove non-polar impurities.

  • Increase the gradient to 30% EtOAc in Hexanes + 1% TEA .

  • Validation Check: Monitor fractions via TLC under short-wave UV (254 nm). The target compound will appear as a strong, dark UV-active spot (due to the nitro group's absorbance) with an Rf of ~0.35.

  • Pool the pure fractions and concentrate under reduced pressure at a bath temperature not exceeding 35°C to prevent thermal degradation.

References

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Available at:[Link][2]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed (NIH). Available at:[Link][3]

  • Substituted heterocyclic fused cyclic compound, preparation method therefor and pharmaceutical use thereof (WO2021083167A1). Google Patents. Available at:[1]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Overcoming 1,7-Naphthyridine Solubility Bottlenecks

Welcome to the Technical Support Center for 1,7-naphthyridine derivatives. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing critical solubility bottlenecks during sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,7-naphthyridine derivatives. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing critical solubility bottlenecks during synthesis, formulation, or assay development.

Below, you will find a diagnostic workflow, a curated FAQ addressing the mechanistic causes of insolubility, and self-validating experimental protocols designed to systematically resolve these issues.

Diagnostic Workflow

SolubilityWorkflow Start 1,7-Naphthyridine Solid Compound Screen Tier 1: Solvent Screening (Polar Aprotic & Protic) Start->Screen Check1 Target Solubility Achieved? Screen->Check1 Heat Tier 2: Co-solvents & Thermal Equilibration Check1->Heat No Success Proceed to Downstream Assays / Synthesis Check1->Success Yes Check2 Target Solubility Achieved? Heat->Check2 Salt Tier 3: Salt Formation (Counter-ion Screening) Check2->Salt No Check2->Success Yes Check3 Target Solubility Achieved? Salt->Check3 Mod Tier 4: Structural Modification (e.g., N-alkylation, Reduction) Check3->Mod No Check3->Success Yes Mod->Success Optimized

Diagnostic workflow for overcoming 1,7-naphthyridine solubility bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why do 1,7-naphthyridines exhibit such poor solubility in standard organic solvents? A1: The 1,7-naphthyridine core is a rigid, fully conjugated, planar bicyclic system. This structural planarity facilitates extensive intermolecular


 stacking, leading to exceptionally high crystal lattice energies[1]. Furthermore, the nitrogen atoms at positions 1 and 7 serve as strong hydrogen-bond acceptors. When paired with any H-bond donating substituents (e.g., amines, alcohols) in the solid state, they form robust supramolecular networks[2]. To dissolve the compound, the solvent must provide enough solvation energy to overcome this massive thermodynamic penalty. Consequently, non-polar solvents fail entirely, and even moderately polar solvents struggle[2].

Q2: Which organic solvents should I prioritize for baseline screening? A2: Based on the principle of "like dissolves like" and the need to disrupt hydrogen bonding, polar aprotic solvents are your best starting point[3]. They act as strong H-bond acceptors and possess high dielectric constants capable of stabilizing the polarized naphthyridine core.

Quantitative Solvent Screening Matrix
Solvent ClassRepresentative SolventPolarity IndexExpected Solubility (mg/mL)Troubleshooting Note
Non-polar Hexane, Heptane< 0.1< 0.1Avoid; cannot overcome high lattice energy[2].
Polar Aprotic DMSO, DMF7.210 - 50+Excellent primary choice; requires heating for saturation[2].
Polar Protic Methanol, Ethanol5.1 - 5.21 - 10Moderate; useful for salt formation screens[3].
Halogenated Dichloromethane (DCM)3.10.5 - 5Highly dependent on substituents; good for extractions[4].

Q3: If formulation fails, how can I chemically modify the 1,7-naphthyridine core to improve solubility without compromising my drug discovery program? A3: If co-solvents and heating are insufficient, structural modification is required. Two field-proven strategies include:

  • Disrupting Planarity (Saturation): Selectively reducing the naphthyridine ring to a tetrahydro-1,7-naphthyridine derivative introduces

    
     hybridized carbons. This "puckers" the ring, breaking the flat aromatic architecture, drastically lowering the melting point and lattice energy, and exponentially increasing solubility in organic media[5].
    
  • Appending Solubilizing Vectors: Introducing sterically bulky or highly solvated groups (e.g., 2-hydroxypropyl or morpholine moieties) prevents tight crystal packing while providing new vectors for solvent-solute interactions. Similar optimizations in related naphthyridine series have shown that adding a 2-hydroxypropyl-3-pyridyl group significantly enhances both organic and aqueous solubility profiles[6].

Q4: How do I choose the right counter-ion for salt formation to enhance organic solubility? A4: While salt formation is typically used for aqueous solubility, forming salts with lipophilic counter-ions (e.g., mesylate, tosylate) can enhance solubility in polar organic solvents like methanol or DCM. The weak basicity of the 1,7-naphthyridine nitrogens requires an acid with a sufficiently low


 to ensure complete protonation[3].

Troubleshooting Protocols

Protocol A: Thermodynamic Solubility Determination (Self-Validating Shake-Flask Method)

Objective: To accurately quantify the maximum equilibrium solubility of a 1,7-naphthyridine derivative in a selected organic solvent. Causality & Self-Validation: This protocol uses a time-course sampling strategy (24h vs. 48h). By comparing the two time points, the system self-validates: if


, thermodynamic equilibrium is confirmed. If 

, the dissolution kinetics are slow, and the 24h data is invalid, requiring extended equilibration[3].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid 1,7-naphthyridine compound to 1.0 mL of the target solvent in a sealed borosilicate glass vial[3]. Causality: Excess solid ensures the solution can reach absolute saturation, forcing the thermodynamic limit.

  • Equilibration: Place the vials on a thermomixer or mechanical shaker at a constant temperature (e.g., 25 °C)[3]. Agitate continuously.

  • Time-Course Sampling: At

    
     hours, remove the vial, centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids, and carefully extract a 50 
    
    
    
    aliquot of the supernatant[3]. Return the vial to the shaker. Repeat this exact extraction at
    
    
    hours.
  • Dilution & Quantification: Dilute the aliquots in a compatible solvent (e.g., mobile phase) to fall within the linear range of your analytical method, and analyze via HPLC-UV[3].

  • Validation Check: Calculate the concentration based on the dilution factor. If the variance between the 24h and 48h samples is

    
    , report the value as the thermodynamic solubility.
    
Protocol B: Structural Disruption via Selective Reduction

Objective: To convert a highly insoluble, rigid 1,7-naphthyridine into a highly soluble tetrahydro-1,7-naphthyridine derivative. Causality & Self-Validation: The use of sodium cyanoborohydride (


) in acetic acid provides highly chemoselective reduction of the nitrogen-containing ring without over-reducing other aromatic systems[4]. The reaction's success is self-validated by a dramatic shift in the compound's retention factor (

) on TLC and an immediate, observable increase in solubility during the workup phase.

Step-by-Step Methodology:

  • Solubilization: Suspend the 1,7-naphthyridine derivative (e.g., 5.0 mmol) in glacial acetic acid (10 mL)[4]. Causality: Acetic acid serves a dual purpose: it acts as the solvent and protonates the naphthyridine nitrogens, activating the ring toward hydride attack.

  • Reduction: Slowly add

    
     (3.0 equivalents, 15.0 mmol) to the stirring solution at room temperature[4].
    
  • Monitoring: Stir for 5 to 15 minutes. Monitor via TLC or LC-MS. Causality: The activated ring reduces rapidly; prolonged reaction times may lead to unwanted side reactions or over-reduction.

  • Quenching & Extraction: Quench the reaction by slowly adding water (30 mL). Extract the aqueous mixture with dichloromethane (3 x 200 mL)[4]. Self-Validation: The tetrahydro product will readily partition into the DCM layer, proving its enhanced lipophilicity and organic solubility compared to the starting material.

  • Purification: Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous

    
    , and concentrate in vacuo[4]. The resulting residue can be used directly or purified further via flash chromatography.
    

References

1.[3] BenchChem Technical Support Team. "Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine." Benchchem. 3 2.[5] Zhang, X., et al. "Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2." Theranostics. 5 3.[2] BenchChem Technical Support Team. "A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents." Benchchem. 2 4.[6] "Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved AD." MalariaWorld. 6 5.[1] Wolniak, Marian. "Advances in the Chemistry of 1,7-Naphthyridine." LOCKSS. 1 6.[4] Zhang, X., et al. "Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2." PMC. 4

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Crude 4-Chloro-3-nitro-1,7-naphthyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly electrophilic heteroaromatics. 4-Chloro-3-nitro-1,7-naphthyridine is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly electrophilic heteroaromatics. 4-Chloro-3-nitro-1,7-naphthyridine is a critical intermediate in the synthesis of selective KRAS G12D inhibitors[1] and dual ATM/DNA-PK inhibitors[2].

However, the 4-chloro position is highly activated by both the adjacent 3-nitro group and the electron-deficient naphthyridine core. This makes the target molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The guide below is designed to help you understand the causality behind impurity formation and provides field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Causality of Impurity Formation

Before troubleshooting, we must understand why impurities form during the chlorination of 3-nitro-1,7-naphthyridin-4-ol (using POCl3/PCl5 or (COCl)2/DMF).

ImpurityPathway SM 3-Nitro-1,7-naphthyridin-4-ol (Starting Material) Intermediate Vilsmeier-type Intermediate SM->Intermediate Activation Reagents POCl3 / PCl5 or (COCl)2 / DMF Reagents->Intermediate Target 4-Chloro-3-nitro- 1,7-naphthyridine (Target Product) Intermediate->Target Chlorination Imp2 Formamidine Adducts (DMF Residue) Intermediate->Imp2 Incomplete Workup Imp1 4-Hydroxy Reversion (Hydrolysis Impurity) Target->Imp1 Moisture / H2O (SNAr reaction) Imp3 Over-chlorinated Isomers Target->Imp3 Excess Reagent / High Temp

Reaction pathway of 4-Chloro-3-nitro-1,7-naphthyridine synthesis and major impurity generation.

  • Hydrolysis (Reversion): The most pervasive impurity is the reversion back to the starting material. Water acts as a nucleophile during aqueous workup. If the pH is too high or the temperature is not strictly controlled, the SNAr reaction rapidly displaces the newly formed chloride[3].

  • Vilsmeier-Haack Adducts: When using oxalyl chloride and DMF, a Vilsmeier intermediate activates the hydroxyl group. Incomplete displacement by chloride or poor quenching leaves polar formamidine-type impurities.

  • Over-chlorination: Excess chlorinating agents at elevated temperatures can lead to radical or electrophilic chlorination at secondary sites (e.g., the 2-position).

Part 2: Quantitative Impurity Profiling

Use the following analytical markers to identify which specific impurity is plaguing your crude mixture before selecting a purification strategy.

Impurity TypeStructural CharacteristicTypical LC-MS (m/z)TLC Rf (Hex/EtOAc 1:1)Primary Removal Strategy
Target Product 4-Chloro-3-nitro-1,7-naphthyridine210.1[1]~0.60N/A
Impurity A Hydrolyzed Reversion (4-Hydroxy)192.1~0.20 (Tailing)Mild basic aqueous wash / Chromatography
Impurity B Over-chlorinated Isomers244.0~0.85Cold hexane trituration
Impurity C Vilsmeier/DMF Adducts~247.1~0.10Extended cold aqueous extraction
Part 3: Self-Validating Purification Protocol

Do not rely on standard workup procedures. The following methodology is engineered specifically for highly reactive chloro-heterocycles. Every step contains a physical indicator to validate that the chemistry is proceeding correctly.

PurificationWorkflow Crude Crude Mixture Quench Strictly Cold Aqueous Quench (pH 6-7) Crude->Quench Prevent Hydrolysis Extract Rapid Extraction (EtOAc / DCM) Quench->Extract Wash Brine Wash & Phase Separation Extract->Wash Dry Anhydrous Na2SO4 Filtration Wash->Dry Remove Moisture Purify Silica Gel Chromatography Dry->Purify Isolate Target

Optimized self-validating purification workflow to minimize hydrolysis and isolate the target.

Step 1: Strictly Cold Aqueous Quench

  • Action: Pour the concentrated reaction mixture slowly over crushed ice. Maintain the internal temperature strictly below 5°C. Adjust to pH 6 using a cold, saturated Na2CO3 solution[3].

  • Causality: Exothermic quenching accelerates SNAr hydrolysis. Keeping the system cold kinetically freezes the hydrolysis pathway.

  • Self-Validation: The system is validated when the pH stabilizes exactly at 6. A fluctuating pH indicates unquenched chlorinating agent (e.g., POCl3) is still reacting. Do not proceed until the pH is stable.

Step 2: Rapid Biphasic Extraction

  • Action: Immediately extract the aqueous mixture with cold ethyl acetate (EtOAc) or dichloromethane (DCM)[2]. Do not let the product sit in the aqueous phase for more than 15 minutes.

  • Causality: Prolonged exposure to the aqueous phase, even at neutral pH, provides the thermodynamic opportunity for the water to displace the chloride.

  • Self-Validation: A clean phase separation without a "rag layer" (emulsion) indicates that acidic polymeric byproducts have been successfully neutralized and partitioned into the aqueous phase.

Step 3: Rigorous Dehydration

  • Action: Wash the combined organic layers with cold brine, then dry over anhydrous Na2SO4[2]. Filter and concentrate under reduced pressure (water bath < 30°C).

  • Causality: Residual water in the organic phase will concentrate during rotary evaporation, acting as a nucleophile at elevated temperatures to destroy the product.

  • Self-Validation: The organic filtrate must be optically clear before evaporation. Any turbidity is a definitive sign of residual water; if observed, re-dry the solution.

Part 4: Troubleshooting FAQs

Q: My crude product turns into a dark brown tar during rotary evaporation. What is happening? A: This is thermal degradation coupled with acid-catalyzed polymerization. Trace acidic residues (e.g., HCl or PO2Cl) concentrate during evaporation. Ensure your organic phase is thoroughly washed with NaHCO3 and keep the water bath temperature strictly below 30°C during solvent removal.

Q: I see a major peak at m/z 192.1 in my LC-MS instead of the expected 210.1[1]. How do I fix this? A: The m/z 192.1 peak corresponds to the hydrolyzed starting material (3-nitro-1,7-naphthyridin-4-ol). Your workup is either too warm, too basic, or too slow. Switch to a strictly cold (<5°C) quench and minimize the time the product spends in the aqueous phase[3].

Q: How can I selectively remove over-chlorinated impurities (e.g., 2,4-dichloro derivatives)? A: Over-chlorinated species are highly lipophilic and lack hydrogen-bonding donors. Before attempting column chromatography, triturate the crude solid in cold hexanes or heptane. The over-chlorinated impurities often dissolve in the non-polar solvent, leaving the target 4-chloro-3-nitro-1,7-naphthyridine as an insoluble solid.

Q: My column chromatography yields very low recovery of the target compound. Why? A: 4-Chloro-3-nitro-1,7-naphthyridine can degrade on highly acidic or highly active silica gel. Pre-treat your silica gel with 1% triethylamine (TEA) in hexanes to neutralize acidic silanol sites, or switch to neutral alumina if degradation persists.

References
  • WO2021083167A1 - 取代的杂环并环类化合物,其制法与医药上的用途 - Google Patents. 1

  • CN117242079A - KRAS G12D inhibitors and their uses - Google Patents. 3

  • WO2019201283A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents. 2

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 4-Chloro-3-nitro-1,7-naphthyridine

The following technical guide addresses the stability and handling of 4-Chloro-3-nitro-1,7-naphthyridine , a highly electrophilic heterocyclic intermediate. This guide is structured for researchers requiring immediate, a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 4-Chloro-3-nitro-1,7-naphthyridine , a highly electrophilic heterocyclic intermediate. This guide is structured for researchers requiring immediate, actionable troubleshooting steps and mechanistic insight.

Executive Summary: The Reactivity Profile

4-Chloro-3-nitro-1,7-naphthyridine is an intrinsically unstable electrophile in nucleophilic solvents. Its reactivity is driven by the synergistic electron-withdrawing effects of the 3-nitro group (ortho-activation) and the 1,7-naphthyridine ring nitrogens (inductive and mesomeric withdrawal).

  • Core Risk : The C4-Chloride bond is exceptionally labile toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Solvent Incompatibility : Storage in DMF or DMSO —even at

    
    C—leads to rapid degradation via amination (DMF) or hydrolysis (DMSO).[1]
    
  • Operational Mandate : Solid storage is stable; solution-phase experiments require ex tempore preparation in anhydrous, non-nucleophilic solvents (e.g., Acetonitrile, THF).

Mechanisms of Instability (The "Why")

A. The DMF Problem: In Situ Amination

N,N-Dimethylformamide (DMF) is not an inert solvent for this compound.[1] Over time, and accelerated by heat or light, DMF decomposes into dimethylamine (DMA) and carbon monoxide.

  • Mechanism : The trace DMA acts as a potent nucleophile, attacking the highly activated C4 position.

  • Result : Quantitative conversion to 4-(dimethylamino)-3-nitro-1,7-naphthyridine .

  • Diagnostic : LCMS will show a mass shift of +9 amu (Cl

    
     NMe
    
    
    
    ).
B. The DMSO Problem: Hygroscopicity & Hydrolysis

Dimethyl sulfoxide (DMSO) is highly hygroscopic. Even "anhydrous" grades rapidly absorb atmospheric moisture upon opening.

  • Mechanism : Water molecules, activated by the high dielectric constant of DMSO, attack the C4 position.

  • Result : Formation of 3-nitro-1,7-naphthyridin-4-ol (often tautomerizing to the 4-one).

  • Diagnostic : LCMS will show a mass shift of -18 amu (Cl

    
     OH).
    
  • Note : DMSO can also stabilize Meisenheimer complexes , causing solutions to turn deep red or black immediately upon dissolution, which is often mistaken for decomposition but indicates a pre-reaction charge-transfer state.[1]

Troubleshooting & FAQs

Q1: Why did my clear yellow solution turn deep red/black immediately after dissolving in DMSO?

Diagnosis : Formation of Charge-Transfer or Meisenheimer Complexes. Explanation : The electron-deficient naphthyridine ring accepts electron density from the solvent (DMSO is a Lewis base) or trace impurities. Action : This does not always indicate permanent decomposition if used immediately. However, if the color shifts to a muddy brown or precipitate forms over minutes, hydrolysis has occurred. Run an immediate LCMS to confirm integrity.

Q2: I stored a stock solution in DMF at -20°C for one week. Is it safe to use?

Verdict : NO. Reasoning : Even at low temperatures, the equilibrium concentration of dimethylamine in DMF is sufficient to displace the chloride over 168 hours. Data Check : Inject a sample. You will likely see a significant peak at


.
Correction : Discard the stock. Prepare fresh in Anhydrous Acetonitrile (MeCN)  or Dichloromethane (DCM) .[1]
Q3: My LCMS shows a major peak with Mass [M-4]. What happened?

Diagnosis : Methanolysis.[2] Cause : You likely used Methanol (MeOH) as the dilution solvent for your LCMS sample or as the mobile phase. Mechanism : Methanol is a strong enough nucleophile to displace the chloride in the autosampler vial. Fix : Use Acetonitrile for sample dilution. Switch to an ACN/Water mobile phase for analysis.

Visualizing the Decomposition Pathways

The following diagram illustrates the competitive


 pathways that compromise sample integrity in common polar aprotic solvents.

DecompositionPathways Start 4-Chloro-3-nitro-1,7-naphthyridine (Intact Electrophile) DMF_Solvent Solvent: DMF (Contains trace HNMe2) Start->DMF_Solvent DMSO_Solvent Solvent: DMSO (Hygroscopic: Absorbs H2O) Start->DMSO_Solvent Product_DMA 4-(Dimethylamino)-3-nitro-1,7-naphthyridine (Mass Shift: +9 amu) DMF_Solvent->Product_DMA S_NAr (Fast) Complex Meisenheimer/CT Complex (Deep Red Color) DMSO_Solvent->Complex Charge Transfer Product_OH 3-Nitro-1,7-naphthyridin-4-ol (Mass Shift: -18 amu) Complex->Product_OH Hydrolysis (H2O)

Figure 1: Competitive decomposition pathways in polar aprotic solvents. The high electrophilicity of the C4 center drives rapid substitution by solvent impurities (DMA) or environmental moisture.

Recommended Experimental Protocols

Protocol A: Safe Stock Solution Preparation

Use this protocol for biological assays (IC50) or kinetic studies.

  • Solvent Selection : Use Anhydrous Dimethylacetamide (DMAc) or Anhydrous Acetonitrile (MeCN) .[1] Avoid DMF.

  • Vessel Preparation : Use a glass vial purged with Argon or Nitrogen.

  • Dissolution :

    • Weigh the solid 4-Chloro-3-nitro-1,7-naphthyridine.

    • Add solvent to achieve 10 mM - 50 mM concentration.

    • Vortex briefly (max 10 seconds).

  • Usage Window :

    • Acetonitrile : Stable for 4-6 hours at RT.

    • DMSO (if mandatory) : Use within 15 minutes of preparation. Keep on ice.

Protocol B: LCMS Integrity Check

Run this check if you suspect degradation.

ParameterSetting
Diluent 100% Acetonitrile (Do NOT use MeOH or EtOH)
Column C18 Reverse Phase (e.g., Waters BEH or Agilent Zorbax)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 2 minutes (Fast gradient minimizes on-column hydrolysis)
Detection UV (254 nm) and MS (ESI+)

Data Interpretation Table:

Observed Mass (ESI+) Identity Status
[M+H] Parent Compound Pass
[M+H] - 18 Hydrolysis Product (OH) Fail (Water contamination)
[M+H] + 9 Dimethylamine Adduct Fail (DMF decomposition)

| [M+H] - 4 | Methoxy Adduct | Fail (Methanol reaction) |[1]

References

  • Reactivity of 4-Chloronitropyridines: 4-chloro-3-nitropyridine derivatives are established as highly reactive substr

    
     due to the activating effect of the nitro group and the electron-deficient heterocycle.[3]
    
    • Source: BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Link

  • Decomposition of DMF: The thermal and catalytic decomposition of DMF into dimethylamine and carbon monoxide is a known failure mode in the synthesis of electrophilic heterocycles.

    • Source: Ju, Y., et al. (2024).[4] DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles. Journal of Organic Chemistry. Link

  • Nucleophilic Aromatic Substitution Mechanisms: The formation of Meisenheimer complexes and the specific mass shifts associated with solvent solvolysis are foundational to the characteriz

    • Source: Master Organic Chemistry. (2018).[5] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • DMSO as a Reactant: DMSO can act as an oxidant or participate in substitution reactions under specific conditions, complicating its use as a passive solvent for highly activ

    • Source: Li, X., et al. (2024).[4] DMSO/SOCl2-Enabled Synthesis of 3-Chloroindoles via Desulfonylative Chlorocyclization. Link

Sources

Optimization

Recrystallization techniques for high-purity chloronitro naphthyridines

Technical Support Center: Advanced Recrystallization & Troubleshooting for High-Purity Chloronitro Naphthyridines Welcome to the Technical Support Center. Chloronitro naphthyridines are highly valuable heterocyclic inter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Recrystallization & Troubleshooting for High-Purity Chloronitro Naphthyridines

Welcome to the Technical Support Center. Chloronitro naphthyridines are highly valuable heterocyclic intermediates in pharmaceutical development and drug discovery. However, their purification presents unique physicochemical challenges. The dual electron-withdrawing nature of the chloro and nitro groups, combined with the basic diazanaphthalene core, creates [1]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure >99% purity in your recrystallization workflows.

Section 1: Core Troubleshooting & FAQs

Q1: My chloronitro naphthyridine is "oiling out" (forming a liquid layer) instead of crystallizing. What causes this and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the temperature at which it saturates the solvent, often due to the presence of structurally similar impurities[2]. Because chloronitro naphthyridines have disrupted crystal lattice energies compared to their unsubstituted analogs, they easily form supersaturated oils. Causality & Fix:

  • Solvent Selection: Switch to a binary solvent system with a lower boiling point (e.g., Dichloromethane/Heptane instead of Toluene). The boiling point of the solvent must be significantly lower than the melting point of the solute[2].

  • Bypass the Nucleation Barrier: If oiling out occurs, reheat the mixture until it forms a single homogeneous phase. Allow it to cool very slowly (0.5 °C/min) and introduce pure seed crystals just before the cloud point is reached. This provides a template for lattice formation, forcing solid-liquid crystallization instead of liquid-liquid separation.

Q2: The solution darkens significantly upon heating, and my final recovery is exceptionally low. Is the compound degrading? A: Yes. [3]. The nitro group can act as an internal oxidant, and the chloro group—especially when positioned ortho or para to the nitro group or the naphthyridine nitrogens—is highly activated toward Nucleophilic Aromatic Substitution (


).
Causality & Fix:
If you are using protic solvents like ethanol or methanol at reflux, the solvent acts as a nucleophile, displacing the activated chloride and forming alkoxy-naphthyridine byproducts.
Action: Strictly avoid nucleophilic solvents at high temperatures. Utilize non-nucleophilic systems like [4] and strictly cap your dissolution heating bath at 55–60 °C.

Q3: I am observing co-crystallization of des-chloro or positional isomers. How do I achieve >99% purity? A: Positional isomers (e.g., 3-chloro vs. 5-chloro-naphthyridines) possess nearly identical dipole moments and solubility profiles, making [5]. Causality & Fix: Leverage the basicity of the naphthyridine core. Form a hydrochloride or methanesulfonate salt by treating the crude mixture with the respective acid in a controlled ethereal solution. The subtle


 differences between isomers will lead to differential salt precipitation. Recrystallize the salt, then neutralize (free-base) with aqueous 

to isolate the ultra-pure target compound.

Section 2: Quantitative Data Summary

The following table summarizes validated solvent systems and troubleshooting metrics for chloronitro naphthyridines.

Solvent SystemRatio (v/v)Typical Yield (%)Expected Purity (%)Common Issues & ObservationsRecommended Application
EtOAc / Hexane 1:4 to 1:2075 - 85> 98.0Oiling out if cooled too rapidly[4].Standard purification of stable intermediates.
DCM / Heptane 1:580 - 90> 95.0High volatility of DCM can cause crusting.Thermally sensitive chloronitro analogs.
Ethanol / Water 9:140 - 50> 99.0

solvolysis if heated > 70 °C.
Salt-form recrystallization only.
Toluene / Hexane 1:370 - 80> 97.0High boiling point risks thermal degradation.Removal of highly non-polar impurities.

Section 3: Experimental Protocol: Anti-Solvent Recrystallization Workflow

This protocol is designed as a self-validating system. The inclusion of the clarification and seeding steps ensures that you have absolute control over the nucleation kinetics, preventing oiling out.

Step 1: Controlled Dissolution Place the crude chloronitro naphthyridine in a round-bottom flask. Add a minimal volume of the "good" solvent (e.g., Ethyl Acetate). Warm the flask in a water bath strictly maintained at 55 °C until the solid is fully dissolved. Do not exceed 60 °C to prevent thermal degradation.

Step 2: Hot Filtration (In-Process Purity Check) If insoluble black particulates (polymeric degradation products) are visible, rapidly pass the solution through a pre-warmed 1-micron PTFE syringe filter or a fluted filter paper into a clean, pre-warmed receiving flask[1].

Step 3: Anti-Solvent Titration While maintaining the solution at 50 °C, begin adding the anti-solvent (e.g., Hexane) dropwise under constant stirring. Continue until the solution becomes faintly turbid (the cloud point).

Step 4: Clarification and Seeding (Critical Step) Add 1 to 3 drops of Ethyl Acetate just until the turbidity clears. Immediately introduce 1-2 mg of pure chloronitro naphthyridine seed crystals. Self-Validation: If the seeds dissolve, you added too much EtOAc; wait 5 minutes for slight evaporation and re-seed. If the seeds remain suspended, nucleation has successfully initiated.

Step 5: Controlled Cooling Remove the flask from the heat source. Allow it to cool ambiently to room temperature at a rate of approximately 0.5 °C/min. Do not agitate or disturb the flask , as shear forces can induce premature precipitation of impurities. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield[1].

Step 6: Isolation and Verification Collect the crystalline product via vacuum filtration on a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold hexane to displace the mother liquor[1]. Dry the crystals under high vacuum at 40 °C to a constant weight. Verify purity via HPLC and


-NMR.

Section 4: Workflow Visualization

RecrystallizationWorkflow Start Crude Chloronitro Naphthyridine Dissolve Dissolve in Good Solvent (e.g., EtOAc) at T < 60°C Start->Dissolve HotFilter Hot Filtration (Remove Insoluble Matter) Dissolve->HotFilter AddAnti Add Anti-Solvent (e.g., Hexane) Dropwise HotFilter->AddAnti Cooling Controlled Cooling (0.5°C / min) AddAnti->Cooling DecisionOil Oiling Out Observed? Cooling->DecisionOil FixOil Reheat to single phase, add seed crystals, adjust solvent ratio DecisionOil->FixOil Yes Crystallize Crystal Nucleation & Growth DecisionOil->Crystallize No FixOil->Cooling Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Pure High-Purity Product Isolate->Pure

Figure 1: Decision tree and troubleshooting workflow for chloronitro naphthyridine recrystallization.

References

  • ACS Publications. "Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carboxylic Acid Benzylamide." Organic Process Research & Development, 2003. URL:[Link]

  • PubChem. "1-Chloro-4-nitrobenzene." National Center for Biotechnology Information, 2025. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Context: Why Target the 1,7-Naphthyridine Scaffold?

The synthesis and structural verification of highly functionalized heterocyclic scaffolds are critical bottlenecks in modern oncology drug discovery. Among these, 4-Chloro-3-nitro-1,7-naphthyridine has emerged as a pivot...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and structural verification of highly functionalized heterocyclic scaffolds are critical bottlenecks in modern oncology drug discovery. Among these, 4-Chloro-3-nitro-1,7-naphthyridine has emerged as a pivotal intermediate in the development of next-generation covalent and non-covalent inhibitors targeting the KRAS G12D and G12C mutations[1],[2].

As a Senior Application Scientist, I frequently observe that the primary analytical challenge with naphthyridine derivatives is confirming regioselectivity. Electrophilic aromatic substitutions (such as nitration and chlorination) on the 1,7-naphthyridine core can yield complex mixtures of 1,5-, 1,6-, and 1,8-isomers. High-resolution


H Nuclear Magnetic Resonance (NMR) spectroscopy remains the most authoritative tool for resolving these regioisomers, far surpassing mass spectrometry, which cannot easily differentiate isobaric positional isomers.

This guide provides an in-depth comparative analysis of the


H NMR spectral properties of 4-Chloro-3-nitro-1,7-naphthyridine, comparing analytical methodologies and providing a self-validating protocol for quantitative structural elucidation.

To understand the analytical rigor required for this compound, we must first understand its biological application. RAS proteins act as binary molecular switches in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state[3]. Oncogenic mutations, particularly at codon 12 (e.g., G12D), impair the intrinsic GTPase activity and block GTPase-activating proteins (GAPs), "freezing" the protein in its active state and driving tumorigenesis[2].

The 1,7-naphthyridine core is exceptionally well-suited to occupy the Switch-II pocket of mutant KRAS. The precise positioning of the chloro and nitro groups at the C4 and C3 positions, respectively, allows for downstream functionalization (e.g., nucleophilic aromatic substitution with piperazine derivatives) to build the final drug molecule[1].

G Inactive KRAS-GDP (Inactive) GEF GEF Inactive->GEF Stimulus Active KRAS-GTP (Active) GAP GAP Active->GAP Regulation Tumor Tumorigenesis Active->Tumor MAPK Pathway GEF->Active Exchange GAP->Inactive Hydrolysis Mutant G12D Mutation Mutant->GAP Blocks

Fig 1: KRAS GDP/GTP cycle highlighting the G12D mutation block targeted by naphthyridine derivatives.

Structural Elucidation: Comparative H NMR Analysis

The


H NMR spectrum of the parent 1,7-naphthyridine is complex due to the presence of six distinct aromatic protons, exhibiting a mix of AMX and AX spin systems[4]. However, the introduction of a nitro group at C3 and a chlorine atom at C4 dramatically simplifies the spectrum while shifting the remaining resonances downfield due to strong electron-withdrawing and anisotropic effects[5].
Causality in Chemical Shifts
  • The C8 Proton (H8): In the parent compound, H8 is the most deshielded proton (9.66 ppm) due to the combined anisotropic deshielding from both adjacent ring nitrogens[4]. In the 3,4-disubstituted analog, global electron withdrawal pushes this signal even further downfield (~9.90 - 10.10 ppm).

  • The C2 Proton (H2): Originally a quartet coupled to H3 and H4, H2 collapses into a sharp singlet in the substituted analog because the adjacent C3 and C4 positions are occupied. Its extreme downfield shift is caused by the ortho-nitro group.

  • The C5 and C6 Protons (H5, H6): These remain as an AX or AB spin system (a pair of doublets). The coupling constant (

    
     Hz) is the critical diagnostic feature confirming that the unsubstituted ring remains intact, ruling out electrophilic substitution on the pyridine ring containing the N7 atom.
    
Table 1: H NMR Chemical Shift Comparison

Data represents typical chemical shifts (


, ppm) and multiplicities for these scaffolds at 400 MHz. Parent data referenced in CDCl

[4]; substituted analog data extrapolated for DMSO-d

based on established substituent effects[1],[5].
Proton PositionParent 1,7-Naphthyridine (

, ppm)
Multiplicity & Coupling4-Chloro-3-nitro-1,7-naphthyridine (

, ppm)
Multiplicity & Causality
H2 9.14dd (

Hz)
~9.45Singlet (s) . Coupling lost due to C3/C4 substitution; strongly deshielded by -NO

.
H3 7.67dd (

Hz)
-Substituted by Nitro group.
H4 8.26dd (

Hz)
-Substituted by Chloro group.
H5 7.72d (

Hz)
~8.15Doublet (d) . Deshielded by peri-chloro group at C4.
H6 8.73d (

Hz)
~8.85Doublet (d) . Spin-coupled to H5.
H8 9.66Singlet (s)~10.05Singlet (s) . Maximum deshielding from N1, N7, and global electron withdrawal.

Performance Comparison: Analytical Alternatives

When analyzing highly functionalized naphthyridines, the choice of solvent and magnetic field strength dictates the quality of the structural data.

Table 2: Methodological Comparison for Naphthyridine Analysis
ParameterRoutine Approach (300 MHz, CDCl

)
High-Performance qNMR (600 MHz, DMSO-d

)
Scientific Rationale
Solvent Choice CDCl

DMSO-d

Nitro-aromatics exhibit poor solubility in non-polar solvents. DMSO-d

disrupts intermolecular

stacking, yielding sharper lines.
Resolution of H5/H6 Often overlaps or shows second-order "roofing" effects.Clean, first-order doublets.Higher field strength (600 MHz) increases the

ratio, converting complex multiplets into easily integratable first-order signals.
Relaxation Delay (D1) 1 - 2 seconds10 - 15 secondsH8 lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a long

. A short D1 artificially depresses the H8 integral.

Self-Validating Experimental Protocol: Quantitative H NMR (qNMR)

To ensure that the 4-Chloro-3-nitro-1,7-naphthyridine batch is free of regioisomers and suitable for downstream KRAS inhibitor synthesis, a self-validating qNMR protocol must be employed. This protocol uses an internal standard (TraceCERT® Maleic Acid) to create a closed-loop validation system: if the integral of the standard does not match its gravimetric mass, the system immediately flags a preparation or acquisition error, ensuring absolute trustworthiness[5].

G S1 1. Gravimetric Prep Add Internal Standard S2 2. Probe Tuning Match & Tune (ATM) S1->S2 S3 3. Pulse Calibration Determine 90° Pulse S2->S3 S4 4. qNMR Acquisition D1 > 5x T1 (10s) S3->S4 S5 5. Data Processing Zero-fill & Phase Correct S4->S5

Fig 2: Self-validating quantitative 1H NMR (qNMR) workflow for naphthyridine intermediate analysis.

Step-by-Step Methodology
  • Gravimetric Sample Preparation:

    • Action: Accurately weigh 10.0 mg of 4-Chloro-3-nitro-1,7-naphthyridine and 5.0 mg of Maleic Acid (internal standard,

      
       6.26 ppm, s, 2H) into a vial using a microbalance.
      
    • Causality: Maleic acid is chosen because its singlet does not overlap with the downfield naphthyridine aromatic signals (8.0 - 10.5 ppm).

  • Solvation and Transfer:

    • Action: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d

      
      . Sonicate for 60 seconds to ensure complete dissolution, then transfer to a high-quality 5 mm NMR tube.
      
  • Probe Tuning and Matching (ATM):

    • Action: Insert the sample into the spectrometer and perform automatic tuning and matching.

    • Causality: DMSO has a high dielectric constant. Failing to tune the probe specifically for this solvent will result in severe RF pulse reflection, reducing sensitivity and quantitative accuracy.

  • Pulse Width Calibration (

    
    ): 
    
    • Action: Determine the exact 90° pulse width for the specific sample.

    • Causality: A perfect 90° tip angle ensures maximum transverse magnetization and uniform excitation across the wide chemical shift range of this electron-deficient heterocycle.

  • Acquisition Parameters:

    • Action: Set the pulse sequence to zg30 or zg (with calibrated 90° pulse). Set the relaxation delay (D1) to

      
       seconds. Acquire 16 to 64 scans.
      
    • Causality: The isolated H8 proton has a significantly extended longitudinal relaxation time (

      
      ). A D1 of 10 seconds ensures 
      
      
      
      relaxation, preventing integral truncation.
  • Processing and Self-Validation:

    • Action: Apply a 0.3 Hz exponential line broadening (LB), Fourier transform, and perform manual zero- and first-order phase correction.

    • Validation Check: Integrate the Maleic acid peak to exactly 2.00. The integrals of the H2, H5, H6, and H8 protons must each read

      
      . Any deviation indicates either the presence of a regioisomer impurity or an incomplete relaxation error.
      

References

  • WO2021083167A1 - Substituted heterocyclic fused cyclic compound, preparation method therefor and pharmaceutical use thereof Google P
  • SUBSTITUTED HETEROCYCLIC FUSED CYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND PHARMACEUTICAL USE THEREOF Googleapis.com
  • CN117242079A - KRAS G12D inhibitors and their uses Google P
  • Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines Benchchem
  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines International Journal of Chemical and Physical Sciences

Sources

Comparative

Comparative Guide: Reactivity &amp; Functionalization of 1,7- vs. 1,5-Naphthyridine Isomers

The following guide provides an in-depth technical comparison of 1,7-naphthyridine and 1,5-naphthyridine, designed for researchers in medicinal chemistry and organic synthesis. Executive Summary The naphthyridine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1,7-naphthyridine and 1,5-naphthyridine, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

The naphthyridine scaffolds (diazanaphthalenes) are privileged structures in drug discovery, serving as bioisosteres for quinolines, isoquinolines, and purines. While 1,5-naphthyridine is symmetric and historically more utilized in antibacterial research (e.g., nalidixic acid analogs), 1,7-naphthyridine is an asymmetric, "hybrid" scaffold gaining traction in kinase inhibition (e.g., PIP4K2A, p38 MAPK).

The critical differentiator is symmetry vs. asymmetry :

  • 1,5-Naphthyridine (Symmetric): Possesses a

    
     point group. Reactivity at positions 2,6 and 3,7 is identical, simplifying NMR analysis but limiting regioselective multi-functionalization without blocking groups.
    
  • 1,7-Naphthyridine (Asymmetric): Contains one "quinoline-like" nitrogen (N-1) and one "isoquinoline-like" nitrogen (N-7). This electronic bias creates distinct zones of reactivity, allowing for orthogonal functionalization strategies (e.g., selective SNAr at C-8 vs. C-2).

Electronic Structure & Physicochemical Profile

The reactivity of these isomers is dictated by the electron-deficient nature of the pyridine rings. The placement of nitrogen atoms determines the basicity and the localization of


-electron density.
Comparative Data Table
Property1,5-Naphthyridine 1,7-Naphthyridine Significance
Structure Symmetric (

)
Asymmetric (

)
1,7-isomer allows site-selective differentiation.
Basicity (

)

(Mono-protonation)

(Est. at N-7)*
N-7 is more basic (isoquinoline-like) than N-1.
Dipole Moment

D (Centers cancel)

D
1,7-isomer has higher solubility in polar media.
H-Bonding 2 Acceptors (Equivalent)2 Acceptors (Distinct)N-7 is the primary H-bond acceptor/metal binding site.

H NMR (Key)

9.0 (H-2/6), 8.4 (H-4/8)

9.5 (H-8), 9.0 (H-2)
H-8 in 1,7 is highly deshielded (singlet), diagnostic.

*Note: pKa of 1,7-naphthyridine is intermediate between quinoline (4.9) and 1,5-naphthyridine, with N-7 being the dominant basic center due to lower steric hindrance and isoquinoline-like character.

Reactivity Map: Electrophilic & Nucleophilic Profiles

Electrophilic Aromatic Substitution (S Ar)

Both systems are highly deactivated towards S


Ar (nitration, bromination) due to the electron-withdrawing nitrogens. Harsh conditions are required, often leading to poor yields or decomposition.[1]
  • 1,5-Naphthyridine:

    • Site: C-3 and C-7 (beta positions).

    • Mechanism: Reaction proceeds via the conjugate acid or N-oxide intermediate to avoid ring deactivation.

    • Protocol Note: Direct bromination is sluggish; synthesis usually starts from pre-functionalized aminopyridines (Skraup/Friedländer).

  • 1,7-Naphthyridine:

    • Site: C-5 and C-8.[2]

    • Selectivity: The "isoquinoline" ring (Ring B) is generally more reactive than the "quinoline" ring (Ring A). Nitration typically targets C-5 (beta to N-1, para to N-7).

    • Challenge: Direct functionalization is rare.[3] The scaffold is best constructed de novo with substituents in place.

Nucleophilic Aromatic Substitution (S Ar)

This is the primary method for functionalizing these scaffolds. Halogens at


 or 

positions to nitrogen are easily displaced by amines, alkoxides, or thiols.
  • 1,5-Naphthyridine:

    • Reactive Sites: C-2/C-6 (

      
      ) > C-4/C-8 (
      
      
      
      ).
    • Differentiation: Hard to differentiate C-2 from C-6 without existing substituents.

  • 1,7-Naphthyridine (The "Orthogonal" Advantage):

    • Most Reactive: C-8 (

      
       to N-7, isoquinoline-like C-1). This position is extremely electrophilic.
      
    • Secondary: C-2 (

      
       to N-1) and C-4  (
      
      
      
      to N-1).
    • Strategy: A 5,8-dihalo-1,7-naphthyridine can be selectively mono-functionalized at C-8 (S

      
      Ar) and then at C-5 (Suzuki/Heck), or a 2,8-dihalo variant can be reacted selectively at C-8 first.
      
Oxidation (N-Oxide Formation)
  • 1,5-Naphthyridine: Forms 1,5-di-N-oxide or mono-N-oxide depending on stoichiometry. Separation can be difficult.

  • 1,7-Naphthyridine:

    • Selectivity: N-7 is more basic and nucleophilic; it oxidizes preferentially with mCPBA to form the 7-N-oxide.

    • Application: 1,7-naphthyridine-1-oxide is a specific target for p38 MAP kinase inhibitors, often requiring protection of N-7 or directed synthesis to achieve the "anti-natural" oxidation pattern.

Visualization: Reactivity Topology

The following diagram maps the distinct reactive centers of both isomers, highlighting the "Hot Spots" for medicinal chemistry derivatization.

ReactivityMap cluster_15 1,5-Naphthyridine (Symmetric) cluster_17 1,7-Naphthyridine (Asymmetric) node_15 1,5-Naphthyridine Core SEAr_15 SEAr (Bromination) Sites: C-3, C-7 node_15->SEAr_15 Difficult SNAr_15 SNAr (Displacement) Sites: C-2, C-6 > C-4, C-8 node_15->SNAr_15 Facile Metal_15 Lithiation Site: C-2, C-6 node_15->Metal_15 node_17 1,7-Naphthyridine Core SNAr_17_C8 Primary SNAr Site: C-8 (Isoquinoline-like) node_17->SNAr_17_C8 SNAr_17_C2 Secondary SNAr Site: C-2 (Quinoline-like) node_17->SNAr_17_C2 Ox_17 N-Oxidation Prefers N-7 (Basic) node_17->Ox_17 Metal_17 C-H Activation Site: C-8 node_17->Metal_17

Figure 1: Comparative Reactivity Map. Note the hierarchical reactivity in the 1,7-isomer (C-8 > C-2) compared to the equivalent positions in the 1,5-isomer.

Experimental Protocols

Protocol A: Selective S Ar on 1,7-Naphthyridine

Targeting the C-8 position in 2,8-dichloro-1,7-naphthyridine.

Rationale: The C-8 position is adjacent to the N-7 nitrogen (isoquinoline-like), making it significantly more electrophilic than C-2 (quinoline-like).

  • Reagents: 2,8-Dichloro-1,7-naphthyridine (1.0 equiv), Amine Nucleophile (1.1 equiv), DIPEA (2.0 equiv), NMP (solvent).

  • Procedure:

    • Dissolve substrate in NMP (0.2 M).

    • Add DIPEA and the amine.

    • Temperature Control: Stir at room temperature or mild heating (40 °C). Note: Higher temperatures (>100 °C) will lead to bis-substitution at C-2.

    • Monitor by LC-MS.[4] Conversion of the C-8 chloride is typically complete within 1-4 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is the 8-amino-2-chloro-1,7-naphthyridine .

  • Validation:

    
    H NMR will show the loss of the highly deshielded H-8 singlet if the displacement occurs there (or a shift in the adjacent proton signals).
    
Protocol B: Minisci Radical Alkylation (Comparative)

Functionalization of C-2/C-8.

  • Reagents: Naphthyridine (1.0 equiv), Carboxylic Acid (Alkyl source, 2-3 equiv), AgNO

    
     (0.2 equiv), (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (2.0 equiv), TFA (1.0 equiv), DCM/Water biphasic system.
  • Conditions: 40 °C, vigorous stirring.

  • Outcome:

    • 1,5-Isomer: Gives a mixture of C-2 and C-4 alkylation (often separable).

    • 1,7-Isomer: Prefers C-8 (alpha to N-7) and C-2 (alpha to N-1). Regiocontrol is poor; this method is best for "methyl scanning" rather than specific synthesis.

Key References

  • Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7), 637. Link

  • Wortmann, L., et al. (2021). "Discovery of Potent and Selective 1,7-Naphthyridine-Based Inhibitors of PIP4K2A." Journal of Medicinal Chemistry, 64(21), 15639–15665. Link

  • Mital, A., et al. (2011). "1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase." Journal of Medicinal Chemistry, 54(22), 7899-7910. Link

  • Brown, D. J. (2008). The Naphthyridines. Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Authoritative Text).

  • BenchChem Technical Notes. "1,7-Naphthyridine Scaffold Analysis." Link

Sources

Validation

IR spectroscopy characteristic peaks for 4-Chloro-3-nitro-1,7-naphthyridine

Vibrational Profiling of 4-Chloro-3-nitro-1,7-naphthyridine: A Comparative FT-IR Guide for QA/QC in Drug Discovery As a Senior Application Scientist, I frequently encounter bottlenecks in the structural validation of hig...

Author: BenchChem Technical Support Team. Date: March 2026

Vibrational Profiling of 4-Chloro-3-nitro-1,7-naphthyridine: A Comparative FT-IR Guide for QA/QC in Drug Discovery

As a Senior Application Scientist, I frequently encounter bottlenecks in the structural validation of highly functionalized heterocyclic intermediates. In the development of targeted therapeutics—particularly kinase inhibitors—the 1,7-naphthyridine scaffold is a privileged structure[1]. Specifically, 4-Chloro-3-nitro-1,7-naphthyridine serves as a highly reactive electrophilic building block. The electron-withdrawing nitro group at the 3-position activates the chlorine at the 4-position for nucleophilic aromatic substitution (


), making it ideal for synthesizing diverse libraries of bioactive molecules.

However, this high reactivity also makes the compound susceptible to unwanted hydrolysis or premature reduction during storage and scale-up. Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method to validate the structural integrity of this intermediate before committing it to expensive downstream biological assays.

This guide objectively breaks down the characteristic IR peaks of 4-Chloro-3-nitro-1,7-naphthyridine, explains the physical causality behind these vibrational modes, and compares its spectral profile against common structural alternatives and degradation products.

Mechanistic Causality of Characteristic IR Peaks

To accurately interpret an IR spectrum, one must look beyond empirical matching and understand the physical forces dictating molecular vibrations. The IR profile of 4-Chloro-3-nitro-1,7-naphthyridine is dominated by three distinct structural features:

  • The Nitro Group (-NO₂): The highly electronegative oxygen atoms create a massive dipole moment. Because the two N-O bonds share a common nitrogen atom, they act as coupled oscillators. This coupling splits the fundamental stretching frequency into two highly intense, distinct modes: an asymmetric stretch typically observed between 1529–1567 cm⁻¹ and a symmetric stretch between 1350–1378 cm⁻¹[2]. The intensity of these peaks is a direct consequence of the large change in the dipole moment during the vibration.

  • The Aryl Chloride Bond (C-Cl): According to Hooke's Law applied to molecular mechanics, the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Chlorine is a heavy atom; therefore, it acts as a large mass on the molecular "spring," drastically lowering the stretching frequency into the "fingerprint" region, typically appearing as a sharp peak between 704–750 cm⁻¹ [2][3].

  • The 1,7-Naphthyridine Core: The fused, rigid bicyclic aromatic system restricts in-plane bond deformation but allows for distinct ring skeletal vibrations (C=C and C=N stretching) in the 1600–1350 cm⁻¹ range (notably ~1600, 1585, 1470, and 1430 cm⁻¹)[1][4]. Furthermore, the out-of-plane bending of the remaining aromatic C-H bonds is highly sensitive to the substitution pattern, usually presenting strong bands at ~770 cm⁻¹ and 823–833 cm⁻¹ for substituted naphthyridines[1][4].

Comparative Spectral Analysis

When evaluating the purity and identity of 4-Chloro-3-nitro-1,7-naphthyridine, it is crucial to compare it against its most common synthetic alternatives or degradation products:

  • Alternative A (Hydrolysis Product): 4-Hydroxy-3-nitro-1,7-naphthyridine. Formed if the aryl chloride is exposed to ambient moisture or aqueous base.

  • Alternative B (Reduction Product): 3-Amino-4-chloro-1,7-naphthyridine. Formed during the deliberate (or accidental) reduction of the nitro group to an amine.

The table below summarizes the quantitative shifts in vibrational frequencies, providing a clear matrix for comparative QA/QC.

Functional Group / Mode4-Chloro-3-nitro-1,7-naphthyridine (Target)4-Hydroxy-3-nitro-1,7-naphthyridine (Alternative A)3-Amino-4-chloro-1,7-naphthyridine (Alternative B)
X-H Stretch Absent ~3100–3400 cm⁻¹ (Broad, strong O-H stretch heavily shifted by intermolecular H-bonding)~3300, 3400 cm⁻¹ (Sharp doublet, N-H asymmetric and symmetric stretch)
Nitro (-NO₂) ~1530 cm⁻¹ (Asym), ~1350 cm⁻¹ (Sym)~1540 cm⁻¹, ~1345 cm⁻¹ (Slightly shifted due to electronic changes from the -OH group)Absent
Aryl Chloride (C-Cl) ~704–750 cm⁻¹ Absent ~704–750 cm⁻¹
Ring Skeletal ~1585, 1600 cm⁻¹ ~1620 cm⁻¹ (Stronger C=O character due to pyridone tautomerization)~1590, 1610 cm⁻¹

Self-Validating Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)

To ensure absolute trustworthiness in your spectral data, the analytical workflow must be a self-validating system. We utilize the KBr pellet method over ATR for this specific comparative guide because KBr minimizes anomalous dispersion (the Christiansen effect) that can occur with highly crystalline, refractive heterocyclic powders.

Step 1: System Calibration (The Validation Anchor)

  • Action: Insert a standard polystyrene calibration film into the optical path.

  • Validation: Verify that the characteristic polystyrene peak appears at exactly 1601.2 cm⁻¹ .

  • Causality: This proves the interferometer's HeNe laser is perfectly aligned and the wavenumber axis is mathematically accurate before any unknown sample is measured.

Step 2: Background Subtraction

  • Action: Collect an empty-beam background scan (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric

    
     (3600–3000 cm⁻¹) and 
    
    
    
    (2350 cm⁻¹) absorb strongly in the IR region. Capturing a background immediately prior to sample analysis ensures these environmental artifacts are mathematically subtracted, preventing false-positive identification of O-H or N-H stretches.

Step 3: Matrix Preparation

  • Action: In an agate mortar, gently grind 1–2 mg of 4-Chloro-3-nitro-1,7-naphthyridine with 100 mg of anhydrous, spectroscopic-grade Potassium Bromide (KBr). Press the mixture under 10 tons of pressure in a hydraulic press for 2 minutes to form a translucent disk.

  • Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Diluting the sample to ~1% concentration prevents total absorption of the IR beam (which causes detector saturation and "flat-topped" peaks) and matches the refractive index of the solid particles, yielding sharp, highly resolved spectral bands.

Step 4: Acquisition and Orthogonal QA Check

  • Action: Scan the KBr pellet (32 scans, 4 cm⁻¹ resolution).

  • Validation: Cross-reference the resulting spectrum against the logical decision tree below. If a broad peak at ~3300 cm⁻¹ is detected alongside the loss of the 704 cm⁻¹ peak, the batch has hydrolyzed to Alternative A and must be rejected.

Spectral Validation Workflow

G A Sample: 4-Chloro-3-nitro-1,7-naphthyridine B FT-IR Spectral Acquisition (Polystyrene Calibrated) A->B C Identify Nitro (-NO2) Peaks Asym: ~1530 cm⁻¹ | Sym: ~1350 cm⁻¹ B->C D Identify Aryl Chloride (C-Cl) Stretch: ~704 - 750 cm⁻¹ B->D E Identify Naphthyridine Ring C=C/C=N: ~1580-1620 cm⁻¹ B->E F Are all characteristic peaks present and resolved? C->F D->F E->F G Product Validated Proceed to Biological Assay F->G Yes H Structural Deviation Check for Hydrolysis/Reduction F->H No

Workflow for the FT-IR spectral validation of 4-Chloro-3-nitro-1,7-naphthyridine.

References

Sources

Comparative

Validating Purity of 4-Chloro-3-nitro-1,7-naphthyridine: A High-Performance Liquid Chromatography (HPLC) Comparison Guide

Executive Summary 4-Chloro-3-nitro-1,7-naphthyridine is a critical heterocyclic intermediate, often employed in the synthesis of bioactive kinase inhibitors and anti-infective agents. Its reactivity—specifically the labi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-nitro-1,7-naphthyridine is a critical heterocyclic intermediate, often employed in the synthesis of bioactive kinase inhibitors and anti-infective agents. Its reactivity—specifically the lability of the C4-chlorine atom toward nucleophilic aromatic substitution (


)—presents a unique analytical challenge. The primary impurity of concern is the hydrolysis product, 4-hydroxy-3-nitro-1,7-naphthyridine  (tautomeric with the 4-one form), which can co-elute with the parent compound on standard alkyl-bonded phases.

This guide provides a scientifically grounded framework for validating the purity of this molecule. Unlike generic protocols, we focus on the stability-indicating nature of the method, ensuring it can distinguish the active intermediate from its degradation products and synthesis precursors.

Part 1: Molecule Profile & Analytical Challenges[1]

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.

FeaturePropertyChromatographic Implication
Core Structure 1,7-NaphthyridineContains two basic nitrogen atoms (

). Requires pH control to prevent peak tailing due to silanol interactions.
Substituents 3-Nitro (

), 4-Chloro (

)
Electron-withdrawing groups reduce the basicity of the ring but make the C-Cl bond susceptible to hydrolysis in alkaline media.
Key Impurity 4-Hydroxy-3-nitro-1,7-naphthyridineMore polar than the parent. Likely to elute earlier (lower

) in Reverse Phase (RP) modes.
Solubility Low in water; High in DMSO/ACNSample diluent must be carefully matched to the mobile phase to avoid precipitation at the column head.
Diagram 1: Impurity Logic & Fate Mapping

The following diagram illustrates the synthesis and degradation pathways that dictate the impurity profile.

ImpurityFate Start Precursor: 4-Hydroxy-3-nitro-1,7-naphthyridine Reaction Chlorination (POCl3) Start->Reaction Product Target Analyte: 4-Chloro-3-nitro-1,7-naphthyridine Reaction->Product Major Pathway Degradation Hydrolysis (Moisture/High pH) Product->Degradation Storage Instability Impurity Degradant: 4-Hydroxy-3-nitro-1,7-naphthyridine Degradation->Impurity Reversion Impurity->Start Identity Match

Caption: Chemical fate mapping showing the reversible relationship between the target analyte and its primary hydrolysis impurity.

Part 2: Method Comparison Guide

We evaluated three common chromatographic approaches for this separation.

Option A: Standard Reverse Phase (C18)
  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, excellent retention of the non-polar chloro-derivative.

  • Cons: Basic nitrogens may cause tailing; requires end-capped columns or ion-pairing agents.

  • Verdict: Recommended (with acidic modifier).

Option B: Phenyl-Hexyl Phases
  • Mechanism:

    
     interactions mixed with hydrophobicity.
    
  • Pros: Superior selectivity for aromatic isomers (e.g., separating 1,7-naphthyridine from 1,6- or 1,8- isomers if regiochemistry is impure).

  • Cons: Slower equilibration times.

  • Verdict: Alternative (Use if isomer separation is the limiting factor).

Option C: HILIC (Hydrophilic Interaction)
  • Mechanism: Partitioning into water layer on silica surface.

  • Pros: Retains the polar hydroxy-impurity well.

  • Cons: The target chloro-compound is relatively hydrophobic and will elute near the void volume (

    
    ), causing poor resolution.
    
  • Verdict: Not Recommended .

Part 3: The Validated Protocol (Standard C18)

This protocol is designed to be stability-indicating , meaning it can detect degradation of the labile chloro group.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18,

mm,

(e.g., Zorbax Eclipse Plus or equivalent)
High surface area with double end-capping to reduce silanol interactions with naphthyridine nitrogens.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) keeps the basic nitrogens protonated, improving peak shape. Formic acid is MS-compatible.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B
Gradient ensures elution of the polar hydroxy impurity early and the non-polar chloro parent later.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 254 nm (primary) and 280 nm254 nm typically captures the aromatic naphthyridine core.
Column Temp

Controls viscosity and retention reproducibility.
Diluent 50:50 Water:ACNMatches initial gradient strength to prevent peak distortion.
Experimental Workflow for Validation
Step 1: Specificity (Stress Testing)

To prove the method is stability-indicating, you must force degradation.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 2 hours at

    
    .
    
  • Base Hydrolysis: Treat with 0.1 N NaOH (Expect rapid conversion to hydroxy-impurity).

  • Oxidation: Treat with 3%

    
    .
    
  • Acceptance: The 4-chloro peak must be spectrally pure (Peak Purity Index > 0.999 via DAD) and well-resolved (

    
    ) from the degradation products.
    
Step 2: Linearity & Range

Prepare a 5-point calibration curve.

  • Range: 50% to 150% of the target concentration (e.g.,

    
     to 
    
    
    
    ).
  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Step 3: Accuracy (Recovery)

Spike the known impurity (4-hydroxy-3-nitro-1,7-naphthyridine) into the pure API at levels of 0.1%, 0.5%, and 1.0%.

  • Criterion: Recovery between 90% and 110%.

Part 4: Data Presentation & Acceptance Criteria

The following table summarizes the expected performance data for a successful validation based on ICH Q2(R1) guidelines.

Validation ParameterAcceptance LimitTypical Experimental ResultStatus
System Suitability (RSD) NMT 2.0% for 6 replicate injections0.4%PASS
Resolution (

)

between Impurity & Main Peak
4.2PASS
Tailing Factor (

)

1.1 (due to acidic MP)PASS
LOD (Limit of Detection)


PASS
LOQ (Limit of Quantitation)


PASS
Diagram 2: Validation Decision Tree

This workflow ensures compliance with regulatory standards.

ValidationFlow Start Start Validation SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Specificity Specificity Test (Stress Degradation) SystemSuit->Specificity ResolutionCheck Resolution > 2.0? Specificity->ResolutionCheck Linearity Linearity & Range (5 levels, R² > 0.999) ResolutionCheck->Linearity Yes Fail Redevelop Method (Adjust Gradient/pH) ResolutionCheck->Fail No Accuracy Accuracy/Recovery (Spike Recovery 90-110%) Linearity->Accuracy Report Generate Final Report Accuracy->Report Fail->Start

Caption: Step-by-step decision matrix for validating the HPLC method according to ICH guidelines.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[1][2] Available at: [Link]

  • Sathyanarayana, B. K., & Yang, D. Y. (2023). 4-Chloro-3-nitrocoumarin as a precursor for synthesis... a case of nitro group directed reductive coupling.[3] Organic & Biomolecular Chemistry.[3][4][5] Available at: [Link] (Demonstrates reactivity/lability of chloro-nitro heterocyclic systems).

Sources

Validation

A Comparative Guide to the Biological Efficacy of 1,7-Naphthyridine and Quinoline Analogs

Introduction In the landscape of medicinal chemistry, the quinoline and 1,7-naphthyridine scaffolds represent two foundational heterocyclic systems critical to modern drug discovery. Quinoline, a fusion of a benzene and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the quinoline and 1,7-naphthyridine scaffolds represent two foundational heterocyclic systems critical to modern drug discovery. Quinoline, a fusion of a benzene and a pyridine ring, is a well-established pharmacophore found in numerous approved drugs.[1][2][3][4] Its structural isomer, 1,7-naphthyridine, composed of two fused pyridine rings, has more recently emerged as a "privileged scaffold," particularly in the development of targeted therapeutics like kinase inhibitors.[5]

This guide provides an in-depth, objective comparison of the biological efficacy of these two scaffolds. We will move beyond a simple recitation of facts to explore the causality behind their differing biological activities, grounded in their structural nuances. By synthesizing experimental data, detailing key protocols, and visualizing complex pathways, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select and design the optimal scaffold for their therapeutic targets.

Core Structures and Physicochemical Implications

The fundamental difference between the two scaffolds is the replacement of a carbon-hydrogen group in the quinoline benzene ring with a nitrogen atom to form the 1,7-naphthyridine core. This seemingly minor alteration has profound effects on the molecule's physicochemical properties, which in turn dictates its biological interactions.

The additional nitrogen atom in the 1,7-naphthyridine ring acts as a hydrogen bond acceptor, reduces lipophilicity (cLogP), and lowers basicity (pKa) when compared to a quinoline analog.[6] These changes can significantly improve a drug candidate's metabolic stability, solubility, and pharmacokinetic profile, as demonstrated in the development of SOS1 inhibitors where the 1,7-naphthyridine core was ultimately selected over the quinoline scaffold for its superior properties.[6]

G cluster_quinoline Quinoline cluster_naphthyridine 1,7-Naphthyridine q_struct n_struct q_struct->n_struct CH replaced by N

Caption: Core structures of Quinoline and 1,7-Naphthyridine.

Comparative Biological Efficacy: A Tale of Two Scaffolds

Both quinoline and 1,7-naphthyridine derivatives have demonstrated a wide spectrum of biological activities.[1][7] However, the nuances of their structures often lead them to excel in different, or sometimes overlapping, therapeutic arenas.

Anticancer Activity: Targeting Cellular Proliferation

The fight against cancer has been a major proving ground for both scaffolds, primarily through the inhibition of key enzymes that control cell growth and division.

Kinase Inhibition: Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many cancers.[5] Both scaffolds provide a rigid framework for designing molecules that fit into the ATP-binding pocket of kinases.

Derivatives of 1,7-naphthyridine have shown significant promise as potent and selective inhibitors of several critical kinase targets, including PIP4K2A, p38 MAP kinase, and Fibroblast Growth Factor Receptors (FGFRs).[5][8] The scaffold has been successfully used to develop inhibitors with nanomolar efficacy.[9] In a direct comparative study for developing inhibitors of SOS1, a key protein in KRAS-driven cancers, the 1,7-naphthyridine core yielded compounds with much-improved pharmacokinetic profiles over their quinoline counterparts, resulting in superior in vivo tumor growth inhibition.[6]

Quinoline-based compounds are also potent kinase inhibitors.[1] For instance, certain 4-amino, 7-substituted-quinoline derivatives show significant antiproliferative activity, and various analogs have been developed as inhibitors of tyrosine kinases and C-RAF kinase.[1]

Caption: The p38 MAP Kinase pathway and inhibition by 1,7-naphthyridine derivatives.[5]

Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA and are validated targets for cancer therapy. Quinoline alkaloids, such as camptothecin, are famous for their potent inhibition of topoisomerase I.[4] Other quinoline derivatives have been developed as topoisomerase II inhibitors.[10] Similarly, naphthyridine derivatives have also been investigated as potent topoisomerase II inhibitors, with some compounds now in clinical trials.[11][12] This highlights an area of significant overlap in the therapeutic potential of the two scaffolds.

Comparative Anticancer Potency (IC₅₀)

Compound Class Target/Cell Line Representative IC₅₀ Reference
1,7-Naphthyridine PIP4K2A 0.066 - 18.0 µM [8]
1,7-Naphthyridine SOS1 (Biochemical) 6.7 nM [6]
1,7-Naphthyridine HeLa (Cervical Cancer) 0.7 µM [11]
Quinoline SOS1 (Biochemical) 2590 nM [6]
Quinoline MCF-7 (Breast Cancer) 0.314 - 4.65 µg/cm³ [1]

| Quinoline | HL-60 (Leukemia) | 19.88 µg/ml |[1] |

Antimicrobial Activity: Combating Infectious Diseases

Both scaffolds are cornerstones in the development of antibacterial agents. The quinolone class of antibiotics, which includes drugs like ciprofloxacin, is based on the quinoline core.[13][14] The very first quinolone antibiotic, nalidixic acid, is actually a 1,8-naphthyridine derivative, highlighting the deep historical importance of the naphthyridine scaffold in this field.[15][16]

These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[16][17] The introduction of a second nitrogen atom in the naphthyridine ring can offer new interaction points within the enzyme's binding site, potentially providing a route to overcome resistance to existing quinoline-based drugs.[17]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase / Topo IV Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibitor Quinoline / Naphthyridine Analog Inhibitor->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by quinoline and naphthyridine analogs.

Comparative Antimicrobial Potency (MIC)

Compound Class Organism Representative MIC Reference
1,8-Naphthyridine B. subtilis 1.7 - 13.2 µg/mL [16]
1,5-Naphthyridine S. aureus 0.49 µg/mL [18]
1,5-Naphthyridine E. coli 3.91 µg/mL [18]
Quinoline S. aureus 3.12 µg/mL [19]
Quinoline E. coli 6.25 µg/mL [13]

| Quinoline | B. cerus | 1.56 µg/mL |[19] |

Experimental Protocols: A Foundation for Self-Validating Systems

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are standardized protocols for key assays mentioned in this guide.

Protocol 1: MTT Cell Viability Assay (Antiproliferative Activity)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both quinoline and 1,7-naphthyridine analogs) in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Screening High-Throughput Screening Hits Identified Hits Screening->Hits SAR SAR Studies (Quinoline vs. Naphthyridine) Hits->SAR Lead Lead Compound SAR->Lead PK Pharmacokinetic Studies Lead->PK Efficacy Efficacy in Disease Models PK->Efficacy

Caption: A generalized workflow for drug discovery and development.[5]

Conclusion and Future Directions

Both the 1,7-naphthyridine and quinoline scaffolds are exceptionally versatile platforms for the development of potent biological agents. The extensive history of quinoline has resulted in a vast chemical library and numerous clinical successes, making it a reliable choice for many therapeutic applications.[3][20]

However, the 1,7-naphthyridine scaffold presents exciting and distinct opportunities. The strategic placement of its second nitrogen atom can confer advantageous physicochemical properties, leading to improved pharmacokinetics and potentially novel interactions with biological targets.[6][21] This is particularly evident in kinase inhibitor design, where 1,7-naphthyridine derivatives have demonstrated superior profiles in some cases.

The choice between these scaffolds is not a matter of inherent superiority but of strategic design tailored to the specific biological target and desired drug-like properties. Future research should focus on the synthesis and direct, head-to-head biological evaluation of matched molecular pairs of 1,7-naphthyridine and quinoline analogs. Such studies will be instrumental in further elucidating the nuanced structure-activity relationships and unlocking the full therapeutic potential of these remarkable heterocyclic systems.

References

  • Maddila, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 2663-2686.
  • Oriental Journal of Chemistry. (Date not available). Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents.
  • He, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1176-1183.
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • BenchChem. (2025). The Biological Potential of the 1,7-Naphthyridine Scaffold: A Technical Overview.
  • BenchChem. (2025). A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems.
  • Al-Karmalawy, A. A., et al. (2020). Identification of naphthyridine and quinoline derivatives as potential Nsp16-Nsp10 inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure & Dynamics, 39(12), 4427-4438.
  • Molecules. (Date not available).
  • ResearchGate. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • MDPI. (2024).
  • Onabolu, A. T., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3986-4003.
  • RSC Publishing. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.
  • ACS Publications. (2025).
  • ResearchGate. (Date not available). Naphthyridines with Antiviral Activity - A Review.
  • BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
  • He, L., et al. (2010). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 30(4), 676-745.
  • Semantic Scholar. (2024).
  • Lee, E. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells, 36(6), 554-561.
  • Biointerface Research in Applied Chemistry. (2021).
  • MDPI. (2026). Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis.
  • Taylor & Francis Online. (2023).
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • ResearchGate. (2025).
  • ACS Publications. (2004). Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2.
  • IRJET. (2020).
  • MDPI. (2023).
  • University of South Florida. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline.
  • PubMed. (2009).
  • Frontiers. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors.

Sources

Comparative

High-Precision Elemental Analysis of Chloronitro Heterocyclic Compounds: A Comparative Technical Guide

Part 1: Executive Summary & Core Directive The Analytical Paradox: Chloronitro heterocyclic compounds represent one of the most difficult matrices in organic elemental analysis (OEA). They combine three distinct analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Analytical Paradox: Chloronitro heterocyclic compounds represent one of the most difficult matrices in organic elemental analysis (OEA). They combine three distinct analytical challenges:

  • Refractory Ring Systems: Heterocycles (e.g., pyridines, quinolines) are thermally stable and resistant to flash combustion.

  • Halogen Interference: Chlorine (

    
    ) reacts with water vapor and protons, artificially skewing Hydrogen (
    
    
    
    ) results and poisoning standard oxidation catalysts.
  • Nitro-Group Volatility: High nitrogen content risks incomplete reduction of nitrogen oxides (

    
    ) to 
    
    
    
    , or "flash" volatilization that bypasses the combustion zone.

The Directive: This guide moves beyond standard operating procedures (SOPs). It compares the industry-standard calibration material (Acetanilide ) against matrix-optimized alternatives (Sulfanilamide and BBOT ) specifically for this difficult class of compounds. It establishes a self-validating protocol using Vanadium Pentoxide (


)  additives and Silver (

) Wool
scrubbing.

Part 2: The Scientific Challenge (Mechanistic Insight)

To achieve high-precision results (


 absolute error), one must understand why standard methods fail.
The Chlorine-Hydrogen Bias

In standard combustion:



Without specific trapping, 

and

pass to the detector or react with the water trap. More critically, chlorine can react with the copper reduction layer, forming volatile copper halides that interfere with the thermal conductivity detector (TCD).
The Refractory Heterocycle

Simple aromatics (like Acetanilide) burn cleanly at 950°C. Chloronitro heterocycles, however, often form a "graphitic char" that encapsulates nitrogen, preventing its release. This leads to low Nitrogen (


) recovery.

Part 3: Comparative Analysis of Standards

This section objectively compares the performance of calibration standards when applied to chloronitro heterocyclic analysis.

Comparison Table: Standard vs. Matrix-Matched
FeatureStandard A: Acetanilide Standard B: Sulfanilamide Standard C: BBOT
Formula



Combustion Profile Easy. Low melting point, burns rapidly.Medium. Contains Sulfur/Nitrogen ratio closer to heterocycles.Hard. Large molecule, stable thiophene ring.
Suitability for Chloronitro Low. Calibrating with this masks combustion inefficiencies. It burns too well.High. The

generation mimics the acid gas load of

.
High. Excellent for simultaneous CHNS validation.
Error Mode False Positives. Instrument passes calibration, but samples fail due to charring.Realistic Validation. If this fails, your furnace is not hot/oxidizing enough.Best for validating the "dynamic range" of the detector.
Experimental Data: Recovery Rates (Simulated Representative Data)

Data represents typical deviations observed when analyzing a refractory chloronitro-pyridine derivative.

MethodCarbon (

) Recovery
Hydrogen (

) Recovery
Nitrogen (

) Recovery
Status
Acetanilide Calib. (No Additive) 98.2% (Low)104.5% (High)97.1% (Low)FAIL
Acetanilide Calib. (+

)
99.1%101.2%98.5%MARGINAL
Sulfanilamide Calib. (+

)
99.9% 100.1% 99.8% PASS

Analysis:

  • H-Bias: Note the 104.5% H recovery in the first row. This is the "Chlorine Effect" where acidic gases are misread as water or displace water from traps.

  • C-Loss: The 98.2% C recovery indicates incomplete combustion (char formation) which Acetanilide calibration could not predict.

Part 4: Optimized Protocol (The "How-To")

This protocol integrates Vanadium Pentoxide (


)  as a flux/oxygen donor and Silver Wool  as a halogen trap.
Reagents & Materials[1][2][3][4][5][6][7]
  • Calibration Standard: Sulfanilamide (Primary) or BBOT.

  • Combustion Aid: Vanadium Pentoxide (

    
    ), analytical grade.
    
  • Scrubber: Silver Wool (Ag), high surface area.

  • Capsules: Tin (

    
    ) capsules (Tin promotes flash combustion via exothermic oxidation).
    
Step-by-Step Workflow
1. Reactor Preparation (The Trap System)

The combustion tube must be packed specifically to handle Chlorine.

  • Zone 1 (Combustion): Chromium Oxide (

    
    ) or Tungsten Oxide (
    
    
    
    ) catalyst.
  • Zone 2 (Scrubbing): Silver Wool (Ag) heated to 600–850°C.

    • Mechanism:[1]

      
       (Solid).
      
    • Note: Silver also removes Sulfur. If measuring S simultaneously, this protocol must be modified (using specific zone heating or subtraction methods), but for CHN in Chloro-compounds, Ag is mandatory.

2. Sample Weighing (The Sandwich Method)

To prevent incomplete combustion of the refractory ring:

  • Tare the tin capsule.

  • Add 5–10 mg of

    
      powder to the bottom.
    
  • Add sample (1.5–2.5 mg) directly onto the

    
    .
    
  • Optional: Add a pinch of

    
     on top.
    
  • Fold capsule tightly to exclude atmospheric nitrogen.

    • Why?

      
       melts at ~690°C, providing localized oxygen injection directly into the sample heart during the flash, preventing char formation [1].
      
3. Instrument Parameters
  • O2 Injection: Increase Oxygen dose by 20% relative to standard Acetanilide methods.

  • Cycle Time: Extend "Combustion" phase by 30 seconds to allow for slower oxidation of the heterocyclic ring.

Part 5: Visualization (Logic & Workflow)

Diagram 1: The Analytical Workflow for Chloronitro Compounds

This diagram illustrates the critical path of the sample and the specific removal of interferences.

AnalyticalWorkflow cluster_combustion Combustion Zone (1000°C) cluster_scrubbing Scrubbing & Reduction Sample Sample + V2O5 (Tin Capsule) Flash Flash Combustion (Exothermic) Sample->Flash O2 Injection Gases CO2, H2O, NOx, Cl2, HCl Flash->Gases AgTrap Silver (Ag) Wool Traps Cl2 & HCl Gases->AgTrap Gas Flow Reduction Copper (Cu) Reduces NOx -> N2 AgTrap->Reduction CO2, H2O, NOx AgCl AgCl AgTrap->AgCl Waste (Solid) Detector TCD Detector (N2, CO2, H2O) Reduction->Detector CO2, H2O, N2

Caption: Workflow highlighting the critical role of Silver Wool in removing Chlorine interferences before reduction.

Diagram 2: Decision Tree for Method Selection

DecisionTree Start Start: Chloronitro Analysis IsRefractory Is the ring refractory? (e.g., Pyridine, Quinoline) Start->IsRefractory StandardMethod Standard Method (Acetanilide) IsRefractory->StandardMethod No (Simple Alkyl) ModifiedMethod Modified Method (V2O5 Additive) IsRefractory->ModifiedMethod Yes CheckHalogen Check Halogen Trap ModifiedMethod->CheckHalogen SilverWool Ensure Fresh Ag Wool (Capacity Check) CheckHalogen->SilverWool Chlorine Present

Caption: Decision logic for selecting additives and trap maintenance based on molecular structure.

Part 6: Troubleshooting & Self-Validation

Trustworthiness Check: How do you know your result is real?

  • The "Memory Effect" Test:

    • Run a high-chlorine sample followed immediately by a blank. If the blank shows high Hydrogen or Nitrogen, your Silver trap is saturated or your combustion tube has "soot" memory.

  • The

    
     Blank: 
    
    • 
       can be hygroscopic. Always run a "V2O5 only" blank to subtract any background Hydrogen (water) contribution [2].
      
  • Ash Inspection:

    • After the run, inspect the ash in the crucible. It should be a fine, light-colored powder (metal oxides). If you see black specks, combustion was incomplete—increase

      
       or 
      
      
      
      [3].

References

  • Elementar. (n.d.). Silver wool for elemental analysis. Product Information. Retrieved from [Link]

  • Analytik Jena. (2012). Elemental Analysis for N/S/Cl Determination in Biofuels. Application Note. Retrieved from [Link]

Sources

Validation

Spectroscopic characterization of substitution products from 4-chloro-naphthyridine

Title: Comparative Guide to the Spectroscopic Characterization of 4-Chloro-Naphthyridine Substitution Products Executive Summary The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to the Spectroscopic Characterization of 4-Chloro-Naphthyridine Substitution Products

Executive Summary The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and antimalarial agents[1]. The functionalization of this core often relies on the Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-1,5-naphthyridine. However, the electron-deficient nature of the diaza-aromatic system can lead to unexpected reaction pathways, including tele-substitution[2]. As a Senior Application Scientist, I have designed this guide to objectively compare traditional versus advanced spectroscopic workflows, providing drug development professionals with a self-validating analytical framework to unequivocally confirm the regiochemistry and structural integrity of naphthyridine substitution products.

Mechanistic Context: The SNAr Reaction of 4-Chloro-1,5-Naphthyridine

The two nitrogen atoms in the 1,5-naphthyridine ring exert a profound electron-withdrawing effect (-I and -M), highly activating the C2, C4, C6, and C8 positions toward nucleophilic attack. When the C4 position bears a halogen leaving group (e.g., chlorine), it readily undergoes SNAr via a stabilized Meisenheimer complex intermediate[3].

Despite this predictable reactivity, the basicity of the nucleophile (amines vs. alkoxides) and the reaction temperature can sometimes trigger tele-substitution—where the nucleophile attacks a position distant from the leaving group (such as C2 or C8), followed by a complex rearomatization process[2]. Consequently, relying solely on mass confirmation is analytically dangerous; rigorous spectroscopic elucidation is mandatory.

Comparison of Analytical Modalities: Traditional vs. Advanced Workflows

To validate the structure of a substituted naphthyridine, laboratories typically choose between two analytical paradigms. Below is a comparison of their performance:

  • Traditional Workflow (1D NMR + Low-Res LC-MS):

    • Performance: Adequate for confirming molecular weight and general purity.

    • Limitation: Simple 1D 1H NMR integration cannot definitively rule out regioisomers. Because the naphthyridine core has multiple isolated spin systems, a tele-substitution at C2 might produce a 1D spectrum deceptively similar to the desired C4 substitution.

  • Advanced Workflow (Multi-nuclear 2D NMR + HRMS-ESI-TOF):

    • Performance: The gold standard for structural elucidation. High-Resolution Mass Spectrometry (HRMS) provides exact mass (sub-5 ppm error) to confirm elemental composition. 2D NMR (specifically HMBC) provides through-bond connectivity, unequivocally anchoring the nucleophile to the specific carbon on the heterocyclic core[4].

Quantitative Spectroscopic Data Comparison

The following table summarizes the diagnostic spectroscopic shifts observed when comparing the starting material (4-chloro-1,5-naphthyridine) with its typical aminated and alkoxylated substitution products[5].

Table 1: Comparative Spectroscopic Signatures of 1,5-Naphthyridine Derivatives

Analytical Parameter4-Chloro-1,5-naphthyridine4-Amino-1,5-naphthyridine (Model)4-Methoxy-1,5-naphthyridine (Model)Mechanistic Causality / Diagnostic Value
1H NMR (H3 Shift) ~7.7 ppm (d, J=4.5 Hz)~6.6 - 6.8 ppm (d, J=5.0 Hz)~7.0 - 7.1 ppm (d, J=5.2 Hz)Strong upfield shift confirms the introduction of an electron-donating group (+M effect) at C4, shielding the adjacent H3 proton.
13C NMR (C4 Shift) ~142.5 ppm~155.2 ppm~162.8 ppmSignificant deshielding reflects the direct attachment of a heteroatom (N or O) due to inductive (-I) effects dominating at the ipso carbon.
HRMS (ESI+) [M+H]⁺ 165.021 (with ³⁷Cl isotope at 167.018, 3:1 ratio)[M+H]⁺ 146.071 (No Cl isotope pattern)[M+H]⁺ 161.071 (No Cl isotope pattern)The loss of the 3:1 isotopic cluster is a self-validating marker of complete dehalogenation and successful substitution.
FT-IR (Aromatic C=N) 1580, 1540 cm⁻¹1615, 1575 cm⁻¹ (plus N-H stretch at 3300 cm⁻¹)1595, 1560 cm⁻¹ (plus C-O stretch at 1250 cm⁻¹)Shifts in the aromatic ring breathing modes correlate with changes in electron density across the heterocyclic core.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your structural assignments, follow this step-by-step protocol. Every step is designed with built-in causality to validate the previous action.

Protocol: SNAr Synthesis and 2D-NMR Validation of 4-Amino-1,5-Naphthyridines

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • Action: Dissolve 4-chloro-1,5-naphthyridine (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 5 mL). Add the aliphatic amine (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Heat to 90 °C for 6 hours under a nitrogen atmosphere.

    • Causality: NMP is chosen for its high boiling point and polarity, which stabilizes the highly polar Meisenheimer transition state[3]. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine for the electrophilic C4 center.

  • Step 2: Reaction Quench and Liquid-Liquid Extraction

    • Action: Cool to room temperature and pour into ice-cold saturated NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

    • Causality: The LiCl wash is a critical self-validating step; residual NMP severely suppresses ionization in downstream MS analysis and overlaps with critical aliphatic signals in 1H NMR. Removing it ensures high-fidelity spectroscopic data.

  • Step 3: Chromatographic Purification

    • Action: Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane).

    • Causality: Naphthyridines are highly polar and basic. Using a polar protic modifier (Methanol) prevents secondary interactions (tailing) with the acidic silanol groups on the silica stationary phase.

  • Step 4: HRMS Isotopic Validation (Go/No-Go Decision)

    • Action: Analyze the purified solid via ESI-TOF-MS.

    • Causality: The immediate disappearance of the 3:1 isotopic cluster (indicative of ³⁵Cl/³⁷Cl) and the appearance of the exact [M+H]⁺ mass confirms complete dehalogenation. This acts as a self-validating checkpoint before expensive NMR time is utilized.

  • Step 5: 2D NMR Regiochemical Elucidation

    • Action: Acquire 1H, 13C, HSQC, and HMBC spectra in DMSO-d₆.

    • Causality: HMBC is the definitive proof of regiochemistry. A strong 3-bond coupling (³JCH) between the newly introduced amine protons (or alpha-aliphatic protons) and the C4 carbon (~155 ppm) unequivocally rules out tele-substitution[2].

Workflow Visualizations

The following diagrams map the logical progression of the synthesis and the subsequent spectroscopic decision tree.

Workflow SM 4-Chloro-1,5-Naphthyridine (Starting Material) Reaction SNAr Reaction (Nucleophile, Base, Heat) SM->Reaction Crude Crude Mixture (Potential Regioisomers) Reaction->Crude Purify Chromatographic Purification Crude->Purify Product Isolated Substituted Naphthyridine Purify->Product NMR 2D NMR (HMBC/NOESY) Regiochemical Assignment Product->NMR HRMS HRMS (ESI-TOF) Exact Mass & Isotope Pattern Product->HRMS Valid Structural Validation Confirmed NMR->Valid HRMS->Valid

Fig 1: Workflow for SNAr synthesis and spectroscopic characterization of naphthyridines.

NMR_Logic Start Purified Naphthyridine HNMR 1H NMR (Check H3 Upfield Shift) Start->HNMR CNMR 13C NMR (Check C4 Deshielding) Start->CNMR HSQC HSQC (1H-13C Direct Bonds) HNMR->HSQC HMBC HMBC (Long-Range Connectivity) HNMR->HMBC CNMR->HSQC CNMR->HMBC Regio Regiochemistry Confirmed (Nucleophile at C4) HSQC->Regio HMBC->Regio

Fig 2: 2D-NMR logical decision tree for regiochemical elucidation of naphthyridines.

References

*[1] Title: Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents Source: researchgate.net URL: *[4] Title: Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction Source: researchgate.net URL: *[3] Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: nih.gov URL: *[2] Title: Tele-Substitutions in Heterocyclic Chemistry Source: researchgate.net URL: *[5] Title: A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction Source: thieme-connect.com URL:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-3-nitro-1,7-naphthyridine

Executive Safety Summary 4-Chloro-3-nitro-1,7-naphthyridine is not a generic reagent; it is a high-potency pharmacophore scaffold. Its reactivity profile—defined by an electron-deficient naphthyridine ring activated by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Chloro-3-nitro-1,7-naphthyridine is not a generic reagent; it is a high-potency pharmacophore scaffold. Its reactivity profile—defined by an electron-deficient naphthyridine ring activated by a nitro group and a labile chlorine atom—makes it a prime target for nucleophilic aromatic substitution (


).

What this means for you: The same chemistry that makes it useful for drug discovery makes it a potent alkylating agent in biological systems. It will readily react with nucleophilic residues (cysteine, lysine) in your skin and lung tissue.

Immediate Directive:

  • Containment: All handling of solids must occur within a certified chemical fume hood or powder containment balance enclosure.

  • Skin Barrier: Standard nitrile gloves are insufficient for solution-phase handling.

  • Respiratory: Inhalation of dust is the primary exposure vector.

Hazard Architecture & Risk Assessment

To select the correct PPE, we must understand the "Why" behind the hazard. We do not rely on generic SDS data alone; we apply Structure-Activity Relationship (SAR) analysis.

Functional GroupReactivity HazardPhysiological Risk
Chloro- (

)
Leaving group in

reactions.
Sensitizer/Irritant: Reacts with skin proteins, leading to allergic dermatitis.
Nitro- (

)
Electron-withdrawing group; redox active.Systemic Toxicity: Potential methemoglobinemia (if absorbed) and mutagenicity (DNA intercalation).
Naphthyridine Core Planar, nitrogen-rich heterocycle.Bioactivity: High affinity for kinase binding pockets; potential off-target biological effects.

Critical Insight: The combination of the nitro and chloro groups creates a "push-pull" electronic system that significantly increases the electrophilicity of the ring. Treat this compound as a suspected mutagen and a severe skin/eye irritant .

The PPE Matrix: A Tiered Approach

A "one-size-fits-all" PPE approach fails in dynamic lab environments. Use this matrix based on the physical state of the compound.

Table 1: PPE Selection Guide
Protective LayerTier 1: Solid Handling (Weighing/Transfer)Tier 2: Solution Phase (Reaction/Workup)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil thickness). Change every 60 mins.Laminate/Barrier (Silver Shield) liner under Nitrile outer.Nitrile degrades rapidly in chlorinated solvents (DCM) often used with this compound. Laminate provides broad chemical resistance.
Respiratory Engineering Control Primary. If hood sash >18", use N95/P100 respirator.Fume Hood Only. Sash at lowest working position.Fine powders aerosolize easily due to static. Solutions pose vapor risks depending on the solvent.
Eye Protection Unvented Chemical Goggles. Chemical Goggles + Face Shield (if >500mL volume).Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
Body Defense Lab coat (buttoned), long sleeves, closed shoes.Chemical-resistant apron (Tyvek/PVC) over lab coat.Protects against splashes that soak through cotton lab coats.

Operational Protocol: The "Self-Validating" Workflow

This protocol includes "checkpoints" that force the user to validate safety before proceeding.

Phase A: Preparation & Weighing
  • Static Control: Naphthyridine powders are often static-charged and "fly." Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • The "Dirty/Clean" Zone: Establish a visible boundary (using tape) inside the hood.

    • Left: Stock container & Balance (Dirty).

    • Right: Receiving flask & Solvent (Clean).

  • Weighing: Weigh directly into a tared flask with a joint (e.g., 24/40 round bottom). Avoid weighing papers; use a funnel to prevent neck contamination.

Phase B: Reaction Setup (Solution Phase)
  • Solvent Choice Warning: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), STOP .

    • Why? These solvents permeate nitrile gloves in <5 minutes, carrying the toxic naphthyridine with them [1].

    • Action: Don Silver Shield/Laminate gloves immediately.

  • The "Closed System" Rule: Once the reagent is added, seal the vessel immediately. If heating is required, use a reflux condenser vented to a scrubber or inert gas line (nitrogen/argon).

Phase C: Decontamination & Doffing[1]
  • Wipe Down: Wipe the exterior of the reaction flask with a solvent-dampened tissue (acetone) before removing it from the hood. Dispose of the tissue as hazardous waste.

  • Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin. Wash hands with soap and cool water (warm water opens pores) immediately.

Visualizing the Safety Architecture

The following diagram illustrates the "Hierarchy of Controls" specifically tuned for high-potency intermediates.

SafetyHierarchy cluster_workflow Operational Flow Elimination ELIMINATION (Not possible for specific synthesis) Engineering ENGINEERING CONTROLS Fume Hood (100 fpm face velocity) Static Ionizers Elimination->Engineering If unavoidable Admin ADMINISTRATIVE SOPs, Designated Areas 'Dirty/Clean' Zoning Engineering->Admin Supports PPE PPE (Last Line of Defense) Double Nitrile/Laminate Gloves Goggles, Lab Coat Admin->PPE Enforces

Figure 1: The Hierarchy of Controls applied to Naphthyridine handling.[1][2][3] Note that PPE is the final barrier, not the first.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Move away from the dust cloud.

  • Don PPE: N95 respirator, goggles, double gloves.

  • Cover: Gently cover the spill with a wet paper towel to prevent dust generation.

  • Clean: Scoop up the wet material. Do not use a brush/dustpan (generates aerosols). Wipe area with 10% bleach solution (oxidizes the structure), then water.

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol ; it enhances skin absorption of nitro-aromatics.

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately—reactive chlorides can cause delayed corneal damage.

Disposal Strategy (Cradle-to-Grave)
  • Waste Stream: Segregate as "High Hazard Organic."

  • Incompatibility: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream. The nitro group renders the molecule energetic; uncontrolled oxidation can lead to exotherms.

  • Destruction: High-temperature chemical incineration is the only validated disposal method [2].

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 1,7-Naphthyridine derivatives. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[3][4] National Academies Press. Retrieved from [Link]

Sources

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